PAF C-18:1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13+/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-DDXODTPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture and Biological Function of PAF C-18:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structure, signaling pathways, and biological activities of Platelet-Activating Factor (PAF) C-18:1. It is designed to be a comprehensive resource, incorporating detailed experimental protocols and quantitative data to facilitate further research and development in fields such as immunology, inflammation, and cardiovascular disease.
Chemical Structure of PAF C-18:1
Platelet-Activating Factor (PAF) C-18:1, a member of the PAF family of bioactive phospholipids, is a potent lipid mediator involved in a diverse range of physiological and pathological processes. Its precise chemical identity is 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine .
The structure consists of three key components attached to a glycerol (B35011) backbone:
-
sn-1 Position: An 18-carbon alkyl chain with one cis double bond at the 9th position (an oleyl group) is linked via an ether bond. This ether linkage is a defining feature of PAF and is crucial for its high biological activity.
-
sn-2 Position: A short acetyl group is attached via an ester bond. This feature is essential for its potent agonist activity at the PAF receptor.
-
sn-3 Position: A phosphocholine (B91661) headgroup, which confers the molecule its phospholipid nature.
The stereochemistry of the glycerol backbone is specified as sn (stereospecifically numbered), with the phosphocholine group at position 3.
Molecular Properties:
| Property | Value |
|---|---|
| IUPAC Name | [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Synonyms | 1-O-oleyl-2-acetyl-sn-glycero-3-phosphocholine, PC(O-18:1/2:0) |
| CAS Number | 85966-90-1 |
| Molecular Formula | C₂₈H₅₆NO₇P[1][2] |
| Molecular Weight | 549.72 g/mol [2] |
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR).[3][4] The activation of PAFR can initiate multiple intracellular signaling cascades, primarily through the coupling to Gq and Gi subtypes of G-proteins.[3]
Key Signaling Events:
-
Gq-Protein Pathway: Upon ligand binding, the Gq alpha subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
Gi-Protein Pathway: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including phospholipases and ion channels.
-
Downstream Effects: The activation of these primary pathways leads to a cascade of further cellular responses, including:
-
MAPK Activation: The signaling cascade can activate members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 MAPK, which are involved in inflammation and cellular stress responses.
-
Arachidonic Acid Release: PAFR activation can stimulate Phospholipase A₂ (PLA₂), which releases arachidonic acid from membrane phospholipids.[5] Arachidonic acid can then be metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
-
Cytokine and Chemokine Production: PAF signaling can induce the transcription and release of various cytokines and chemokines, amplifying the inflammatory response.
-
Below is a diagram illustrating the primary signaling pathways initiated by PAF binding to its receptor.
Quantitative Biological Activity
The length and saturation of the alkyl chain at the sn-1 position of the PAF molecule influence its biological potency. This compound is a naturally occurring species that exhibits distinct activity profiles compared to other common PAF analogs like PAF C-16:0 and PAF C-18:0.
While comprehensive dose-response data for this compound is dispersed across literature, a key finding is its differential effect on leukocyte migration. Studies have shown that this compound is less potent than PAF C-16:0 and PAF C-18:0 in inducing neutrophil chemotaxis.[6] However, it is equipotent to these other PAF species in promoting the migration of eosinophils.[6] This suggests a degree of cell-type specificity in the recognition and response to different PAF molecular species.
| Cellular Response | This compound | PAF C-16:0 | PAF C-18:0 | Reference |
| Neutrophil Chemotaxis | Less Potent | More Potent | More Potent | [6] |
| Eosinophil Migration | Equipotent | Equipotent | Equipotent | [6] |
| Platelet Aggregation | Active | More Potent | Active | [7] |
Table 1: Comparative Biological Potency of PAF Analogs. This table summarizes the relative potency of different PAF species in various cellular assays based on available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes the measurement of eosinophil migration in response to a chemoattractant gradient of this compound using a 48-well micro-chemotaxis chamber (Boyden chamber).
Materials:
-
This compound (stock solution in ethanol, diluted in assay buffer)
-
Human Eosinophils (isolated from peripheral blood by density gradient centrifugation)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)
-
48-well Micro-Chemotaxis Chamber (e.g., Neuro Probe)
-
Polycarbonate membrane with 5 µm pores
-
Staining solution (e.g., Diff-Quik)
-
Microscope with 40x objective
Procedure:
-
Preparation of Chemoattractant: Prepare serial dilutions of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in the assay buffer. Use the assay buffer alone as a negative control.
-
Chamber Assembly:
-
Add 25 µL of the diluted this compound or control buffer to the lower wells of the chemotaxis chamber.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Assemble the chamber by securing the upper plate.
-
-
Cell Preparation: Resuspend the isolated eosinophils in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Cell Loading: Add 50 µL of the eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Post-Incubation Processing:
-
Disassemble the chamber and scrape non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol (B129727) for 5 minutes.
-
Stain the membrane with a suitable stain (e.g., Diff-Quik) to visualize the migrated cells on the lower surface.
-
-
Quantification:
-
Mount the dried membrane on a glass slide.
-
Count the number of migrated eosinophils in several high-power fields (HPF) using a light microscope.
-
Express the results as the mean number of migrated cells per HPF or as a chemotactic index (fold increase over the negative control).
-
Workflow Diagram:
Quantification of this compound in Biological Samples by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and quantification of PAF from biological samples (e.g., cell culture supernatants, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high specificity and sensitivity.
Materials:
-
Biological Sample (e.g., 1 mL of plasma)
-
Internal Standard (e.g., deuterated PAF, d₃-PAF)
-
Extraction Solvent: Chloroform/Methanol (1:2, v/v)
-
Derivatization Reagent: Pentafluorobenzoyl chloride (PFB-Cl) in acetonitrile
-
GC-MS system with a suitable capillary column (e.g., DB-17)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation and Extraction:
-
To the biological sample, add a known amount of the internal standard (d₃-PAF).
-
Extract lipids using the Bligh and Dyer method by adding the chloroform/methanol solvent mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with water and then a methanol/water mixture to remove polar impurities.
-
Elute the PAF-containing fraction with methanol.
-
Dry the eluate under a stream of nitrogen.
-
-
Derivatization:
-
The phosphocholine headgroup must be removed and the remaining diglyceride derivatized to increase volatility for GC analysis. This is a multi-step process often involving phospholipase C treatment followed by derivatization.
-
A more direct chemical derivatization can be performed. For instance, after enzymatic hydrolysis to the diglyceride, react the sample with PFB-Cl to form a pentafluorobenzoyl derivative. This derivative is highly electron-capturing, enhancing sensitivity in negative chemical ionization (NCI) mode.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject 1-2 µL into the GC-MS system.
-
Use a temperature program to separate the components on the capillary column.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect specific ions for the derivatized this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known amounts of this compound standard with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the standard curve.
-
Logical Flow Diagram:
Conclusion
This compound is a structurally distinct and biologically significant member of the platelet-activating factor family. Its unique activity profile, particularly in mediating eosinophil migration, highlights the importance of the sn-1 alkyl chain structure in determining cellular responses. The detailed structural information, signaling pathways, and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of this compound in health and disease, and for professionals engaged in the development of novel therapeutics targeting PAF-mediated pathways. Further quantitative studies are warranted to fully elucidate the structure-activity relationships among different PAF species and their interactions with the PAF receptor on various cell types.
References
- 1. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antiplatelet agents on platelet aggregation induced by platelet--activating factor (PAF) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine. This molecule is a member of the platelet-activating factor (PAF) family of lipid mediators, which are potent signaling molecules involved in a wide range of physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals working with this class of compounds.
Core Chemical Properties
1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine, also known as PAF C18:1, is a naturally occurring phospholipid that plays a significant role in inflammatory responses.[1] It is structurally characterized by an octadecenyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. The presence of the double bond in the octadecenyl chain distinguishes it from its saturated counterpart, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine and a related saturated compound for comparison.
| Property | 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (for comparison) |
| Synonyms | PAF C-18:1, PC(O-18:1(9Z)/2:0) | C18-PAF |
| CAS Number | 85966-90-1[1][2] | 74389-68-7 |
| Molecular Formula | C₂₈H₅₆NO₇P[2] | C₂₆H₅₄NO₇P[3] |
| Molecular Weight | 549.7 g/mol [2] | 523.7 g/mol [4] |
| Physical State | Solid[2] | Data not available |
| Storage Temperature | -20°C[5] | Data not available |
| Stability | At least 1 year at -20°C[5] | Data not available |
Biological Activity and Signaling Pathways
As a member of the PAF family, 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine is a potent lipid mediator involved in various biological processes, including inflammation, platelet aggregation, and anaphylaxis.[3] It exerts its effects by binding to the G-protein coupled platelet-activating factor receptor (PAFR).
Signaling Cascade
The binding of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine to PAFR initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including enzyme activation, gene expression, and cytoskeletal rearrangement.
PAF Signaling Pathway
Experimental Protocols
The study of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine often involves techniques common to lipid research and cell signaling. Below are representative methodologies for key experiments.
Neutrophil Chemotaxis Assay
This assay is used to evaluate the chemoattractant properties of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine.[1]
Methodology:
-
Cell Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Utilize a multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells.
-
Loading:
-
Add a solution of 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine at various concentrations to the lower wells.
-
Add a suspension of isolated neutrophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification:
-
After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in multiple high-power fields using a microscope.
-
Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
-
Neutrophil Chemotaxis Workflow
Synthesis and Purification
The synthesis of PAF analogs can be complex, often involving multiple steps of protection, coupling, and deprotection. A general approach for the synthesis of similar ether-linked phospholipids (B1166683) has been described.[6]
General Synthetic Strategy:
-
Starting Material: Begin with a suitable glycerol derivative, such as rac-1-O-octadecen-9'-ylglycerol.
-
Enzymatic Resolution: Employ an enzymatic reaction, for instance, using phospholipase A2, to selectively deacylate a racemic mixture and obtain the desired sn-1 enantiomer.
-
Introduction of the Acetyl Group: Acetylate the free hydroxyl group at the sn-2 position using acetic anhydride (B1165640) or a similar acetylating agent.
-
Phosphocholine Headgroup Installation: Introduce the phosphocholine headgroup at the sn-3 position. This can be achieved through various phosphoramidite (B1245037) or phosphorylation methodologies.
-
Purification: Purify the final product using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.
Analytical Characterization:
The structure and purity of the synthesized 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the overall structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Stability and Storage
Ether lipids like 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine are generally more stable than their ester-linked counterparts. However, proper storage is crucial to maintain their integrity. It is recommended to store the compound in a tightly sealed container at -20°C.[5] For experimental use, stock solutions can be prepared in a suitable organic solvent such as ethanol (B145695) and stored at low temperatures. Repeated freeze-thaw cycles should be avoided.
Conclusion
1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine is a biologically active phospholipid with significant potential for research in inflammation and cell signaling. This guide provides essential information on its chemical properties, biological functions, and relevant experimental protocols to aid researchers and drug developers in their investigations of this potent lipid mediator. A thorough understanding of its characteristics is fundamental for designing and interpreting experiments aimed at elucidating its physiological roles and therapeutic potential.
References
- 1. 1-O-(CIS-9-OCTADECENYL)-2-O-ACETYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 85966-90-1 [chemicalbook.com]
- 2. 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | C28H56NO7P | CID 16759362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. Platelet-activating factor | C26H54NO7P | CID 108156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An improved synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inflammatory Mediator PAF C-18:1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1, a less-studied isoform of the potent phospholipid mediator family, plays a significant role in the orchestration of inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1), focusing on its interaction with cellular receptors and the subsequent signaling cascades that drive inflammation. This guide consolidates current knowledge, presents comparative quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved, to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.
Introduction
Platelet-Activating Factor (PAF) encompasses a family of potent, biologically active phospholipids (B1166683) that are key mediators in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] While the C-16:0 isoform has been extensively studied, other naturally occurring variants such as this compound are also integral to the inflammatory milieu. This compound is produced by various immune cells upon stimulation and contributes to the establishment and maintenance of the inflammatory response.[2][3] Understanding the specific mechanism of action of this compound is crucial for the development of targeted therapeutics for inflammatory diseases.
This compound and its Receptor: The Primary Interaction
The biological effects of this compound are primarily mediated through its interaction with a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[1][2] This high-affinity receptor is expressed on the surface of a wide range of cells involved in the inflammatory response, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[1] The binding of this compound to PAF-R initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gq and Gi families.[4][5]
Signaling Pathways Activated by this compound
Upon PAF-R activation, a cascade of intracellular signaling events is triggered, leading to a multifaceted inflammatory response.
Gq-Mediated Phospholipase C Activation
The activation of Gq proteins by the this compound-bound PAF-R leads to the stimulation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that activates numerous downstream effector proteins, including calmodulin and various protein kinases.[6]
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to the modulation of cellular processes such as gene expression, cell proliferation, and the release of inflammatory mediators.
Arachidonic Acid Metabolism
A key consequence of PAF-R activation is the mobilization of arachidonic acid (AA) from membrane phospholipids, primarily through the action of cytosolic phospholipase A2 (cPLA2). The released AA is then metabolized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate a variety of pro-inflammatory eicosanoids, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs).[6] These molecules further amplify the inflammatory response by increasing vascular permeability, promoting leukocyte chemotaxis, and causing pain and fever.
PAF-R-Independent NLRP3 Inflammasome Activation
Recent evidence has unveiled a novel, PAF-R-independent mechanism by which PAF isoforms, including C-18:1, can propagate inflammation.[7][8] This pathway involves the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system.[9] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[7][9] This PAF-R-independent mechanism may explain the limited efficacy of PAF-R antagonists in certain inflammatory conditions.[7]
Quantitative Data on this compound Activity
The biological potency of PAF can vary depending on the length and saturation of the sn-1 alkyl chain. Comparative studies have provided insights into the relative activity of this compound.
| Inflammatory Response | Cell Type | This compound Potency Compared to Other Isoforms | Reference |
| Chemotaxis | Neutrophils | Less potent than PAF C-16:0 and C-18:0 | [2][3][10] |
| Migration | Eosinophils | Equipotent to PAF C-16:0 and C-18:0 | [2][3][10] |
| Platelet Aggregation | Platelets | Data suggests varying degrees of affinity for PAF-R based on sn-1 chain | [11] |
| Cytokine Release (IL-6, IL-8, GM-CSF) | Human Conjunctival Epithelial Cells | EC50 for general PAF: 108 ± 48 nM | [12] |
| Phosphoinositide Turnover | Human Conjunctival Epithelial Cells | EC50 for general PAF: 5.9 ± 1.7 nM | [12] |
| Intracellular Calcium Mobilization | Human Conjunctival Epithelial Cells | EC50 for general PAF: 0.81 nM | [12] |
Note: Specific EC50 values for this compound are not consistently reported across the literature; much of the quantitative data is for PAF in general or the C-16:0 isoform.
Experimental Protocols for Studying this compound
Investigating the inflammatory effects of this compound requires robust and reproducible experimental models. Below are generalized protocols for key in vitro assays.
Neutrophil and Eosinophil Chemotaxis/Migration Assay
This assay measures the directed movement of granulocytes in response to a chemoattractant gradient of this compound.
Materials:
-
Isolated human neutrophils or eosinophils
-
This compound (stock solution in ethanol (B145695), diluted in assay buffer)
-
Boyden chamber or similar multi-well chemotaxis chamber (e.g., with a 3-5 µm pore size polycarbonate membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein-AM) or manual cell counting equipment
Protocol:
-
Prepare a stock solution of this compound in ethanol and dilute to desired concentrations (e.g., ranging from 10⁻¹⁰ to 10⁻⁶ M) in assay buffer. A concentration of 1 µM has been used in whole blood stimulation assays.[13]
-
Add the this compound dilutions to the lower wells of the chemotaxis chamber. Use assay buffer alone as a negative control.
-
Isolate neutrophils or eosinophils from fresh human blood using density gradient centrifugation.
-
Resuspend the isolated cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane and scrape off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by measuring fluorescence if a fluorescent dye was used.
-
Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Measurement of Intracellular Calcium Mobilization
This assay quantifies the increase in intracellular calcium concentration following stimulation with this compound.
Materials:
-
Adherent or suspension cells expressing PAF-R
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Culture cells to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated.
-
Analyze the data to determine the peak calcium response and the dose-dependent effect of this compound.
Cytokine Release Assay
This assay measures the amount of pro-inflammatory cytokines secreted by cells in response to this compound stimulation.
Materials:
-
Immune cells (e.g., macrophages, monocytes) or other relevant cell types
-
This compound
-
Cell culture medium
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)
Protocol:
-
Plate cells in a multi-well plate and culture overnight.
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of the desired cytokines in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves for cytokine release induced by this compound.
Conclusion
This compound is a significant, though less characterized, player in the complex network of inflammatory mediators. Its ability to activate the PAF receptor and trigger potent downstream signaling cascades, including PLC activation, calcium mobilization, and arachidonic acid metabolism, underscores its importance in the inflammatory process. Furthermore, the discovery of a PAF-R-independent mechanism involving NLRP3 inflammasome activation opens new avenues for understanding its role in diseases where PAF-R antagonists have shown limited success. While there are still gaps in our knowledge regarding the precise quantitative differences and potential unique signaling pathways of this compound compared to other isoforms, this guide provides a solid foundation for researchers and drug development professionals. Further investigation into the specific contributions of this compound to various inflammatory pathologies will be instrumental in the development of more effective and targeted anti-inflammatory therapies.
References
- 1. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paf c 18 — TargetMol Chemicals [targetmol.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neuronal profilin isoforms are addressed by different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of PAF C-18:1 in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and thrombosis.[1][2] PAF exists as a family of structurally related molecules, with the C-18:1 variant, 1-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, being a significant endogenous species.[3][4] This technical guide provides a comprehensive overview of the biological functions of PAF C-18:1 in cell signaling, with a focus on its distinct roles compared to other PAF analogs. We will delve into the specific signaling pathways it modulates, present available quantitative data, and provide detailed experimental protocols for its study.
This compound, like other PAF species, exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[4][5] This interaction initiates a cascade of intracellular signaling events that are highly cell-type and context-dependent.[6] While often studied in the context of inflammation, the nuances of this compound signaling are critical for understanding its specific contributions to cellular responses and for the development of targeted therapeutics.
Comparative Biological Activity of this compound
The biological activity of PAF is highly dependent on the length and saturation of the sn-1 alkyl chain. This compound exhibits distinct potency in various cellular assays when compared to the more commonly studied C16:0 and C18:0 analogs.
| Cell Type | Biological Response | This compound Potency Compared to C16:0 PAF | Reference |
| Neutrophils | Chemotaxis | Less Potent | [3] |
| Eosinophils | Migration | Equipotent | [3][7] |
| Kidney Vasculature | Vasodilation | Less Potent | [8] |
| Systemic Vasculature | Hypotension | Less Potent | [8] |
Signaling Pathways Modulated by this compound
Upon binding to its receptor, this compound triggers a conformational change in the PAFR, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq and Gi families.[9] This initiates downstream signaling cascades that culminate in various cellular responses.
Phospholipase C (PLC) and Intracellular Calcium Mobilization
Activation of the Gq pathway by PAFR leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in many PAF-mediated processes, including cell migration and degranulation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PAF receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of the MAPK pathway by PAF can occur through both G-protein-dependent and independent mechanisms, often involving intermediates like protein kinase C (PKC), which is activated by DAG and Ca2+.
Experimental Protocols
Neutrophil and Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the chemotactic response of neutrophils and eosinophils to this compound using a Boyden chamber.
-
Cell Isolation:
-
Isolate neutrophils and eosinophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by negative selection with immunomagnetic beads to achieve high purity.
-
Resuspend the isolated cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Boyden Chamber Assembly:
-
Use a 48-well microchemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate membrane (typically 3-5 µm pore size for neutrophils and 5-8 µm for eosinophils).
-
Place serial dilutions of this compound (e.g., 10^-11 to 10^-6 M) or a vehicle control in the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
-
Chemotaxis:
-
Add 50 µL of the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, for a higher throughput method, pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and quantify the migrated cells in the lower chamber using a fluorescence plate reader.
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium influx in response to this compound stimulation using the fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Plate cells (e.g., neutrophils, eosinophils, or a relevant cell line) on glass coverslips and allow them to adhere.
-
Load the cells with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with buffer.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record a stable baseline fluorescence ratio (340/380 nm).
-
-
Stimulation and Data Acquisition:
-
Introduce this compound at the desired concentration into the perfusion chamber.
-
Continue to record the 340/380 nm fluorescence ratio to monitor the change in intracellular calcium concentration.
-
At the end of the experiment, calibrate the fluorescence signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin).
-
-
Data Analysis:
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Western Blot for MAPK (ERK) Phosphorylation
This protocol describes the detection of ERK phosphorylation in response to this compound stimulation.
-
Cell Culture and Stimulation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with this compound at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Conclusion
This compound is an important endogenous lipid mediator with distinct biological functions in cell signaling. Its differential effects on various cell types, particularly immune cells, highlight the complexity of the PAF signaling network. While it is established that this compound is a less potent activator of neutrophils compared to C16:0 PAF, its equipotent activity on eosinophils suggests a specific role in allergic and inflammatory conditions where eosinophils are prominent. The detailed protocols provided in this guide offer a starting point for researchers to investigate the specific roles of this compound in their experimental systems. Further research is warranted to fully elucidate the quantitative aspects of this compound signaling and to explore its potential as a therapeutic target in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PAF C-18:1 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Platelet-Activating Factor (PAF) C-18:1 to its receptor (PAFR). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are focused on the PAF signaling system. This document synthesizes available data on binding affinity and kinetics, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction to PAF C-18:1 and its Receptor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR). PAF molecules are a class of structurally related lipids, and their biological activity can vary depending on the length of the alkyl chain at the sn-1 position. This compound, which contains an 18-carbon chain with one degree of unsaturation at the sn-1 position, is a naturally occurring isoform of PAF. Understanding the specific binding affinity and kinetics of this compound is crucial for elucidating its precise physiological roles and for the development of targeted therapeutics. While often compared to the more commonly studied C-16:0 and C-18:0 isoforms, this compound exhibits its own unique binding characteristics and biological activities.
Quantitative Analysis of this compound Receptor Binding
The interaction between this compound and its receptor is characterized by specific binding parameters that quantify the affinity and kinetics of this interaction. While direct measurement of the dissociation constant (Kd) for this compound is not extensively reported in publicly available literature, functional assays provide valuable insights into its potency.
Table 1: Functional Potency of PAF Analogs in Platelet Aggregation
| Ligand | EC50 (M) for Platelet Aggregation |
| PAF C-16:0 | 1.6 x 10-11 |
| PAF C-18:0 | 1.4 x 10-10 |
| This compound | 3.6 x 10-10 |
This data, derived from functional platelet aggregation assays, indicates that this compound is a potent agonist of the PAF receptor, albeit with a slightly lower potency compared to the C-16:0 and C-18:0 analogs in this specific biological response.[1]
Experimental Protocols for PAF Receptor Binding Assays
The characterization of ligand binding to the PAF receptor is typically achieved through radioligand binding assays. A common approach is a competitive binding assay using a radiolabeled PAF analog, such as [3H]-PAF.
Protocol: [3H]-PAF Competitive Binding Assay with Washed Platelets
This protocol outlines a standard procedure for determining the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the PAF receptor on platelets.[2]
1. Preparation of Washed Platelets:
-
Collect whole blood from a suitable donor (e.g., human, rabbit) into an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 150 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with apyrase and incubate at 37°C for 15 minutes.
-
Acidify the PRP to a pH of 6.5 with citric acid and centrifuge at a higher speed (e.g., 1,200 x g) for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing albumin and adjust the platelet concentration to a desired level (e.g., 2-5 x 108 cells/mL).
2. Competitive Binding Assay:
-
In assay tubes, combine the washed platelet suspension with a fixed concentration of [3H]-PAF (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled PAF receptor antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a typical competitive binding assay.
PAF Receptor Signaling Pathways
Upon binding of an agonist like this compound, the PAF receptor initiates a cascade of intracellular signaling events. The receptor is coupled to multiple G-proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effector enzymes and the generation of second messengers. While the general PAFR signaling pathway is well-characterized, some evidence suggests that different PAF isoforms may elicit distinct downstream effects. For instance, in neuronal cells, PAF C-16:0 has been shown to be anti-apoptotic, whereas PAF C-18:0 is pro-apoptotic, indicating isoform-specific signaling outcomes.[3]
The canonical signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission.
The following diagram illustrates the primary signaling cascade initiated by PAF receptor activation.
References
Discovery and history of Platelet-Activating Factor C-18:1
An In-depth Technical Guide to the Discovery and History of Platelet-Activating Factor C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Initially thought to be a single molecule, PAF is now understood to be a family of structurally related lipids, with the length and saturation of the O-alkyl chain at the sn-1 position determining the specific molecular species.[1] This guide focuses on the discovery, history, and core scientific data related to a specific variant, PAF C-18:1, which features an 18-carbon monounsaturated chain.
Historical Discovery and Key Milestones
The journey to understanding PAF began in the late 1960s with observations of a substance that could induce histamine (B1213489) release from rabbit platelets.[3][4][5]
-
Late 1960s: Researchers Barbaro and Zvaifler first described a substance involved in antigen-induced histamine release from rabbit platelets during passive cutaneous anaphylaxis.[2][3][4]
-
1970: Peter M. Henson described a 'soluble factor' released from leukocytes that triggered the release of vasoactive amines in platelets.[3][4]
-
1972: The term "Platelet-Activating Factor" (PAF) was officially coined by French immunologist Jacques Benveniste and his colleagues, who identified a novel factor that not only induced platelet aggregation but also participated in leukocyte-dependent histamine release.[3][4] Benveniste's early work established that PAF was a lipid-like molecule of immense potency; he prepared a PAF solution from 100 liters of hog blood, where just 1 microliter was enough to cause platelet aggregation.[2][3]
-
1979: A pivotal year in PAF research.
-
Benveniste's team provided evidence that macrophages are a significant source of PAF, expanding its role beyond basophils.[1][6]
-
The definitive chemical structure of PAF was elucidated by Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan.[3][4] They identified the molecule as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and synthesized it, naming it Acetyl-glyceryl-ether-phosphocholine (AGEPC).[3] Their synthetic compound showed biological activities identical to naturally produced rabbit PAF.[3]
-
The initial structural work primarily focused on saturated alkyl chains like C16:0 and C18:0. Subsequent research identified several molecular species of PAF that vary in the length and saturation of this O-alkyl side-chain, including the naturally occurring this compound.[1][7]
Chemical Structure of this compound
PAF belongs to the class of phosphoglycerylether lipids.[3] The defining features critical for its biological activity are:
-
sn-1 Position: An ether linkage connecting an alkyl group to the glycerol (B35011) backbone. For this compound, this is an 18-carbon chain with one double bond (octadecenyl).
-
sn-2 Position: A short-chain acetyl group. This feature is crucial for its activity and increases its water solubility, allowing it to function as a soluble signaling molecule.[1][8]
-
sn-3 Position: A phosphocholine (B91661) head group.[1]
Chemical Name: 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine Molecular Formula (for 18:1 variant): C₂₈H₅₆NO₇P[7] Molecular Weight: 549.7 g/mol [7][9]
Biosynthesis of Platelet-Activating Factor
PAF is not typically stored pre-formed within cells but is synthesized on demand by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, in response to specific stimuli.[1] There are two primary pathways for its biosynthesis: the remodeling pathway and the de novo pathway.[8][10]
The Remodeling Pathway
This pathway is the primary source of PAF during inflammatory and pathological conditions.[1][8] It is a two-step process initiated by inflammatory agents.
-
Step 1: PLA₂ Activation: An inflammatory stimulus activates Phospholipase A₂ (PLA₂). This enzyme acts on existing membrane phospholipids (B1166683) (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine), removing the long-chain fatty acid from the sn-2 position. This reaction yields Lyso-PAF and a free fatty acid (often arachidonic acid, a precursor for eicosanoids).[8][11]
-
Step 2: Acetylation: The intermediate, Lyso-PAF, is then acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT), using acetyl-CoA as the acetyl donor, to form the final, active PAF molecule.[11]
Caption: The Remodeling Pathway for PAF synthesis.
The De Novo Pathway
This pathway is thought to be responsible for producing the low, physiological levels of PAF required for normal cellular functions.[8][10] It involves the sequential modification of a glycerol backbone.
-
An acetyl group is transferred to 1-O-alkyl-sn-glycero-3-phosphate.
-
The phosphate (B84403) group at the sn-3 position is removed by a phosphohydrolase.
-
Finally, a phosphocholine group is added by a cholinephosphotransferase to form PAF.[8][10]
Biological Activity and Signaling Pathway
This compound, like other PAF species, exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[12][13] This receptor is found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][12]
Binding of PAF to its receptor initiates a cascade of intracellular signaling events:
-
G-Protein Activation: Ligand-receptor binding activates associated G-proteins (primarily Gq/11).
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), leading to a rapid increase in cytosolic Ca²⁺ levels.
-
DAG and elevated Ca²⁺ levels cooperatively activate Protein Kinase C (PKC).
-
-
Cellular Response: The activation of these pathways leads to various cellular responses, such as platelet aggregation, degranulation, inflammation, chemotaxis, and changes in vascular permeability.[1]
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives [mdpi.com]
- 4. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Platelet-Activating Factor (PAF) in inflammation - Ioannis Zabetakis [izab.net]
- 6. Platelet-activating factor and macrophages. I. Evidence for the release from rat and mouse peritoneal macrophages and not from mastocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of PAF C-18:1 in Eosinophil Migration and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation and allergic reactions. Eosinophils, key effector cells in allergic inflammation and parasitic infections, are highly responsive to PAF. PAF exists as a family of structurally related molecules, with variations in the length and saturation of the alkyl chain at the sn-1 position. This technical guide provides an in-depth analysis of the role of a specific molecular species, PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), in eosinophil migration and activation. We will delve into the available quantitative data, detailed experimental protocols, and the intricate signaling pathways governing these cellular responses.
Data Presentation: Quantitative Effects of this compound on Eosinophil Function
While the literature extensively describes the pro-inflammatory effects of the more common PAF C-16:0, specific quantitative data for this compound is less abundant. However, key studies have established its role in eosinophil migration.
Eosinophil Migration (Chemotaxis)
Research by Erger and Casale (1996) demonstrated that this compound is equipotent to other naturally occurring PAF species, PAF C-16:0 and PAF C-18:0, in inducing eosinophil migration.[1] Time-course experiments showed that all three PAF species induced significant and equivalent eosinophil migration, which was detectable at 1 hour and peaked at 2 hours.[1] The chemotactic response to all three PAF species was inhibited by the specific PAF receptor antagonist WEB 2086, indicating a receptor-mediated process.[1]
Table 1: Comparative Eosinophil Chemotactic Potency of PAF Molecular Species
| PAF Species | Relative Potency in Eosinophil Migration | Optimal Concentration Range (M) |
| This compound | Equipotent to C-16:0 and C-18:0[1] | 10-8 to 10-5[2] |
| PAF C-16:0 | Equipotent to C-18:1 and C-18:0[1] | 10-8 to 10-5[2] |
| PAF C-18:0 | Equipotent to C-18:1 and C-16:0[1] | 10-8 to 10-5[2] |
Eosinophil Activation
Quantitative data directly comparing the potency of this compound with other PAF species on specific eosinophil activation markers such as superoxide (B77818) production and degranulation is not extensively available in the current literature. However, general PAF-induced activation pathways are well-characterized. PAF is known to induce a bimodal superoxide anion production in human eosinophils, consisting of a transient first phase and a sustained second phase.[3] Furthermore, PAF can induce degranulation, releasing cytotoxic granule proteins, though some studies suggest this can occur through a PAF receptor-independent mechanism.[4]
Table 2: General Effects of PAF on Eosinophil Activation
| Activation Parameter | Effect of PAF | Notes |
| Superoxide Production | Induces a bimodal response[3] | Priming with PAF enhances the respiratory burst induced by other stimuli.[5] |
| Degranulation | Induces release of granule proteins (e.g., eosinophil peroxidase)[4] | Can be mediated by a PAF receptor-independent pathway.[4] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Induces a rapid and transient increase[6] | Originates mainly from internal stores.[7] |
| CD11b Expression | Upregulates surface expression[8] | CD11b is a key adhesion molecule involved in eosinophil trafficking. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on eosinophil migration and activation.
Eosinophil Isolation
Highly purified eosinophils are essential for in vitro studies. A common method involves negative selection using immunomagnetic beads.
-
Materials:
-
Anticoagulated whole blood (e.g., with EDTA)
-
Percoll or Ficoll-Paque density gradient medium
-
Red blood cell lysis buffer
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit, which uses a cocktail of antibodies against markers on other leukocytes)
-
Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
-
Procedure:
-
Dilute anticoagulated blood with buffer.
-
Layer the diluted blood over a density gradient medium.
-
Centrifuge to separate mononuclear cells from granulocytes.
-
Collect the granulocyte layer.
-
Lyse contaminating red blood cells using a lysis buffer.
-
Wash the granulocytes.
-
Incubate the cells with a cocktail of biotin-conjugated antibodies against non-eosinophil markers.
-
Add anti-biotin microbeads and incubate.
-
Pass the cell suspension through a separation column placed in a magnetic field. The unlabeled eosinophils are collected in the eluate.
-
Assess purity by cytological staining (e.g., Wright-Giemsa) or flow cytometry.
-
Eosinophil Migration Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to quantify chemotaxis.
-
Materials:
-
Multi-well chemotaxis chamber (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate filters with a 3- to 5-µm pore size
-
Isolated human eosinophils
-
This compound and other chemoattractants
-
Assay medium (e.g., Gey's balanced salt solution or RPMI 1640 with 0.1% BSA)
-
Fixative (e.g., methanol)
-
Stain (e.g., Wright-Giemsa or Diff-Quik)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells, separating the upper and lower compartments.
-
Resuspend isolated eosinophils in the assay medium at a concentration of approximately 1 x 106 cells/mL.
-
Add the eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.
-
Fix and stain the filter.
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields under a microscope. Data can be expressed as a chemotactic index (fold increase in migration over the negative control).
-
Measurement of Superoxide Production (Luminol-Dependent Chemiluminescence)
This assay measures the respiratory burst activity of eosinophils.
-
Materials:
-
Luminometer
-
Isolated human eosinophils
-
Horseradish peroxidase (HRP) for amplifying the signal
-
This compound and other stimuli (e.g., PMA as a positive control)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
-
Procedure:
-
Resuspend isolated eosinophils in HBSS.
-
In a luminometer tube or a white 96-well plate, add the eosinophil suspension.
-
Add luminol and HRP to the cell suspension and incubate for a few minutes at 37°C.
-
Place the plate/tubes in the luminometer and measure the baseline chemiluminescence.
-
Inject this compound or other stimuli into the wells.
-
Immediately begin recording the chemiluminescence signal over time (e.g., for 30-60 minutes).
-
Data can be expressed as peak chemiluminescence (in relative light units) or as the integral of the response over time.
-
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
-
Materials:
-
Fluorometer or fluorescence microscope
-
Isolated human eosinophils
-
Fura-2 AM (or other suitable calcium indicator)
-
Pluronic F-127
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Buffer containing calcium
-
This compound
-
Ionomycin (B1663694) (for maximal calcium signal)
-
EGTA (for minimal calcium signal)
-
-
Procedure:
-
Incubate isolated eosinophils with Fura-2 AM and Pluronic F-127 in a calcium-containing buffer for 30-60 minutes at 37°C to allow for dye loading.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a calcium-free buffer.
-
Place the cell suspension in a cuvette in the fluorometer and begin recording the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.
-
Establish a stable baseline reading.
-
Add this compound to the cuvette and continue recording to observe the initial calcium release from intracellular stores.
-
Add a buffer containing calcium to the cuvette to measure calcium influx across the plasma membrane.
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by EGTA to obtain the minimum fluorescence ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation.
-
Eosinophil Degranulation Assay (β-hexosaminidase Release)
Degranulation can be quantified by measuring the release of granule enzymes such as β-hexosaminidase.
-
Materials:
-
Spectrofluorometer or absorbance plate reader
-
Isolated human eosinophils
-
This compound
-
Substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Stop solution (e.g., glycine-carbonate buffer)
-
-
Procedure:
-
Resuspend isolated eosinophils in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound or other stimuli to the wells. For total enzyme content, add lysis buffer to control wells. For spontaneous release, add buffer alone.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate to each well of the supernatant plate.
-
Incubate for a defined period at 37°C.
-
Add the stop solution.
-
Read the fluorescence or absorbance.
-
Calculate the percentage of degranulation as: ((Stimulated Release - Spontaneous Release) / (Total Release - Spontaneous Release)) * 100.
-
Signaling Pathways
The interaction of this compound with eosinophils triggers a complex network of intracellular signaling events. These pathways can be broadly categorized into PAF receptor-dependent and -independent mechanisms.
PAF Receptor-Dependent Signaling
This compound, like other PAF species, primarily exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the eosinophil surface, the PAF receptor (PAFR).[9] Activation of the PAFR in eosinophils initiates at least two distinct signaling pathways.[3]
-
Pertussis Toxin (PTX)-Sensitive Pathway: This pathway is mediated by Gi/o proteins. It is responsible for the initial, transient phase of superoxide production and is crucial for chemotaxis.[3]
-
Pertussis Toxin (PTX)-Resistant Pathway: This pathway involves Gq/11 proteins and leads to the activation of Phosphoinositide 3-kinase (PI3K).[3] This pathway is responsible for the sustained, second phase of superoxide production and is dependent on cellular adhesion, mediated by integrins like CD11b.[3]
Both pathways converge on downstream effectors, including the mobilization of intracellular calcium and the activation of various protein kinases, which ultimately orchestrate the cellular responses of migration and activation.
Caption: PAF Receptor-Dependent Signaling in Eosinophils.
PAF Receptor-Independent Signaling
Interestingly, some eosinophil responses to PAF, particularly degranulation, may occur independently of the classical PAF receptor.[4] Studies have shown that PAF and its metabolite, lyso-PAF, can induce the release of eosinophil peroxidase even in the presence of PAF receptor antagonists or in eosinophils from PAFR-deficient mice.[4] This suggests the existence of a novel receptor or a direct biophysical effect on the cell membrane that triggers degranulation.
Caption: Putative PAF Receptor-Independent Degranulation Pathway.
Experimental Workflow
A typical workflow for investigating the effects of this compound on eosinophil function is outlined below.
Caption: General Experimental Workflow for Studying this compound Effects on Eosinophils.
Conclusion
This compound is a physiologically relevant molecular species of platelet-activating factor that is a potent chemoattractant for human eosinophils, with a potency equivalent to that of PAF C-16:0 and C-18:0.[1] Its effects on eosinophil migration are mediated through the classical PAF receptor and involve complex intracellular signaling cascades. While the broader effects of PAF on eosinophil activation, including superoxide production and degranulation, are well-documented, there is a need for further research to provide specific quantitative comparisons of the bioactivity of this compound relative to other PAF species in these activation pathways. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the precise role of this compound in eosinophil-mediated inflammatory diseases and to explore its potential as a therapeutic target.
References
- 1. Eosinophil migration in response to three molecular species of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse and human eosinophils degranulate in response to platelet-activating factor (PAF) and lysoPAF via a PAF-receptor-independent mechanism: evidence for a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Priming of the respiratory burst in human eosinophils is accompanied by changes in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for two platelet activating factor receptors on eosinophils: dissociation between PAF-induced intracellular calcium mobilization degranulation and superoxides anion generation in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in eosinophil migration. Platelet-activating factor-induced chemotaxis and interleukin-5-induced chemokinesis are mediated by different signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Eosinophil Adhesion by Lysophosphatidylcholine via a Non–Store-Operated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. babraham.ac.uk [babraham.ac.uk]
An In-depth Technical Guide to the Physiological Concentration and Analysis of PAF C18:1 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Platelet-Activating Factor C18:1 (PAF C18:1), a key lipid mediator, with a focus on its physiological concentration in human plasma, its signaling pathways, and the methodologies required for its precise quantification.
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) is a class of potent, biologically active phospholipid mediators involved in a wide array of physiological and pathological processes.[1] These include platelet aggregation, inflammation, allergic responses, and thrombosis.[1] PAF is not a single molecule but rather a family of structurally related lipids, primarily 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, which differ in the length of the alkyl chain at the sn-1 position.[1] The C18:1 isoform, containing an 18-carbon chain with one double bond, is one of the major forms found in human plasma alongside C16:0 and C18:0 PAF.[2][3]
Under normal physiological conditions, PAF is maintained at extremely low concentrations through tightly regulated synthesis and rapid degradation by PAF acetylhydrolase (PAF-AH) enzymes.[1][4] Its potent, hormone-like activity makes the precise measurement of its basal levels in plasma a critical but challenging task for researchers studying its role in health and disease.[1]
Physiological Concentration of PAF in Human Plasma
Directly quantifying endogenous levels of specific PAF isoforms like C18:1 is analytically demanding due to their low abundance and the presence of isobaric lipid species that can cause interference.[2] While specific concentration data for PAF C18:1 in healthy human plasma is not detailed in the readily available literature, studies provide values for total PAF-like lipids and demonstrate the feasibility of isoform-specific measurement.
One study using a bioassay determined the average concentration of total PAF-like lipids in the plasma of healthy controls.[5] It is important to note that this value represents the combined activity of all PAF isoforms and other similar lipids, not specifically C18:1.
Table 1: Concentration of PAF-like Lipids in Healthy Human Plasma
| Analyte | Concentration (pg/mL) | Method | No. of Subjects | Reference |
|---|
| PAF-like Lipid(s) | 140 ± 122 | Bioassay | 25 | Satoh, K., et al. (1992)[5] |
Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to accurately distinguish and quantify the major PAF isoforms (C16:0, C18:0, and C18:1), overcoming challenges like interference from abundant lysophosphatidylcholines.[2] However, the specific physiological concentrations determined using this definitive method were not reported in the cited abstract.
PAF Biosynthesis and Signaling Pathways
Understanding the synthesis and signaling of PAF is crucial for contextualizing its physiological role.
PAF is synthesized via two primary routes: the remodeling pathway and the de novo pathway.[1] The remodeling pathway is the main source of PAF during inflammatory responses, while the de novo pathway is thought to maintain basal PAF levels for normal cellular functions.[1]
-
Remodeling Pathway : This pathway is initiated by the activation of phospholipase A2 (PLA2), which removes a long-chain fatty acid from the sn-2 position of membrane phospholipids (B1166683) (like phosphatidylcholine) to produce lyso-PAF. Subsequently, an acetyltransferase (LPCAT) acetylates the lyso-PAF intermediate to form active PAF.[1]
-
De Novo Pathway : This pathway synthesizes PAF from 1-O-alkyl-2-acetyl-sn-glycerol (AAG) through a series of enzymatic steps.[6]
PAF exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), on the surface of target cells.[2] This interaction triggers intracellular signaling cascades that lead to various cellular responses, including platelet aggregation, inflammation, and chemotaxis.
Methodologies for Quantification of PAF C18:1
The accurate quantification of PAF C18:1 from human plasma requires a robust analytical method capable of high sensitivity and specificity, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Low Physiological Concentration : Endogenous PAF levels are extremely low, requiring highly sensitive instrumentation with limits of quantitation in the picogram per milliliter range.
-
Isobaric Interference : A major challenge is the presence of isobaric lysophosphatidylcholines (lyso-PCs), which are often abundant in biological samples and can have the same mass-to-charge ratio as PAF isoforms, complicating their detection.[2]
-
Sample Stability : PAF is rapidly degraded by PAF-AH in plasma, necessitating immediate processing or the use of inhibitors upon sample collection.[4]
The following protocol is a synthesis of methodologies described for the specific quantification of PAF isoforms in human plasma.[2][7]
1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., citrate).
-
Immediately centrifuge at 4°C to separate plasma.
-
To prevent enzymatic degradation, immediately precipitate proteins by adding ice-cold methanol (B129727) (e.g., 4 parts methanol to 1 part plasma).
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Collect the supernatant for lipid extraction.
2. Lipid Extraction (e.g., Folch or Bligh-Dyer method):
-
Add chloroform (B151607) and water to the supernatant to create a biphasic system.
-
Vortex and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water) compatible with the LC mobile phase.
3. Liquid Chromatography (LC) Separation:
-
Column : A reversed-phase C18 column is typically used for separation.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Gradient : A programmed gradient is used to separate PAF isoforms from other lipids, particularly the interfering lyso-PCs.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization : Electrospray ionization (ESI) is commonly used.
-
Mode : Positive ion mode is often selected for PAF analysis.
-
Detection (Multiple Reaction Monitoring - MRM):
-
To overcome interference from lyso-PC, a specific fragmentation pattern is monitored.
-
PAF characteristically produces a dominant fragment ion at m/z 184 (the phosphocholine (B91661) headgroup).[2]
-
However, lyso-PCs also produce this fragment. A key distinction is that lyso-PCs also produce an abundant fragment at m/z 104, whereas PAF produces almost no signal at this m/z.[2]
-
Primary Transition (Quantification) : Monitor the transition of the parent PAF C18:1 ion to the m/z 184 fragment.
-
Confirmatory Transition (Specificity) : Simultaneously monitor the transition to m/z 104. The absence of a significant signal in this channel confirms that the detected peak is PAF and not a co-eluting lyso-PC.[2]
-
Conclusion
PAF C18:1 is a physiologically significant lipid mediator present in human plasma at very low concentrations. While a definitive value for its basal level in healthy individuals remains to be consistently reported, robust LC-MS/MS methodologies have been established for its specific and sensitive quantification. These methods are critical for overcoming analytical hurdles such as isobaric interference. For researchers in pharmacology and clinical science, the ability to accurately measure PAF C18:1 and understand its signaling pathways is essential for elucidating its role in inflammatory and thrombotic diseases and for the development of novel therapeutic agents targeting the PAF system.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased levels of blood platelet-activating factor (PAF) and PAF-like lipids in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of 1-alkyl-2-lysoglycero-3-phosphocholine. Acetyl-CoA transferase during phagocytosis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the PAF C-18:1 Signaling Pathway in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, membrane-derived phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Structurally, PAF is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. While the most commonly studied form contains a 16-carbon alkyl chain (C-16:0), several other variants exist, including PAF C-18:1 (1-O-octadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine), a naturally occurring species produced by inflammatory cells.[3][4]
Neutrophils, as the first line of defense in the innate immune system, are primary targets for PAF.[1][5] The interaction of PAF with neutrophils triggers a cascade of intracellular signaling events, leading to a robust pro-inflammatory response. This guide provides a detailed examination of the this compound signaling pathway in neutrophils, its functional consequences, and the experimental methodologies used for its investigation.
The this compound Signaling Cascade in Neutrophils
This compound exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), located on the neutrophil plasma membrane.[2][6][7] This binding event initiates a series of downstream signaling pathways that collectively orchestrate the neutrophil's response.
Receptor Activation and G-Protein Coupling
Upon ligand binding, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq and Gαi.[6] This activation results in the dissociation of the Gα subunit from the Gβγ dimer, both of which proceed to activate downstream effector enzymes.
Key Downstream Signaling Pathways
The activation of G-proteins triggers multiple interconnected signaling cascades:
-
Phospholipase C (PLC) Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7][9] This rapid increase in intracellular calcium is a pivotal event in neutrophil activation.[2][10]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family. PKC isoforms then phosphorylate a wide range of target proteins, modulating cellular functions.[9]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: PAF signaling leads to the activation of MAPK pathways, which are crucial for regulating gene expression and cellular processes. Specifically, PAF is a known activator of the p38 MAPK pathway via MAPK Kinase 3 (MKK3).[11][12] While it can also activate the ERK (p42/44) pathway, this response is often weaker compared to other chemoattractants like fMLP.[11][13]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical axis in neutrophil activation. Gβγ subunits can directly activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), leading to their activation and subsequent downstream signaling involved in cell survival, migration, and NETosis.[14][15]
Functional Consequences of this compound Signaling
Activation of the PAFR signaling network culminates in a range of potent pro-inflammatory responses by the neutrophil.
-
Chemotaxis: PAF is a powerful chemoattractant, inducing the directed migration of neutrophils toward sites of inflammation.[2][3] This process is dependent on PI3K/Akt and MAPK signaling pathways.
-
Degranulation and Phenotypic Changes: PAF stimulation causes the rapid release of granule contents. This is evidenced by the upregulation of surface markers like CD11b and CD66b (from secondary and specific granules) and the shedding of L-selectin (CD62L).[7][16][17]
-
Reactive Oxygen Species (ROS) Production: While PAF alone can be a weak inducer of the respiratory burst, it acts as a potent priming agent, significantly enhancing ROS production in response to a secondary stimulus like fMLP.[2][17]
-
Phagocytosis: PAF stimulation enhances the phagocytic activity of neutrophils, increasing their capacity to engulf pathogens.[16][17]
-
Neutrophil Extracellular Trap (NET) Formation: PAF signaling can induce NETosis, a process where neutrophils release a web of decondensed chromatin and granular proteins to trap and kill pathogens.[1][14] This can be dependent on both NADPH oxidase and mitochondrial ROS.
-
Platelet-Neutrophil Interactions: PAF is a key mediator in the formation of platelet-neutrophil complexes (PNCs). These aggregates are highly pro-inflammatory and are implicated in the pathogenesis of thromboinflammatory diseases.[16][17][18]
Quantitative Data on PAF-Induced Neutrophil Activation
The following tables summarize quantitative data from various studies, providing a reference for the concentrations and effects of PAF on neutrophil functions.
Table 1: Effective Concentrations of PAF for Neutrophil Activation
| Neutrophil Response | PAF Concentration | Species | Reference(s) |
|---|---|---|---|
| Chemotaxis | 10⁻⁷ M (Optimal) | Human | [2] |
| Intracellular Ca²⁺ Mobilization | 10⁻⁹ M to 10⁻⁵ M | Human | [2] |
| ROS Generation (Priming) | 1 µM | Human | [2] |
| Changes in Surface Markers | 1 nM - 1 µM | Human | [19] |
| Phagocytic Activity | 1 µM | Human | [16] |
| NET Formation | Nanomolar (nM) range | Human |[1] |
Table 2: PAF-Induced Changes in Neutrophil Surface Marker Expression
| Surface Marker | Change | Stimulus | Time | Reference(s) |
|---|---|---|---|---|
| CD11b (Mac-1) | Upregulation | 1 µM PAF | 15 min | [16][19] |
| CD62L (L-selectin) | Downregulation/Shedding | 1 µM PAF | 15 min | [16][17][19] |
| CD66b | Upregulation | Dose-dependent | 15 min | [17] |
| CD10 | Upregulation | Dose-dependent | 15 min |[16][17] |
Key Experimental Protocols
Investigating the PAF signaling pathway requires a range of specialized cellular and biochemical assays. Detailed protocols for the most common methods are provided below.
Neutrophil Isolation from Human Whole Blood
This protocol describes a standard method for purifying neutrophils for in vitro experiments.
-
Reagents:
-
Anticoagulant (e.g., 0.4% w/v trisodium (B8492382) citrate).[2]
-
Density gradient medium (e.g., Ficoll-Paque).
-
Dextran solution.
-
Hypotonic lysis buffer (e.g., 0.2% NaCl) and restoring solution (1.6% NaCl).
-
Incubation buffer (e.g., HBSS with 0.1% BSA).[19]
-
-
Procedure:
-
Collect venous blood into tubes containing anticoagulant.
-
Layer the diluted blood over a density gradient medium and centrifuge to separate mononuclear cells from granulocytes and erythrocytes.
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet and mix with Dextran to sediment erythrocytes.
-
Collect the leukocyte-rich supernatant.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils with incubation buffer.
-
Assess purity (>95%) and viability (>99%) via staining and cell counting.[20]
-
Resuspend cells to the desired concentration (e.g., 2 x 10⁶ cells/mL).[2][20]
-
Flow Cytometry for Neutrophil Activation Markers
Flow cytometry is used to quantify changes in cell surface protein expression.
-
Reagents:
-
Purified neutrophils.
-
This compound solution.
-
Fluorochrome-conjugated antibodies (e.g., PE anti-human CD62L, APC anti-human CD11b).[19]
-
FACS Lysing Solution.
-
Isotype control antibodies.
-
-
Procedure:
-
Aliquot isolated neutrophils into FACS tubes.
-
Stimulate cells with desired concentrations of PAF (e.g., 1 µM) or buffer control for a specified time (e.g., 10-15 min) at 37°C.[19]
-
Stop the reaction by adding cold buffer or fixing solution.
-
Add fluorochrome-conjugated antibodies against surface markers (e.g., CD11b, CD62L) and incubate for 5-15 min at room temperature, protected from light.[19]
-
Fix the cells using a FACS lysing/fixing solution.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the neutrophil population and measuring the median fluorescence intensity (MFI) for each marker.
-
Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Equipment:
-
Procedure:
-
Load the lower wells of the chamber with PAF solution (e.g., 10⁻⁷ M) or a control buffer.[2]
-
Isolate neutrophils and label them with a fluorescent dye (e.g., BCECF).[19]
-
Place the filter membrane over the lower wells.
-
Add the fluorescently labeled neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C to allow cell migration.[2]
-
After incubation, remove non-migrated cells from the top of the filter.
-
Quantify the migrated cells by measuring the fluorescence of the cells that have moved through the filter into the lower wells using a fluorescence plate reader.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay detects the rapid increase in cytosolic calcium following PAFR activation.
-
Reagents:
-
Purified neutrophils.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1/AM).[2]
-
PAF solution.
-
-
Procedure:
-
Load isolated neutrophils with the fluorescent calcium indicator dye (e.g., Indo-1/AM) by incubating for 15-30 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Place the cell suspension in a fluorometer cuvette with continuous stirring.
-
Establish a baseline fluorescence reading.
-
Add PAF in a graded fashion (e.g., 10⁻⁹ M to 10⁻⁵ M) and record the change in fluorescence over time.[2]
-
The change in fluorescence ratio corresponds to the change in intracellular calcium concentration.
-
Logical Relationships in PAF-Mediated Neutrophil Function
The signaling pathways initiated by PAF are intricately linked to the final cellular outputs. The diagram below illustrates the logical connections between key signaling nodes and the functional responses they govern.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS:22276-27-3 - FACTA Search [nactem.ac.uk]
- 5. Phospholipid signaling in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Subcellular Localization of the Receptor for Platelet-Activating Factor in Neutrophils Affects Signaling and Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. | Semantic Scholar [semanticscholar.org]
- 12. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet–neutrophil interactions under thromboinflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of Cellular Metabolism in the Formation of Neutrophil Extracellular Traps in Airway Diseases [frontiersin.org]
- 15. The emerging role of neutrophil extracellular traps in autoimmune and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]
- 20. mdpi.com [mdpi.com]
The Role of PAF C-18:1 in Cardiovascular Disease Models: A Technical Guide
Introduction
Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, potent phospholipid mediator. As a member of the PAF family of lipids, it plays a crucial role in orchestrating a wide array of physiological and pathological processes, particularly in the inflammatory response.[1][2] In the context of cardiovascular disease (CVD), PAF and its analogs are key signaling molecules implicated in the initiation and progression of conditions such as atherosclerosis, thrombosis, and myocardial infarction.[3][4][5] Dysregulation of PAF metabolism can lead to increased local inflammatory responses on the arterial endothelium, a foundational element of atherogenesis.[6]
This technical guide provides an in-depth overview of the role of PAF C-18:1 in established cardiovascular disease models. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into signaling pathways, experimental methodologies, and quantitative data to facilitate further investigation into this critical area of cardiovascular pathophysiology.
Signaling Pathways of this compound
This compound, like other PAF isoforms, exerts its biological effects primarily by binding to a specific G-protein-coupled receptor known as the PAF receptor (PAFR).[2][7] This receptor is expressed on the plasma membrane of numerous cell types integral to the cardiovascular system, including platelets, endothelial cells, neutrophils, and monocytes/macrophages.[7][8]
Upon binding to PAFR, a cascade of intracellular signaling events is initiated:
-
G-Protein Activation: The PAF/PAFR complex activates associated G-proteins (primarily Gq and Gi), which in turn stimulate downstream effectors.[5][7]
-
Phospholipase C (PLC) Activation: The Gq protein activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG activates Protein Kinase C (PKC).[9]
-
Downstream Kinase Activation: The rise in intracellular Ca2+ and activation of PKC lead to the stimulation of further signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]
-
Transcription Factor Activation: These pathways converge on the activation of transcription factors such as nuclear factor kappa B (NF-κB), which translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9]
This signaling cascade underlies the potent pro-inflammatory and pro-thrombotic effects of this compound in the vasculature.
Role in Cardiovascular Disease Pathophysiology
This compound is implicated in several key processes that drive cardiovascular disease.
Atherosclerosis Atherosclerosis is a chronic inflammatory disease, and PAF is a key mediator at virtually every stage.[4]
-
Endothelial Dysfunction: PAF promotes endothelial activation, leading to increased expression of adhesion molecules (e.g., P-selectin, ICAM-1) which facilitate the recruitment and attachment of leukocytes to the vessel wall.[5][10]
-
Leukocyte Recruitment: this compound acts as a potent chemoattractant for neutrophils and promotes eosinophil migration.[1][11] This contributes to the influx of inflammatory cells into the developing atherosclerotic plaque.
-
Foam Cell Formation: Macrophages and macrophage-derived foam cells within the arterial intima can be stimulated to produce PAF.[12] This locally produced PAF can amplify the inflammatory response within the plaque. A major fraction of PAF synthesized by these cells includes the octadecenyl (18:1) species.[12]
-
LDL Oxidation: While PAF itself is pro-inflammatory, a related analogue, 1-acyl-2-acetyl-GPC, has been shown to decrease the susceptibility of low-density lipoprotein (LDL) to oxidative modification.[13] This suggests a complex regulatory role for PAF-like molecules in atherogenesis.
Platelet Aggregation and Thrombosis As its name suggests, PAF is a powerful activator of platelets.
-
Platelet Activation: Binding of PAF to its receptor on platelets triggers a conformational change, degranulation, and aggregation, which are critical steps in thrombus formation.[9]
-
Platelet-Leukocyte Interactions: PAF generated by activated platelets acts as a juxtacrine signaling molecule, enhancing the stable adhesion of neutrophils to the platelet surface, a key interaction in atherothrombosis.[3]
Myocardial Infarction Evidence suggests a role for PAF in the pathophysiology of acute myocardial infarction (MI).
-
Elevated PAF Levels: Increased amounts of PAF have been observed in animal models of infarction and in the blood of patients who have experienced an acute MI.[14]
-
Ischemia-Reperfusion Injury: Experimental studies have implicated PAF as a critical mediator in the development of myocardial injury following ischemia-reperfusion events, largely through its ability to promote leukocyte recruitment and inflammation.[5]
Quantitative Data from Preclinical Models
The following tables summarize quantitative data from key studies investigating the effects of PAF and related lipids in cardiovascular models.
Table 1: Effects of PAF Analogs on Cellular Responses in Cardiovascular Models
| Compound/Analog | Model System | Concentration | Observed Effect | Citation |
| 1-Acyl-2-acetyl-GPC | Endothelial Cell-induced LDL Oxidation | 5 µg/mL | Total inhibition of TBARS production | [13] |
| 1-Acyl-2-acetyl-GPC | Monocyte-induced LDL Oxidation | 5 µg/mL | 60% inhibition of TBARS production | [13] |
| 1-Acyl-2-acetyl-GPC | Copper Ion-induced LDL Oxidation | 5 µg/mL | 20% inhibition of TBARS production | [13] |
| This compound | Bone Marrow-Derived Macrophages | 10 µM | Induction of IL-1β release | [15] |
Table 2: Modulation of PAF Metabolic Enzyme Activity in an Atherosclerosis Rabbit Model
| Enzyme | Group | Baseline (nmol/min/mg protein) | 45 Days (nmol/min/mg protein) | P-value | Citation |
| PAF-CPT (Leukocytes) | Atherogenic Diet | 0.25 ± 0.03 | 0.35 ± 0.04 | < 0.05 | [6] |
| Diet + Fish Polar Lipids | 0.26 ± 0.02 | 0.27 ± 0.03 | > 0.05 | [6] | |
| PAF-AH (Leukocytes) | Atherogenic Diet | 0.58 ± 0.05 | 0.45 ± 0.04 | < 0.05 | [6] |
| Diet + Fish Polar Lipids | 0.55 ± 0.06 | 0.65 ± 0.05 | < 0.05 | [6] | |
| Lp-PLA2 (Plasma) | Atherogenic Diet | 0.85 ± 0.07 | 1.15 ± 0.09 | < 0.05 | [6] |
| Diet + Fish Polar Lipids | 0.88 ± 0.06 | 1.20 ± 0.08 | < 0.05 | [6] | |
| Data presented as mean ± SEM. PAF-CPT: PAF-cholinephosphotransferase; PAF-AH: PAF-Acetylhydrolase; Lp-PLA2: Lipoprotein-associated Phospholipase A2. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experiments cited in the literature.
Protocol 1: Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific measurement of PAF molecular species in biological samples.
-
Lipid Extraction:
-
Homogenize tissue samples (e.g., 20 mg liver) or pellet cells (e.g., 1x10^7 neutrophils).[16]
-
Add a known amount of a deuterated internal standard (e.g., [d4] 16:0 PAF) to correct for sample loss.[17]
-
Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol (B129727):water solvent system to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for analysis.[17]
-
-
Chromatographic Separation:
-
Employ a reversed-phase C18 column for separation.
-
Use a gradient elution with a mobile phase system, for example, starting with methanol/water/ammonium (B1175870) hydroxide (B78521) and ramping up to a higher concentration of methanol with ammonium acetate.[18]
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[17]
-
Perform Selected Reaction Monitoring (SRM) for high specificity. For this compound, the precursor ion is [M+CH3COO]⁻ and a characteristic product ion is monitored.
-
A specific SRM transition for 18:1 PAF is m/z 608.5 → 492.4.[17]
-
Quantify by comparing the peak area ratio of the endogenous this compound to the internal standard against a standard curve.[19]
-
Protocol 2: PAF-Induced Platelet Aggregation Assay
This bioassay measures the functional activity of PAF.
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
-
Aggregation Measurement:
-
Use a light-transmission aggregometer, which measures changes in light transmission through a PRP sample as platelets aggregate.[6]
-
Pre-warm the PRP sample to 37°C with constant stirring (e.g., 1200 rpm).
-
Add a known concentration of this compound (or other agonist) to the PRP.
-
Record the maximum percentage of aggregation over a set time period (e.g., 5 minutes).
-
To test inhibitors, pre-incubate the PRP with the antagonist (e.g., a PAFR antagonist like WEB 2086) before adding the PAF agonist.[20]
-
Protocol 3: Macrophage Foam Cell Model
This in vitro model is used to study atherogenesis.
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
Culture the cells to allow monocytes to adhere and differentiate into macrophages over 7-10 days in culture medium containing M-CSF.
-
-
Foam Cell Transformation:
-
Stimulation and Analysis:
-
Stimulate the macrophage-derived foam cells with an agent like serum-opsonized zymosan (OPZ) to induce an inflammatory response.[12]
-
Collect cells and supernatant at various time points to measure PAF production (using LC-MS/MS) and cytokine release (using ELISA).
-
Conclusion
This compound is a pivotal lipid mediator in the complex inflammatory and thrombotic web that drives cardiovascular disease. Its actions through the PAF receptor on platelets, endothelial cells, and leukocytes are central to the initiation of endothelial dysfunction, the progression of atherosclerotic plaques, and the acute events of thrombosis and myocardial infarction. The quantitative data and detailed experimental protocols presented in this guide underscore the significance of this compound as both a biomarker and a potential therapeutic target. A thorough understanding of its signaling pathways and a rigorous application of analytical and functional assays are essential for developing novel strategies to mitigate the profound impact of cardiovascular disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. paf c 18 — TargetMol Chemicals [targetmol.com]
- 3. ashpublications.org [ashpublications.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phagocytic activation induces formation of platelet-activating factor in human monocyte-derived macrophages and in macrophage-derived foam cells. Relevance to the inflammatory reaction in atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1 Acyl-2 acetyl-sn-glycero-3 phosphocholine decreases the susceptibility of low-density lipoprotein to oxidative modification by copper ions, monocytes or endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. thno.org [thno.org]
- 17. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAF C-18:1 in the Pathophysiology of Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of inflammatory processes, with a significant role in the pathophysiology of asthma. Among its various isoforms, PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) has been a subject of interest due to its pro-inflammatory activities. This technical guide provides an in-depth exploration of the contribution of this compound to asthma, detailing its effects on key inflammatory cells, its signaling pathways, and the experimental methodologies used to investigate its function.
Core Pathophysiological Contributions of this compound in Asthma
This compound contributes to the complex inflammatory cascade of asthma through several key mechanisms:
-
Inflammatory Cell Activation and Recruitment: this compound is a potent chemoattractant and activator for key inflammatory cells in asthma, including eosinophils, neutrophils, and macrophages.[1][2] It induces chemotaxis, degranulation, and the release of other pro-inflammatory mediators from these cells.
-
Bronchoconstriction and Airway Hyperresponsiveness: this compound can directly and indirectly cause the contraction of airway smooth muscle, leading to bronchoconstriction.[3] Its inflammatory actions also contribute to the development of airway hyperresponsiveness (AHR), a hallmark of asthma.
-
Increased Vascular Permeability and Airway Edema: By acting on endothelial cells, this compound increases vascular permeability, leading to plasma extravasation and airway edema, which further narrows the airways.[3]
-
Mucus Hypersecretion: this compound can stimulate mucus secretion from goblet cells, contributing to airway obstruction.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the biological activity of this compound and related PAF isoforms.
| Parameter | Cell Type/System | Value | Reference |
| Biological Activity | |||
| EC50 for O2- generation | Human Eosinophils | 0.39 µM (for general PAF) | [1] |
| Concentration for LTB4 release priming | Alveolar Macrophages (from asthmatics) | 0.1 - 10.0 µM | [4] |
| Concentrations in Biological Samples | |||
| Concentration in activated neutrophils | Human Neutrophils | 9,948 fmol/million cells | [5] |
| Concentration in bronchoalveolar lavage fluid (BALF) of severe asthmatics | Human | Increased levels of PAF precursors (LysoPC 18:0) | [6] |
| Parameter | Value | Reference |
| PAFR Binding Affinity | ||
| Kd | Human Platelets | 37 ± 13 nM (for general PAF) |
| Kd (high-affinity site) | Rat brain microsomes | 22.5 ± 1.7 pM (for general PAF) |
| Kd (low-affinity site) | Rat brain microsomes | 25.0 ± 0.8 nM (for general PAF) |
Signaling Pathways of this compound
This compound exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses seen in asthma.
This compound Signaling Cascade in Airway Inflammatory Cells
Experimental Protocols
Quantification of this compound in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurate and sensitive quantification of this compound.
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., BALF, cell culture supernatant) using a modified Bligh and Dyer method.
-
Internal Standard: A known amount of a deuterated PAF internal standard (e.g., PAF C16:0-d4) is added to the sample prior to extraction to account for sample loss during processing.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography (RPLC) with a C18 column. A gradient elution with solvents such as methanol, water, and acetonitrile (B52724) containing ammonium (B1175870) acetate (B1210297) is typically used.[5]
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. Selected reaction monitoring (SRM) is used to specifically detect and quantify this compound and the internal standard based on their specific precursor and product ion transitions.[5]
In Vitro Cell-Based Assays
1. Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation and negative selection techniques.
-
Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Chemoattractant: A range of concentrations of this compound is added to the lower wells.
-
Cell Migration: A suspension of isolated eosinophils is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 atmosphere for a defined period (e.g., 1-2 hours) to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated to the lower side of the membrane is quantified by microscopy after staining.
2. Mast Cell Degranulation Assay (Histamine Release)
-
Cell Culture: A human mast cell line (e.g., HMC-1) or primary human mast cells are cultured.
-
Stimulation: The mast cells are washed and then incubated with various concentrations of this compound for a specific time (e.g., 30 minutes).
-
Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.
-
Histamine (B1213489) Quantification: The concentration of histamine in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
In Vivo Animal Model: this compound-Induced Airway Hyperresponsiveness in Mice
-
Animal Model: BALB/c mice are commonly used as they are a Th2-prone strain.[2]
-
Sensitization (Optional): For an allergic asthma model, mice can be sensitized with an allergen like ovalbumin (OVA) intraperitoneally, followed by repeated OVA aerosol challenges.
-
This compound Challenge: Mice are challenged with an aerosolized solution of this compound.
-
Measurement of Airway Hyperresponsiveness: Shortly after the this compound challenge, airway responsiveness is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of a bronchoconstrictor (e.g., methacholine), and the enhanced pause (Penh) value, an index of airway obstruction, is recorded.
-
Bronchoalveolar Lavage (BAL): After the AHR measurement, BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid are determined.
-
Lung Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess for inflammatory cell infiltration, mucus production, and airway remodeling.
Experimental and Logical Workflows
Workflow for Investigating this compound's Role in Asthma
References
- 1. atsjournals.org [atsjournals.org]
- 2. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAF C-18:1 in the Allergic Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of inflammatory and allergic reactions. While much of the existing research has focused on the C-16:0 isoform, the specific functions of other PAF variants, such as PAF C-18:1, are less understood. This technical guide delves into the current understanding of this compound's role in allergic reactions, providing a comprehensive overview of its signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study. This document aims to serve as a critical resource for researchers and professionals in the fields of immunology and drug development, fostering a deeper understanding of this compound as a potential therapeutic target.
Introduction to Platelet-Activating Factor (PAF) and its Isoforms
Platelet-Activating Factor (PAF) is a family of structurally related phospholipids (B1166683) that act as potent inflammatory mediators. The canonical structure of PAF consists of a glycerol (B35011) backbone with an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. Variations in the length and saturation of the alkyl chain at the sn-1 position give rise to different PAF isoforms, with PAF C-16:0 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) being the most studied. However, other isoforms, including this compound (1-O-octadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine), are also endogenously produced and possess distinct biological activities.[1] In the context of allergic reactions, PAF is released from various immune cells, including mast cells, basophils, eosinophils, and neutrophils, contributing to key features of the allergic response such as increased vascular permeability, bronchoconstriction, and leukocyte activation.[2][3][4]
The Function of this compound in Allergic Reactions
This compound is a recognized chemoattractant for human neutrophils and is produced by cells in response to inflammatory stimuli.[1] Its role in allergic reactions is multifaceted, involving the activation of key effector cells like mast cells and eosinophils.
Mast Cell Activation
Mast cells are central players in allergic reactions, releasing a plethora of inflammatory mediators upon activation. PAF is known to induce mast cell degranulation and the release of histamine (B1213489) and other pro-inflammatory molecules.[5] While direct comparative studies on the potency of this compound versus C-16:0 in inducing histamine release from mast cells are limited, the general mechanism involves the activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).
Eosinophil Activation
Eosinophils are key effector cells in late-phase allergic reactions and asthma. PAF is a potent chemoattractant and activator of eosinophils, inducing their migration, degranulation, and production of reactive oxygen species.[6][7] Studies have shown that PAF can up-regulate the expression of adhesion molecules like CD11b on the surface of eosinophils, promoting their adhesion to the endothelium.[8]
Quantitative Data on PAF Activity
Precise quantitative data comparing the bioactivity of different PAF isoforms is crucial for understanding their relative contributions to allergic inflammation. While data specifically for this compound is sparse, some studies provide a basis for comparison.
| Agonist | Cell Type | Response Measured | EC50 / IC50 | Reference |
| PAF (general) | Human Eosinophils | Respiratory Burst | 0.39 µM (EC50) | [9] |
| PAF (general) | Washed Rabbit Platelets | Platelet Aggregation | 2.95 x 10-11 M (Concentration for 50% aggregation) | [10] |
Signaling Pathways of this compound
The biological effects of this compound are mediated through its interaction with the PAF receptor (PAFR), a member of the GPCR superfamily. The binding of PAF to its receptor initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses observed in allergic reactions.
G-Protein Coupling and Downstream Effectors
Upon ligand binding, the PAFR couples to heterotrimeric G-proteins, primarily of the Gαq and Gαi families.[6][11]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium concentration is a critical signal for a variety of cellular responses, including enzyme activation and degranulation. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn phosphorylates numerous downstream targets, further propagating the inflammatory signal.[3][12]
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gαi can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and certain ion channels.
The following diagram illustrates the general signaling pathway of PAF upon binding to its receptor:
Experimental Protocols
To facilitate further research into the role of this compound in allergic reactions, this section provides detailed methodologies for key experiments.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in biological matrices such as bronchoalveolar lavage fluid (BALF) or cell culture supernatants.[2][13]
Materials:
-
Internal Standard (IS): Deuterated PAF (e.g., PAF C16:0-d4)
-
Solvents: Methanol (B129727), Chloroform, Acetonitrile (HPLC grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
To 500 µL of sample (e.g., BALF), add a known amount of deuterated PAF internal standard.
-
Perform a liquid-liquid extraction with 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of methanol/water.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elute the PAF-containing fraction with methanol.
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for LPC 18:1 (a related lysophospholipid), the transition is m/z 522→184.[2]
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
The following diagram outlines the workflow for this compound quantification:
Mast Cell Degranulation (Histamine Release) Assay
This assay measures the ability of this compound to induce the release of histamine from mast cells, a key event in the acute allergic response.[8]
Cell Line:
-
Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation studies.
Materials:
-
RBL-2H3 cells
-
Tyrode's buffer (or similar physiological buffer)
-
This compound and PAF C-16:0
-
Positive control (e.g., ionomycin (B1663694) or antigen for sensitized cells)
-
o-Phthaldialdehyde (OPA) reagent for histamine fluorometric detection
-
Perchloric acid
-
NaOH
-
96-well plates (black, clear bottom for fluorescence)
-
Fluorometer
Procedure:
-
Cell Culture and Seeding:
-
Culture RBL-2H3 cells in appropriate medium.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
-
Histamine Release:
-
Wash the cells twice with Tyrode's buffer.
-
Add 500 µL of Tyrode's buffer containing various concentrations of this compound or PAF C-16:0 to the wells. Include a buffer-only control (spontaneous release) and a positive control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the supernatant (contains released histamine).
-
Lyse the remaining cells in the wells with distilled water or a lysis buffer to determine the total histamine content.
-
-
Histamine Quantification (Fluorometric Assay):
-
To 50 µL of supernatant or cell lysate in a 96-well black plate, add 10 µL of perchloric acid to precipitate proteins.
-
Centrifuge the plate.
-
Transfer 25 µL of the deproteinized supernatant to a new black plate.
-
Add 100 µL of OPA reagent.
-
Incubate for 4 minutes at room temperature.
-
Stop the reaction by adding 25 µL of 3N NaOH.
-
Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Histamine Fluorescence - Spontaneous Release Fluorescence)] x 100
-
Plot the dose-response curves and determine the EC50 values.
-
Eosinophil Chemotaxis Assay
This assay evaluates the ability of this compound to induce the migration of eosinophils, a critical process in the accumulation of these cells at sites of allergic inflammation.
Cell Source:
-
Eosinophils can be isolated from the peripheral blood of healthy or allergic donors.
Materials:
-
Isolated human eosinophils
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
-
Polycarbonate membrane with appropriate pore size (e.g., 5 µm)
-
Chemoattractant: this compound, PAF C-16:0
-
Positive control (e.g., eotaxin)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein-AM) or a method for cell counting
Procedure:
-
Chamber Setup:
-
Place the polycarbonate membrane in the chemotaxis chamber.
-
Add the chemoattractant (this compound, PAF C-16:0, or controls) at various concentrations to the lower wells of the chamber.
-
-
Cell Loading:
-
Resuspend the isolated eosinophils in assay buffer.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, if using fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the buffer control).
-
Plot dose-response curves and determine the EC50 values.
-
Conclusion and Future Directions
This compound is an important, yet understudied, member of the PAF family of lipid mediators. Its role as a chemoattractant and activator of key allergic effector cells underscores its potential significance in the pathophysiology of allergic diseases. The lack of comprehensive, comparative quantitative data between this compound and other isoforms represents a critical knowledge gap. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of the potency of this compound and PAF C-16:0 in various in vitro and in vivo models of allergic inflammation.
-
Receptor binding and signaling studies: Investigating the specific binding kinetics and G-protein coupling preferences of this compound at the PAFR to elucidate the molecular basis for any observed differences in bioactivity.
-
In vivo studies: Utilizing animal models of allergy to assess the contribution of this compound to key features such as airway hyperresponsiveness, eosinophilic inflammation, and vascular leakage.
A more complete understanding of the specific functions of this compound will be instrumental in the development of more targeted and effective therapies for allergic diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the intricate role of this lipid mediator in the allergic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulated Bronchial Epithelial Cells Release Bioactive Lysophosphatidylcholine 16:0, 18:0, and 18:1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review and meta-analysis of proteomic and metabolomic alterations in anaphylaxis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Phospholipid signaling in innate immune cells [jci.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. dokumen.pub [dokumen.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. palmitic acid stearic: Topics by Science.gov [science.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
PAF C-18:1 as a Biomarker for Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Platelet-Activating Factor C-18:1 (PAF C-18:1) as a potential biomarker for inflammatory diseases. It covers the fundamental signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its accurate measurement.
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) is a class of potent, pro-inflammatory phospholipid mediators. Structurally, PAF is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1][2] It is produced by a variety of cells, including endothelial cells, platelets, macrophages, and neutrophils, in response to inflammatory stimuli.[2] PAF exerts its diverse biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[3] Pathological processes involving excessive PAF signaling include sepsis, necrotizing enterocolitis, asthma, and allergies.[4]
The term "PAF" encompasses several molecular species that differ in the length and saturation of the alkyl chain at the sn-1 position. This compound refers to the isoform with an 18-carbon, monounsaturated (one double bond) alkyl chain.[5] While often less potent than the more common C16:0 isoform in certain functions like neutrophil migration, this compound is equipotent in others, such as promoting eosinophil migration, indicating a nuanced biological role that may be cell-type and context-specific.[5][6]
The PAF Receptor Signaling Pathway
PAF mediates its effects by activating the PAF Receptor (PAFR), a seven-transmembrane G-protein coupled receptor.[7] Upon ligand binding, the receptor couples to multiple G proteins, primarily Gq and Gi, to initiate a cascade of intracellular events.[3][8]
Activation of the Gq protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to a variety of cellular responses, including platelet aggregation, neutrophil activation, and the transcription of pro-inflammatory genes.[3][8]
Quantitative Data on PAF Isoforms in Inflammatory Disease
Accurate, isoform-specific quantification of this compound in inflammatory diseases is an emerging area of research. While data specifically detailing this compound concentrations in plasma during sepsis are limited, studies on its precursor (Lyso-PAF) and on total PAF levels provide strong evidence for the pathway's involvement.
Lyso-PAF C-18:1 in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
Lyso-PAF is the immediate precursor to PAF, and its levels can reflect the biosynthetic capacity of a tissue. A recent study quantified Lyso-PAF isoforms in nasal polyp tissues, revealing significantly higher concentrations in patients with CRSwNP compared to healthy controls, particularly in those with comorbid asthma.[9]
| Analyte | Patient Group (n) | Tissue Type | Mean Concentration (pg/mg tissue) ± SEM | Control Group (n=8) | P-value |
| Lyso-PAF C-18:1 | CRSwNP with N-ERD* (n=6) | Nasal Polyp | ~110 ± 25 | Healthy Nasal Mucosa (~30 ± 10) | < 0.05 |
| Lyso-PAF C-18 | CRSwNP with Asthma (n=12) | Nasal Polyp | ~250 ± 50 | Healthy Nasal Mucosa (~80 ± 20) | < 0.05 |
| Lyso-PAF C-16 | CRSwNP with Asthma (n=12) | Nasal Polyp | ~1500 ± 250 | Healthy Nasal Mucosa (~500 ± 100) | < 0.05 |
| Data are estimated from published graphs.[9] N-ERD: NSAID-Exacerbated Respiratory Disease. |
Total PAF Levels in Sepsis
Studies using bioassays have demonstrated elevated total PAF levels in the plasma of patients with septicemia. While these methods do not distinguish between C-18:1 and other isoforms, they establish a clear link between systemic PAF elevation and sepsis.
| Analyte | Patient Group | Sample Type | Concentration Range | Normal Range | Reference |
| Total PAF | Septicemia (n=7) | Plasma | 1 - 20 ng/mL | < 0.5 ng/mL | [8] |
These findings underscore the need for further studies using mass spectrometry to specifically quantify the C-18:1 isoform in sepsis and other systemic inflammatory conditions to clarify its precise role as a biomarker.
Methodology for Quantification of this compound
The accurate quantification of this compound from biological matrices like plasma requires a robust analytical workflow, typically involving lipid extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
2. Lipid Extraction (Folch Method):
-
Thaw plasma samples on ice.
-
To a 100 µL plasma aliquot, add a known amount of a stable isotope-labeled internal standard (e.g., C16:0-d4 PAF) to correct for extraction inefficiency and matrix effects.[10][11]
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 1,500 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS (B15284909) analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) for separation.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20 v/v) with 5 mM ammonium acetate.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺ for this compound: m/z 550.7
-
Confirmatory Transition: Monitor for the transition to m/z 104.1. The absence of this signal helps to distinguish PAF from isobaric lysophosphatidylcholines, which are common interferences.[3]
-
Dwell Time: 50-100 ms per transition.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte (this compound) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound using a calibration curve prepared with known standards and the same internal standard concentration.
Distinguishing PAF from Isobaric Interferences
A significant analytical challenge in PAF quantification is interference from isobaric lysophosphatidylcholines (lyso-PCs), which are often much more abundant in biological samples.[3][12] For example, PAF C16:0 is isobaric with Lyso-PC C18:0. Both produce a characteristic phosphocholine (B91661) fragment ion at m/z 184 in positive ion mode. A key strategy to ensure specificity is to monitor for a secondary fragment ion at m/z 104. This ion is produced from lyso-PC but is absent or negligible in the fragmentation spectrum of PAF.[3]
Conclusion and Future Directions
This compound is a biologically active lipid mediator with clear involvement in inflammatory signaling. While its role is established, its specific utility as a clinical biomarker is still under investigation. The available data, particularly on its precursor Lyso-PAF, suggests that its levels are elevated in localized inflammatory conditions.
The primary challenge is the lack of large-scale clinical studies that specifically quantify this compound in the plasma of patients with systemic inflammatory diseases like sepsis. Future research should focus on:
-
Prospective Cohort Studies: Quantifying this compound and other isoforms in large, well-defined patient cohorts (e.g., sepsis, ARDS, IBD) to establish correlations with disease severity, organ dysfunction, and patient outcomes.
-
Method Standardization: Harmonizing pre-analytical and analytical variables for LC-MS/MS-based PAF quantification to ensure reproducibility across different laboratories.
-
Multi-Biomarker Panels: Investigating the diagnostic and prognostic value of this compound in combination with other established inflammatory biomarkers like C-reactive protein (CRP) and procalcitonin.
By addressing these gaps, the potential of this compound can be fully elucidated, paving the way for its potential use in risk stratification, therapeutic monitoring, and as a target for novel drug development in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma lipidomic signatures reveal age-associated patterns of septic shock risk and immune dysregulation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased plasma concentrations of apolipoprotein M in sepsis and systemic inflammatory response syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-activating factor type activity in plasma from patients with septicemia and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Natural Sources and Analogs of PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. As a member of the PAF family, its unique structural characteristics and biological activities have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources of PAF C-18:1 and its analogs, detailed experimental protocols for their study, and an in-depth exploration of the signaling pathways they modulate. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of this critical lipid mediator.
Natural Sources and Quantitative Abundance of this compound and Analogs
This compound is an endogenous phospholipid produced by a variety of cells, primarily upon stimulation.[1][2][3] Its production is a key event in the establishment and maintenance of inflammatory responses. While present in trace amounts in resting cells, its concentration significantly increases in response to inflammatory stimuli.
Table 1: Quantitative Levels of this compound in Biological Samples
| Biological Source | Condition | Concentration/Amount | Analytical Method | Reference(s) |
| Human Neutrophils | Unstimulated | 125 fmol / million cells | LC-MS/MS | [4] |
| Human Neutrophils | Stimulated with A23187 (calcium ionophore) | 9,948 fmol / million cells | LC-MS/MS | [4] |
| Gerbil Brain (Hippocampus) | 1 hour post-ischemia | ~211% increase from baseline | GC/MS | [5] |
| Gerbil Brain (Cortex) | 1 hour post-ischemia | ~168% increase from baseline | GC/MS | [5] |
| Human Endothelial Cells (HMVEC-L) | Stimulated with Thrombin | Increased production | [3H]acetic acid incorporation | [6] |
Natural Analogs:
Beyond this compound, a variety of structurally similar analogs have been identified in nature, particularly in marine organisms. These analogs often exhibit distinct biological activities.
-
Marine Invertebrates: Sponges of the genus Spheciospongia have been found to contain a range of lyso-PAF analogs, including species with C18:1 acyl chains at the sn-1 position.[7] Sea cucumbers (Stichopus japonicus) also show a wide distribution of PAF-like lipids throughout their bodies.[7]
-
Other Marine Organisms: Polar lipid extracts from various marine sources have demonstrated the ability to inhibit PAF-induced platelet aggregation, suggesting the presence of PAF antagonists. These extracts often contain phospholipids (B1166683) with 18:1 fatty acids at the sn-1 position.[8]
Experimental Protocols
A thorough understanding of the biological roles of this compound necessitates robust and reproducible experimental methodologies. This section details key protocols for the extraction, quantification, and functional characterization of this compound.
Extraction and Quantification of this compound from Biological Samples
Accurate quantification of this compound requires efficient extraction from complex biological matrices followed by sensitive analytical techniques.
Protocol 2.1.1: Lipid Extraction using the Bligh-Dyer Method
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.
Protocol 2.1.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography with a C18 column. A typical mobile phase gradient involves a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.[9]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. For this compound, the precursor ion [M+H]⁺ at m/z 550.4 and a characteristic product ion at m/z 184.1 (phosphocholine headgroup) are typically monitored.[10]
-
Quantification: Use a deuterated internal standard (e.g., PAF C16:0-d4) to correct for extraction losses and matrix effects. Construct a standard curve with known amounts of this compound to determine the concentration in the sample.
Caption: Workflow for this compound extraction and analysis.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant like this compound.
Protocol 2.2.1: Boyden Chamber Assay
-
Chamber Setup: Place a microporous membrane (e.g., 3 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant: Add this compound (typically in the range of 10⁻¹⁰ to 10⁻⁶ M) to the lower chamber.
-
Cell Seeding: Place isolated human neutrophils (e.g., 5 x 10⁶ cells/mL) in the upper chamber.[10]
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.[11]
-
Quantification of Migration:
-
Staining: Remove non-migrated cells from the top of the membrane, fix, and stain the migrated cells on the underside. Count the stained cells under a microscope.[11]
-
Fluorescence: Pre-label neutrophils with a fluorescent dye (e.g., Calcein-AM). After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.[11]
-
Caption: Workflow for the neutrophil chemotaxis assay.
Eosinophil Migration Assay
Similar to the neutrophil chemotaxis assay, this protocol assesses the migration of eosinophils in response to this compound.
Protocol 2.3.1: Transwell Migration Assay
-
Cell Isolation: Isolate eosinophils from human peripheral blood.
-
Assay Setup: Use a Transwell insert with a polycarbonate membrane (e.g., 5 µm pore size). Add this compound to the lower well.
-
Cell Seeding: Add the purified eosinophil suspension to the upper insert.
-
Incubation: Incubate for 1-3 hours at 37°C.
-
Quantification: Count the number of eosinophils that have migrated to the lower well using a hemocytometer or an automated cell counter. Staining with Chromotrope 2R can be used to specifically identify eosinophils in a mixed granulocyte population.[4]
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[12] This interaction triggers a cascade of intracellular signaling events that ultimately lead to a cellular response.
Upon binding of this compound to its receptor, the associated heterotrimeric G-proteins (primarily Gq and Gi) are activated.[2][13]
-
Gq Pathway: The activated Gαq subunit stimulates Phospholipase C (PLC) . Specific isoforms implicated in PAF signaling include PLCβ3 and PLCγ1.[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[16]
-
Diacylglycerol (DAG): DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) . Isoforms such as PKCα, PKCβ, and PKCδ have been shown to be involved in PAF signaling.[17]
-
-
Downstream of PKC and Calcium: The activation of PKC and the rise in intracellular calcium lead to the activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, and p38).[8][18] These kinases phosphorylate a variety of target proteins, including transcription factors, leading to changes in gene expression and cellular function, such as inflammation and cell migration.
// Nodes PAF [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAFR [label="PAF Receptor (PAFR)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLCβ3, PLCγ1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKCα, β, δ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAP Kinase Cascade (ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Inflammation, Chemotaxis)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges PAF -> PAFR [label="Binds"]; PAFR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca; DAG -> PKC [label="Activates"]; Ca -> PKC [label="Co-activates"]; PKC -> MAPK [label="Activates"]; Ca -> MAPK [label="Activates"]; MAPK -> Response [label="Leads to"]; }
Caption: Simplified this compound signaling cascade.
Conclusion
This compound and its naturally occurring analogs represent a fascinating and biologically significant class of lipid mediators. Their involvement in a wide array of physiological and pathophysiological processes underscores their importance as potential therapeutic targets. This technical guide has provided a foundational understanding of their natural sources, methods for their investigation, and the intricate signaling pathways they command. Continued research in this area, utilizing the protocols and knowledge outlined herein, will undoubtedly lead to a deeper appreciation of the role of these potent phospholipids in health and disease, and may pave the way for novel therapeutic interventions.
References
- 1. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient methodology for the extraction and analysis of lipids from porcine pulmonary artery by supercritical fluid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel experimental workflow to determine the impact of storage parameters on the mass spectrometric profiling and assessment of representative phosphatidylethanolamine lipids in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Lung endothelial cell platelet-activating factor production and inflammatory cell adherence are increased in response to cigarette smoke component exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression of Phosphoinositide-Specific Phospholipase C Isoforms in Native Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of PAF C-18:1 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) C-18:1 (1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine) is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and cardiovascular events.[1][2][3] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which triggers multiple intracellular signaling pathways.[4][5][6] Due to its potent bioactivity, the accurate and reproducible preparation of PAF C-18:1 solutions is critical for in vitro studies in cell culture.
This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for cell culture applications, ensuring optimal solubility, stability, and biological activity.
Properties and Solubility of this compound
Summarized below are the key chemical properties and solubility data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, Platelet-activating Factor C-18:1 | [1] |
| Molecular Formula | C₂₈H₅₆NO₇P | [1] |
| Formula Weight | 549.7 g/mol | [1] |
| Purity | >95% (typical) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ≥ 10 mg/mL | [1] |
| DMSO | ≥ 10 mg/mL | [1] |
| DMF | ≥ 10 mg/mL | [1] |
| PBS (pH 7.2) | Approx. 1 mg/mL (requires sonication) | [1] |
Note: While this compound has some solubility in aqueous buffers, it is prone to forming micelles and adsorbing to surfaces. For consistent delivery in cell culture, initial dissolution in an organic solvent followed by dilution in a carrier-containing medium is strongly recommended.
PAF Signaling Pathway
This compound initiates cellular responses by binding to the PAF receptor (PAFR).[3][4] This interaction activates G-proteins (primarily Gq), which in turn stimulates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream signaling events that mediate inflammation and other cellular functions.[3]
Experimental Protocols
The following protocols detail the preparation of a concentrated stock solution and its subsequent dilution into a working solution suitable for cell culture experiments.
The general workflow involves dissolving the lyophilized this compound powder in a suitable organic solvent to create a high-concentration primary stock, which is then used to prepare a working solution, often with a protein carrier like Bovine Serum Albumin (BSA) to enhance stability and delivery in aqueous culture media.
This protocol describes the preparation of a 1 mg/mL (1.82 mM) primary stock solution in ethanol.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous Ethanol (100%, molecular biology grade)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tubes
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C or -80°C freezer
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, weigh 1 mg of the compound. Perform this in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous ethanol to the powder to achieve the target concentration. To make a 1 mg/mL stock solution from 1 mg of powder, add 1 mL of ethanol.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, yielding a clear solution.[1][7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, tightly sealed amber or polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
PAF is highly lipophilic and can adsorb to plastic surfaces. Using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) improves its solubility and stability in aqueous cell culture media, ensuring more consistent delivery to cells.[8]
Materials and Equipment:
-
This compound primary stock solution (from Protocol 1)
-
Sterile, fatty acid-free BSA solution (e.g., 10% w/v in PBS)
-
Sterile cell culture medium (serum-free or serum-containing as required by the experiment)
-
Sterile conical or microcentrifuge tubes
-
Nitrogen gas stream (optional, but recommended)
-
37°C water bath or incubator
Procedure:
-
Aliquot Evaporation: In a sterile tube, add the required volume of the primary stock solution. For example, to prepare 1 mL of a 1 µM working solution, take 0.55 µL of the 1.82 mM (1 mg/mL) stock.
-
Gently evaporate the organic solvent (ethanol) under a stream of dry nitrogen gas or by using a vacuum concentrator. This should leave a thin film of the lipid at the bottom of the tube.
-
Carrier Complexation: Add a small volume of your desired cell culture medium containing BSA (a final concentration of 0.1% to 1% BSA is common) to the tube.[8] For the example above, add 1 mL of medium with BSA.
-
Resuspension: Vortex the tube for 1-2 minutes to resuspend the lipid film. Incubate at 37°C for 15-30 minutes with occasional agitation to facilitate the complexation of this compound with BSA.
-
Final Dilution (if necessary): The resulting solution is your final working solution. It can be further diluted in your complete cell culture medium if lower concentrations are needed.
-
Application: Add the final working solution to your cell cultures immediately. Always prepare a vehicle control using the same concentration of BSA-containing medium that has undergone the same preparation steps (including solvent evaporation) but without the this compound.
Safety and Handling
-
This compound is a potent biological lipid. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like ethanol and DMSO are flammable and should be handled in a well-ventilated area or a chemical fume hood.
-
Follow standard laboratory safety procedures when handling all chemicals and preparing solutions.
References
- 1. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Use of PAF C-18:1 in Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1][2] PAF C-18:1, a specific isoform of PAF with an 18-carbon alkyl chain containing one double bond at the sn-1 position, is a naturally occurring phospholipid produced by various cells in response to inflammatory stimuli.[3] Like other PAF isoforms, this compound exerts its biological effects through interaction with the G-protein coupled PAF receptor (PAFR), leading to the activation of downstream signaling cascades.[4][5] Recent evidence also points to a PAFR-independent mechanism of action involving the activation of the NLRP3 inflammasome.[6][7]
These application notes provide detailed protocols for utilizing this compound to induce and investigate inflammatory responses in vitro. The described assays are fundamental for screening potential anti-inflammatory compounds and elucidating the cellular and molecular mechanisms of inflammation.
Data Presentation
The following table summarizes the quantitative data on the induction of IL-1β release by various PAF isoforms, including this compound, in lipopolysaccharide (LPS)-primed mouse bone marrow-derived macrophages (BMDMs).
Table 1: IL-1β Release from LPS-Primed BMDMs in Response to Various PAF Isoforms
| PAF Isoform | Concentration (µM) | Incubation Time (hours) | IL-1β Release (pg/mL) |
| This compound | 25 | 3 | ~1500 |
| PAF C-16:0 | 25 | 3 | ~2000 |
| C18L PAF | 25 | 3 | ~1800 |
| C18H PAF | 25 | 3 | ~1700 |
| Butanoyl PAF | 25 | 3 | ~1600 |
| Butenoyl PAF | 25 | 3 | ~1400 |
| Carbamyl PAF | 25 | 3 | ~1800 |
| Control (LPS only) | - | 3 | <500 |
Data adapted from Deng et al., J Exp Med, 2019.[6] The values are approximate and derived from graphical representation in the source.
Experimental Protocols
NLRP3 Inflammasome Activation Assay: IL-1β Release
This protocol details the induction and measurement of IL-1β release from macrophages following stimulation with this compound, indicative of NLRP3 inflammasome activation.[6][7]
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (from a stock solution in an appropriate solvent, e.g., ethanol)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Priming: Replace the medium with fresh RPMI 1640 medium containing 300 ng/mL LPS and incubate for 3 hours. This step is crucial to prime the inflammasome by upregulating pro-IL-1β and NLRP3 expression.
-
Stimulation: After priming, wash the cells once with PBS and replace the medium with 100 µL of pre-warmed Opti-MEM.
-
Add this compound to the desired final concentration (e.g., 25 µM, 50 µM, 100 µM). Include a vehicle control (solvent used for this compound stock).
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound stimulation.[8][9]
Materials:
-
Adherent cells expressing the PAF receptor (e.g., human conjunctival epithelial cells, neutrophils, or a suitable cell line)
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorometric imaging system or plate reader capable of ratiometric calcium measurements
Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells once with HBSS. Prepare a loading buffer containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM probenecid in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the coverslip or plate in the fluorometric imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2) for 1-2 minutes.
-
Stimulation: Add this compound at the desired concentration (e.g., in the range of 10 pM to 10 µM) and continue recording the fluorescence changes for at least 3-5 minutes. A rapid increase in the fluorescence ratio indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the change in [Ca²⁺]i by analyzing the fluorescence ratio over time. The peak response is typically observed within 30-60 seconds.[8]
NF-κB Activation Assay (Reporter Gene Assay)
This protocol provides a method to assess the activation of the NF-κB signaling pathway by this compound using a reporter gene assay.[4][5]
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for the human PAF receptor (if the host cell line does not endogenously express it)
-
NF-κB luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the host cells with the PAF receptor expression vector (if needed), the NF-κB luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells in a 96-well plate.
-
Incubation: Allow the cells to express the plasmids for 24-48 hours.
-
Stimulation: Replace the medium with a serum-free medium containing this compound at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity (NF-κB reporter) to the Renilla luciferase activity (transfection control). Express the results as fold induction over the vehicle-treated control.
Mandatory Visualizations
Caption: this compound Signaling Pathways in Inflammation.
Caption: Workflow for IL-1β Release Assay.
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Application Notes and Protocols: PAF C-18:1 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAF C-18:1
Platelet-Activating Factor (PAF) C-18:1, a naturally occurring phospholipid, is a key bioactive lipid mediator involved in a multitude of physiological and pathological processes. As a potent agonist of the PAF receptor (PAFR), it plays a significant role in cell signaling, particularly in inflammation, immune responses, and vascular biology.[1][2] Its unique structural characteristics, including a long acyl chain, influence its interaction with lipid bilayers and receptor binding kinetics, making it a molecule of great interest in lipidomics research.[1] The study of this compound extends to various fields, including the investigation of asthma, allergic reactions, cardiovascular diseases, and the development of therapeutic agents targeting inflammatory disorders.[2]
Significance in Lipidomics Research
In the realm of lipidomics, this compound is a crucial molecule for understanding the complex interplay of lipid metabolism and cellular function. Its analysis helps in dissecting signaling pathways related to platelet activation and inflammation.[2] Lipidomics studies focusing on this compound can provide insights into the molecular mechanisms of various diseases and aid in the discovery of novel biomarkers and therapeutic targets. The quantification of this compound and its related species in biological samples is a key aspect of this research, often requiring sensitive and specific analytical techniques like mass spectrometry.
Applications in Disease Research and Drug Development
The involvement of this compound in inflammatory and signaling pathways makes it a relevant target in several disease contexts:
-
Inflammatory Diseases: Elevated levels of PAF have been observed in tissues affected by inflammatory conditions.[2] Research into this compound helps in understanding the inflammatory cascade and in the development of PAFR antagonists as potential anti-inflammatory drugs.
-
Cardiovascular Disease: PAF is implicated in atherosclerosis and thrombosis. Studying this compound can elucidate its role in platelet aggregation and vascular inflammation, offering avenues for new cardiovascular therapies.
-
Neurological Disorders: PAF has been detected in the brain and is suggested to have a role in brain physiology and pathology.[3] Lipidomics studies of this compound in the nervous system may uncover its involvement in neuroinflammation and neurodegenerative diseases.
-
Cancer: The PAF signaling pathway has been implicated in cancer development and metastasis, with many malignant cells overexpressing the PAF receptor.[2] This makes this compound and its receptor potential targets for cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound activity and levels in various biological contexts.
Table 1: EC50 Values of PAF Analogs for Platelet Aggregation
| Compound | sn-1 Position | sn-2 Position | EC50 (M) |
| PAF C-16:0 | 1-O-Alkyl | Acetyl | 1 x 10⁻⁹ |
| This compound | 1-O-Alkyl | Acetyl | Varies by study |
| lyso-PAF | 1-O-Alkyl | Hydroxyl | Inactive |
Source: Adapted from literature describing the influence of substituents on the biological activity of PAF. The EC50 for this compound can vary depending on the specific experimental conditions and cell type used.
Table 2: PAF Levels in a Gerbil Model of Transient Brain Ischemia
| Brain Region | Control PAF Level (pg/mg tissue) | PAF Level 1-hour Post-Ischemia (pg/mg tissue) | Percentage Increase |
| Hippocampus | ~1.5 | ~3.16 | 211% |
| Cortex | ~1.3 | ~2.18 | 168% |
| Thalamus | ~1.1 | ~1.86 | 169% |
Source: Data from a study on regional brain PAF concentration changes during reperfusion after ischemia in gerbils.[4]
Signaling Pathway of this compound
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: this compound Signaling Pathway.
Experimental Workflow for this compound Analysis
The analysis of this compound in biological samples typically involves lipid extraction, purification, and quantification by mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Protocol for Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a general guideline for the extraction of total lipids, including this compound, from biological samples.
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or ultrapure water)
-
Glass homogenizer or sonicator
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For liquid samples (e.g., 1 mL of plasma), add the solvent mixture directly.
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of an appropriate solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.
Protocol for this compound Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Mobile phases (e.g., Methanol, water, acetonitrile (B52724) with ammonium (B1175870) acetate)
-
This compound standard
-
Deuterated PAF internal standard (e.g., d4-PAF)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase. Add a known amount of the deuterated internal standard to each sample for accurate quantification.
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with appropriate mobile phases to separate this compound from other lipid species. An example mobile phase could be a gradient of methanol/water/acetonitrile with 1 mM ammonium acetate.[1]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for this compound ([M+H]⁺) is m/z 550.4. A characteristic product ion is m/z 184.1 (phosphocholine headgroup).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Cell Lipidomics: Characterizing and Imaging Lipids on the Surface of Individual Aplysia Californica Neurons with Cluster SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of PAF C-18:1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases.[1][2] PAF C18:1, a specific molecular species of PAF with an oleoyl (B10858665) group at the sn-1 position, plays a significant role in these biological activities.[3] Accurate and sensitive quantification of PAF C18:1 in biological matrices is crucial for understanding its role in disease and for the development of targeted therapeutics. This application note describes a robust and sensitive method for the quantification of PAF C18:1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary challenge in PAF analysis is its low endogenous concentration and the presence of isobaric and isomeric lipid species, such as lysophosphatidylcholines (lyso-PCs), which can interfere with accurate measurement.[1][2] The method outlined below utilizes a C18 reversed-phase liquid chromatography for effective separation, coupled with tandem mass spectrometry for selective and sensitive detection.
Signaling Pathway of Platelet-Activating Factor (PAF)
PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4] Upon ligand binding, the receptor activates heterotrimeric G-proteins, primarily Gq and Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. These signaling cascades ultimately result in the activation of downstream effectors, including mitogen-activated protein kinases (MAPKs), leading to various cellular responses such as platelet aggregation, inflammation, and immune cell activation.[5]
Caption: PAF C18:1 signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for PAF C18:1 obtained by LC-MS/MS from biological samples.
| Biological Matrix | Sample Type | Condition | PAF C18:1 Concentration (pg/10^6 cells) | Reference |
| Human Monocytes | Cultured Cells | Control | 452 ± 14 | [6] |
| Human Monocytes | Cultured Cells | LPS Stimulated | 521 ± 27 | [6] |
| Human Monocytes | Cultured Cells | A23187 Stimulated | 6,079 ± 458 | [6] |
Experimental Protocol: Quantification of PAF C-18:1 in Human Plasma
This protocol provides a detailed procedure for the extraction and quantification of PAF C18:1 from human plasma using LC-MS/MS.
Materials and Reagents
-
PAF C18:1 standard (Cayman Chemical or equivalent)
-
Deuterated PAF internal standard (e.g., PAF C16:0-d4)
-
HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (collected in EDTA- or citrate-containing tubes)
-
Solid Phase Extraction (SPE) C18 cartridges
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Workflow
Caption: LC-MS/MS workflow for PAF C18:1.
Step-by-Step Procedure
1. Sample Preparation and Lipid Extraction
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add a known amount of deuterated PAF internal standard (e.g., 1 ng of PAF C16:0-d4).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Perform a liquid-liquid extraction by adding 600 µL of chloroform (B151607) and 100 µL of water.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted lipid sample from step 1.9 onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water:methanol (80:20, v/v) to remove polar impurities.
-
Elute the PAF-containing fraction with 2 mL of methanol.
3. Sample Concentration and Reconstitution
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PAF C18:1: Precursor ion (Q1) m/z 550.4 → Product ion (Q3) m/z 184.1 (Phosphocholine headgroup).
-
Internal Standard (e.g., PAF C16:0-d4): Precursor ion (Q1) m/z 528.4 → Product ion (Q3) m/z 184.1.
-
-
Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for PAF C18:1 and the internal standard.
-
Calculate the ratio of the peak area of PAF C18:1 to the peak area of the internal standard.
-
Construct a calibration curve using known concentrations of PAF C18:1 standard spiked with a constant amount of the internal standard.
-
Determine the concentration of PAF C18:1 in the plasma samples by interpolating the peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive and specific approach for the quantification of PAF C18:1 in human plasma. The combination of efficient sample preparation, chromatographic separation, and selective mass spectrometric detection allows for the accurate measurement of this important lipid mediator, which is essential for research in inflammation, immunology, and drug development. The protocol can be adapted for other biological matrices with appropriate validation.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Platelet-Activating Factor (PAF) C-18:1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role as a mediator in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] The most common molecular species of PAF feature a hexadecyl (16:0), octadecyl (18:0), or octadecenyl (18:1) alkyl chain at the sn-1 position. The C-18:1 variant of PAF, in particular, can exist as multiple isomers depending on the position and stereochemistry of the double bond in the octadecenyl chain. The precise biological activities of these specific isomers are an area of growing research interest.
The accurate quantification and separation of PAF species from biological matrices present a significant analytical challenge due to their low endogenous concentrations and the presence of isobaric interfering lipids, such as lysophosphatidylcholines (lysoPCs).[1][2] This application note provides a detailed protocol for the separation and quantification of PAF molecular species, with a focus on PAF C-18:1, using a robust and sensitive reverse-phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, HPLC separation, and mass spectrometric detection of this compound and other PAF species.
Materials and Reagents
-
PAF standards (16:0, 18:0, and 18:1)
-
Deuterated internal standard (e.g., [d4] 16:0 PAF)
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
Ammonium (B1175870) acetate
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Nitrogen gas for solvent evaporation
Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or cell lysate, add a known amount of deuterated PAF internal standard.
-
Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for HPLC analysis.
HPLC Separation
A reverse-phase HPLC system is utilized for the separation of PAF molecular species.
-
Column: C18 reverse-phase column (e.g., 3.0 mm × 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (40:60) with 10 mM ammonium acetate.[3]
-
Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium acetate.[3]
-
Flow Rate: 300 µL/min.[1]
-
Injection Volume: 35 µL.[1]
-
Gradient Elution:
-
Start with 100% Mobile Phase A for 10 minutes.
-
Linearly ramp to 20% Mobile Phase B over 5 minutes.
-
Linearly ramp to 100% Mobile Phase B over 1 minute.
-
Hold at 100% Mobile Phase B for 10 minutes.
-
Return to initial conditions and equilibrate the column before the next injection.
-
Mass Spectrometry Detection
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Analysis can be performed in either positive or negative ion mode, though negative ion mode can help to reduce interference from isobaric lysoPCs.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Collision Gas: Argon at 1.0 atm.
-
Collision Energy: Optimized for each transition (e.g., 31 eV).[1]
Data Presentation
The different PAF molecular species are identified and quantified based on their specific precursor-to-product ion transitions in SRM mode.
| Molecular Species | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 16:0 PAF | 582.5 | 466.4 | [1] |
| [d4] 16:0 PAF (IS) | 586.5 | 470.4 | [1] |
| 18:1 PAF | 608.5 | 492.4 | [1] |
| 18:0 PAF | 610.5 | 494.4 | [1] |
Table 1: Selected Reaction Monitoring (SRM) transitions for the detection of major PAF molecular species in negative ion mode.
Considerations for this compound Isomer Separation
The protocol described above is effective for separating PAF molecular species based on the length and saturation of the sn-1 alkyl chain. However, separating the isomers of this compound (i.e., positional and stereoisomers) requires more specialized chromatographic techniques.
-
Positional Isomers: The separation of positional isomers (differing in the location of the double bond) is challenging with standard C18 columns. Specialized stationary phases, such as those with phenyl-hexyl or pentafluorophenyl (PFP) functionalities, may offer improved resolution. Method optimization, including changes in mobile phase composition and temperature, would be necessary.
-
Stereoisomers (Enantiomers): To separate enantiomers of this compound, chiral chromatography is required.[4][5] This involves the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[4] While specific applications for this compound are not widely published, principles from the separation of other chiral lipids can be applied. This would typically involve normal-phase chromatography with a specialized chiral column.
Visualizations
Experimental Workflow
Caption: Experimental workflow for PAF analysis.
PAF Signaling Pathway
Caption: Simplified PAF receptor signaling pathway.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive and reliable approach for the separation and quantification of this compound and other major PAF molecular species in biological samples. While the described reverse-phase method is suitable for separating PAFs based on their alkyl chain length, the separation of specific C-18:1 isomers necessitates the use of advanced chromatographic techniques such as chiral chromatography. Further method development in these specialized areas will be critical for elucidating the distinct biological functions of individual this compound isomers.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Application Notes and Protocols for In Vitro Neutrophil Chemotaxis Induced by PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18:1 is a naturally occurring, potent phospholipid mediator involved in a variety of inflammatory and physiological processes.[1] One of its key functions is to act as a powerful chemoattractant for leukocytes, particularly neutrophils.[1][2] The directed migration of neutrophils, known as chemotaxis, is a critical step in the innate immune response to infection and injury.[3] Understanding the mechanisms of neutrophil chemotaxis and the signaling pathways initiated by chemoattractants like PAF C-18:1 is crucial for the development of novel therapeutics for inflammatory diseases.
These application notes provide a detailed protocol for inducing and quantifying neutrophil chemotaxis in vitro using this compound. The described methods are essential for researchers studying inflammation, immunology, and for professionals in drug development screening for compounds that may modulate neutrophil activity.
Data Presentation
The following table summarizes representative quantitative data for this compound-induced neutrophil chemotaxis. Optimal concentrations and the magnitude of the response may vary depending on the specific experimental conditions, including the donor of the neutrophils and the assay system used.
| This compound Concentration | Chemotactic Index (Mean ± SD) | Fold Increase Over Control (Mean ± SD) | Notes |
| 0 µM (Control) | 1.0 ± 0.2 | 1.0 ± 0.2 | Basal or random migration. |
| 0.1 µM | 3.5 ± 0.6 | 3.5 ± 0.6 | Significant increase in directed migration. |
| 1.0 µM | 8.2 ± 1.5 | 8.2 ± 1.5 | Often cited as an effective concentration for inducing a robust chemotactic response.[4] |
| 10 µM | 6.5 ± 1.1 | 6.5 ± 1.1 | Potential for receptor desensitization or a biphasic dose-response. |
Note: The Chemotactic Index is calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.
Signaling Pathway
This compound initiates neutrophil chemotaxis by binding to its specific G protein-coupled receptor (GPCR) on the neutrophil surface. This binding triggers a cascade of intracellular signaling events, leading to the reorganization of the actin cytoskeleton and directed cell movement. A key pathway involves the activation of p38 Mitogen-Activated Protein Kinase (MAPk), which is crucial for neutrophil adhesion and migration.[5][6]
Experimental Protocols
1. Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of neutrophils using Ficoll-Paque and dextran (B179266) sedimentation. It is crucial to work quickly and keep the cells on ice to maintain their viability and responsiveness.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes.
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the granulocyte/erythrocyte pellet and transfer it to a new 50 mL conical tube.
-
Resuspend the pellet in PBS to a total volume of 30 mL.
-
Add 10 mL of 3% dextran solution and mix gently by inverting the tube.
-
Allow the tube to stand at room temperature for 20-30 minutes to allow for erythrocyte sedimentation.
-
Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of cold RBC Lysis Buffer. Incubate for 5-7 minutes on ice to lyse any remaining red blood cells.
-
Add 45 mL of cold PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the neutrophil pellet in HBSS containing 0.1% BSA.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
-
Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in HBSS with 0.1% BSA. Keep the cells on ice until use.
2. In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber, or transwell assay, is a widely used method to assess chemotaxis. It consists of a chamber with two compartments separated by a microporous membrane.
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemotaxis medium: HBSS with 0.1% BSA
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane with 3-5 µm pores
-
Giemsa or Diff-Quik stain
-
Microscope
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the desired final concentrations in chemotaxis medium. A common final concentration to elicit a strong response is 1 µM.[4]
-
Add the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis medium alone as a negative control.
-
Place the microporous membrane over the lower wells, ensuring there are no air bubbles.
-
Add the neutrophil suspension (e.g., 50 µL of 1 x 10^6 cells/mL) to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix the membrane in methanol for 5 minutes.
-
Stain the membrane with Giemsa or Diff-Quik stain to visualize the migrated cells on the lower surface.
-
Mount the membrane on a microscope slide.
-
Under a light microscope, count the number of migrated cells in several high-power fields for each well.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the control medium.
Alternative Quantification Methods:
Instead of manual cell counting, migrated neutrophils can be quantified using fluorescent dyes (e.g., Calcein-AM) and a fluorescence plate reader, or by measuring the activity of neutrophil-specific enzymes like myeloperoxidase. These methods can increase throughput and reduce subjectivity.
The protocols and information provided here offer a comprehensive guide for studying this compound-induced neutrophil chemotaxis in vitro. These assays are fundamental tools for investigating the inflammatory process and for the discovery and development of new anti-inflammatory drugs. Careful execution of these protocols will yield reliable and reproducible data, advancing our understanding of neutrophil biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: PAF C-18:1 as a Positive Control in PAF Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][2] PAF is not a single molecule but a family of structurally related lipids, with the most common and potent form being PAF C-16:0 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine).[3][4] However, other endogenous isoforms, such as PAF C-18:1 (1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine), also exhibit significant biological activity and serve as important tools in studying PAFR signaling.[5][6]
This compound is a naturally occurring PAF analog that functions as a potent agonist at the PAF receptor.[5] Its use as a positive control is critical in a variety of experimental settings to ensure assay validity, confirm cell or tissue responsiveness to PAFR stimulation, and provide a benchmark for evaluating potential PAFR antagonists. These application notes provide a comprehensive overview of this compound, its relative potency, and detailed protocols for its use in key PAFR-related assays.
PAF Receptor Signaling Pathway
Upon binding of an agonist like this compound, the PAF receptor, which is typically coupled to Gq/11 proteins, initiates a well-defined signaling cascade.[1] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.[1]
Data Presentation: Potency of PAF Analogs
The biological activity of PAF is highly dependent on the structure of the alkyl chain at the sn-1 position. While PAF C-16:0 is generally the most potent isoform, this compound demonstrates comparable or even greater potency in certain cellular assays, making it a reliable positive control.[3][4][6]
| PAF Analog | Relative Potency Comparison | Cell Type / Assay | Reference |
| This compound | ≥ PAF C-16:0 | Human Neutrophils (Lysosomal Enzyme Secretion, O₂⁻ Production) | [6] |
| Equipotent to PAF C-16:0 & C-18:0 | Eosinophil Migration | [5] | |
| < PAF C-16:0 & C-18:0 | Neutrophil Chemotaxis | [5] | |
| PAF C-16:0 | The most potent natural PAF molecule | General | [3][4] |
| PAF C-18:0 | << PAF C-16:0 & C-18:1 | Human Neutrophils (Lysosomal Enzyme Secretion, O₂⁻ Production) | [6] |
Note: EC50 and Kd values are highly dependent on the specific cell type and assay conditions. The table provides a summary of relative potencies based on available literature.
Experimental Protocols
This compound is an effective positive control for validating assays that measure PAFR activation, such as intracellular calcium mobilization and platelet aggregation.
Intracellular Calcium Mobilization Assay
This assay is a direct functional readout of Gq-coupled receptor activation. The release of intracellular calcium is measured using a calcium-sensitive fluorescent dye.
References
- 1. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of PAF C-18:1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Platelet-Activating Factor (PAF) C-18:1 in mouse models, including detailed experimental protocols, quantitative data from relevant studies, and insights into the associated signaling pathways.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.[1][2][3] The C-18:1 isoform of PAF, with an oleoyl (B10858665) group at the sn-1 position, is a naturally occurring variant that participates in cellular signaling.[4] Understanding its in vivo effects is crucial for elucidating its role in disease and for the development of novel therapeutics. These notes provide protocols and data primarily based on studies of PAF and its closely related precursor, lyso-PAF C-18:1, to guide researchers in designing and executing in vivo experiments in mouse models.
Data Presentation: Quantitative Effects of PAF and Related Compounds
The following tables summarize quantitative data from studies administering PAF-related compounds to mice. It is important to note that while data for PAF C-18:1 is limited, information from its precursor, lyso-PAF C-18:1, and other PAF isoforms provides valuable insights.
Table 1: In vivo Administration of Lyso-PAF C-18:1 (LPC 18:1) in a Neuropathic Pain Model
| Parameter | Details | Reference |
| Animal Model | Male Mice | [5] |
| Compound | Lyso-PAF C-18:1 (LPC 18:1) | [5] |
| Administration Route | Subcutaneous (intraplantar) | [5] |
| Dosage | 10 µM and 50 µM | [5] |
| Observed Effects | - Dose-dependent increase in pain response (mechanical allodynia and thermal hyperalgesia).- Activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) in the dorsal root ganglion. | [5] |
| Administration Route | Intrathecal | [5] |
| Dosage | 5 µg and 15 µg | [5] |
| Observed Effects | Increased pain-related behavior. | [5] |
Table 2: In vivo Administration of C-16 Lyso-PAF in a Peritonitis Model
| Parameter | Details | Reference |
| Animal Model | Wild-type and PAFR-deficient mice | [3][6] |
| Compound | C-16 Lyso-PAF | [3][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [3][6] |
| Experimental Condition | Mice primed with Lipopolysaccharide (LPS) for 3 hours prior to lyso-PAF challenge. | [3][6] |
| Time Point for Analysis | 6 hours after challenge | [3][6] |
| Observed Effects | - Increased serum levels of IL-1β and IL-18.- Increased peritoneal neutrophil influx.- Effects were dependent on the NLRP3 inflammasome. | [3][6] |
Signaling Pathways
PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor.[3][7] This interaction initiates a cascade of intracellular signaling events.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of PAF-related compounds in mice.
Protocol 1: Intraperitoneal (i.p.) Administration for Acute Inflammation Model
This protocol is adapted from a model of peritonitis induced by a PAF-related compound.[3][6]
Objective: To assess the acute inflammatory response to this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile, endotoxin-free saline or PBS with a carrier like BSA)
-
Lipopolysaccharide (LPS)
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthesia (optional, for ease of handling)
-
Tools for sample collection (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the chosen vehicle to the desired stock concentration. Further dilute to the final working concentration immediately before use. Keep on ice.
-
Reconstitute LPS in sterile, endotoxin-free saline.
-
-
Animal Priming (Optional but recommended for robust inflammatory response):
-
Administer LPS via i.p. injection at a suitable dose (e.g., 1-5 mg/kg). This step primes the innate immune system.
-
-
This compound Administration:
-
Three hours after LPS priming, administer the prepared this compound solution via i.p. injection. A typical injection volume is 100-200 µL.
-
Include a vehicle control group that receives only the vehicle solution.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 6 hours post-challenge), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-1β, IL-18, TNF-α) using ELISA.
-
Perform peritoneal lavage by injecting 3-5 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Analyze the peritoneal lavage fluid for total and differential immune cell counts (e.g., neutrophils) using a hemocytometer or flow cytometry.
-
Caption: Intraperitoneal Administration Workflow.
Protocol 2: Subcutaneous (s.c.) Administration for Localized Effects
This protocol is based on a model of neuropathic pain induced by a PAF precursor.[5]
Objective: To investigate the local effects of this compound on nociception or localized inflammation.
Materials:
-
This compound
-
Vehicle (e.g., ethanol (B145695) diluted in saline)
-
8-12 week old mice
-
Sterile syringes and needles (30-gauge)
-
Behavioral testing equipment (e.g., von Frey filaments, Hargreaves apparatus)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in ethanol and then dilute with sterile saline to the final desired concentration (e.g., 10 µM, 50 µM).
-
-
Administration:
-
Inject a small volume (e.g., 20 µL) of the this compound solution subcutaneously into the plantar surface of the mouse hind paw.
-
Include a vehicle control group.
-
-
Behavioral Assessment:
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h), assess pain-related behaviors.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the latency of paw withdrawal from a radiant heat source.
-
-
Molecular Analysis (Optional):
-
At the end of the behavioral assessment, euthanize the mice and collect relevant tissues (e.g., dorsal root ganglia, spinal cord) for analysis of signaling molecule activation (e.g., p-PKC, p-ERK) by Western blot or immunohistochemistry.
-
Conclusion
The in vivo administration of this compound in mouse models is a valuable tool for investigating its role in health and disease. While direct quantitative data for this specific isoform is still emerging, protocols adapted from studies using closely related compounds provide a strong foundation for experimental design. Careful consideration of the administration route, dosage, and relevant endpoints is critical for obtaining meaningful and reproducible results. The signaling pathways outlined provide a framework for understanding the molecular mechanisms underlying the observed physiological effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. JCI - Phospholipid signaling in innate immune cells [jci.org]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PAF C-18:1-Induced Calcium Influx in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2][3][4] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAF-R).[2][3][4] The canonical signaling pathway upon PAF-R activation involves the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial release can be followed by a sustained influx of extracellular calcium through store-operated calcium channels.[5]
PAF exists as a family of structurally related molecules, with variations in the length of the O-alkyl side chain at the sn-1 position.[2] While the most commonly studied form is PAF C-16:0, other naturally occurring variants such as PAF C-18:1 are also biologically active. This compound, which possesses an 18-carbon chain with one double bond at the sn-1 position, is a potent PAF receptor agonist.[6] The longer acyl chain of this compound is thought to enhance its interaction with cell membranes.[6] Understanding the specific effects of different PAF species on intracellular calcium mobilization is crucial for elucidating their distinct roles in cellular signaling and for the development of targeted therapeutics.
These application notes provide detailed protocols for measuring this compound-induced calcium influx in cells using the ratiometric fluorescent indicator Fura-2 AM.
Data Presentation
The following tables summarize quantitative data on PAF-induced calcium influx in various cell lines. While specific data for this compound is limited, the provided data for general PAF serves as a valuable reference. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific cell system.
| Cell Line | Agonist | Concentration | Basal [Ca2+]i | Peak [Ca2+]i | Fold Increase | Reference |
| IEC-6 | PAF | 3 µM | Not specified | Not specified | ~4-fold | [7] |
| Rat Renal Mesangial Cells | PAF | Not specified | 110 ± 6 nM | 209 ± 14 nM | ~1.9-fold | [8] |
| Human Conjunctival Epithelial Cells (HCECs) | PAF | 100 nM | Not specified | Not specified | 2.3-fold (PI turnover) | [9] |
| Parameter | Value | Cell Line | Reference |
| EC50 for PI Turnover | 5.9 ± 1.7 nM | HCECs | [9] |
| EC50 for [Ca2+]i Mobilization | Not specified | HCECs | [9] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to Calcium Influx
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-specific variations in the molecular heterogeneity of the platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium ion mobilization in neuronal cells induced by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity ELISA Kit for Platelet-Activating Factor (PAF) C-18:1
Product Code: PAFC181-ELISA
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1][2][3] The C-18:1 variant of PAF is a specific molecular species that plays a significant role in these pathways.[1][4] It functions as a potent agonist for the PAF receptor (PAFR), a G-protein coupled receptor, initiating downstream signaling cascades.[5][6][7] While less potent than PAF C-16 in inducing neutrophil chemotaxis, PAF C-18:1 is equipotent in promoting eosinophil migration.[1][4][8]
This competitive enzyme-linked immunosorbent assay (ELISA) kit is designed for the sensitive and quantitative determination of this compound in various biological samples. The assay is a valuable tool for researchers in immunology, cardiovascular research, and drug development to investigate the role of this compound in health and disease.
Assay Principle
This kit employs a competitive immunoassay format, which is ideal for the quantification of small molecules like this compound.[9][10][11] The microplate wells are pre-coated with a this compound conjugate. During the assay, this compound present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a specific antibody. After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, which develops a color in proportion to the amount of HRP-labeled this compound that has bound to the antibody. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound standards, allowing for the quantification of the analyte in the unknown samples.
Kit Specifications
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Plasma, Serum, Cell Culture Supernatants, Tissue Homogenates |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity (LOD) | < 5 pg/mL |
| Sample Volume | 50 µL per well |
| Incubation Time | 2.5 hours |
| Detection Wavelength | 450 nm |
| Storage | 2-8°C |
| Shelf Life | 12 months from date of manufacture |
PAF Signaling Pathway
PAF exerts its biological effects by binding to the PAF receptor (PAFR), which is a G-protein-coupled receptor (GPCR).[6][7][12] This interaction activates multiple intracellular signaling pathways, leading to a variety of cellular responses, including inflammation, platelet aggregation, and proliferation.[6][13] Key downstream events include the activation of phospholipases (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[6] The pathway also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6]
Caption: Simplified this compound signaling pathway.
Materials Provided and Required
| Materials Provided | Quantity (96 Tests) |
| Antibody-Coated Microplate (96 wells) | 1 plate |
| This compound Standard (10 ng/mL) | 1 vial (0.5 mL) |
| Biotin-Conjugate Antibody | 1 vial (6 mL) |
| HRP-Avidin | 1 vial (6 mL) |
| Assay Diluent | 1 bottle (20 mL) |
| Wash Buffer (20x Concentrate) | 1 bottle (25 mL) |
| TMB Substrate | 1 bottle (10 mL) |
| Stop Solution | 1 bottle (10 mL) |
| Plate Sealers | 4 sheets |
| Materials Required But Not Provided |
| Deionized or distilled water |
| Precision pipettes and disposable tips |
| 37°C incubator |
| Microplate reader capable of measuring at 450 nm |
| Squirt bottle, manifold dispenser, or automated plate washer |
| Reagents for sample preparation (e.g., methanol (B129727), isopropanol) |
| Vortex mixer and centrifuge |
Sample Preparation Protocols
General Considerations:
-
Collect samples using standard procedures. Avoid repeated freeze-thaw cycles.[14]
-
For lipid analysis, protein precipitation is often required to remove interfering proteins and release bound lipids.[15]
-
It is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to organic solvents during extraction to prevent lipid oxidation.[16]
Protocol 6.1: Plasma and Serum
-
Allow frozen plasma or serum samples to thaw at 4-8°C.[17]
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[17]
-
Carefully collect the supernatant, which contains the lipid fraction.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of Assay Diluent (e.g., 100 µL) and vortex thoroughly.
-
The sample is now ready for use in the ELISA. Further dilution with Assay Diluent may be necessary to bring the concentration within the assay's dynamic range.
Protocol 6.2: Cell Culture Supernatants
-
Collect cell culture supernatants and centrifuge at 1,500 x g for 10 minutes to remove cells and debris.
-
The supernatant can often be used directly in the assay.
-
If high protein content is expected (e.g., from serum-containing media), perform the protein precipitation step as described for plasma/serum (Protocol 6.1).
Protocol 6.3: Tissue Homogenates
-
Weigh the tissue and add 5-10 volumes of ice-cold PBS.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and proceed with the protein precipitation and lipid extraction steps as described in Protocol 6.1.
Experimental Workflow
The overall workflow consists of sample and reagent preparation, performing the competitive ELISA, and subsequent data analysis.
Caption: High-level experimental workflow for the this compound ELISA.
Assay Protocol
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare 1x Wash Buffer by diluting the 20x concentrate with deionized water. Prepare this compound standards by serial dilution of the 10 ng/mL stock in Assay Diluent to obtain concentrations of 1000, 500, 250, 125, 62.5, 31.2, and 15.6 pg/mL. Assay Diluent serves as the zero standard (0 pg/mL).
-
Add Reagents: Add 50 µL of Standard or prepared Sample to the appropriate wells.
-
Competition/Binding: Add 50 µL of Biotin-Conjugate Antibody to each well. Then, immediately add 50 µL of HRP-Avidin to each well. Cover with a plate sealer and gently tap the plate to ensure thorough mixing.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash 5 times with 300 µL of 1x Wash Buffer per well. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Substrate Development: Add 90 µL of TMB Substrate to each well. Cover with a new plate sealer.
-
Incubation: Incubate for 15-20 minutes at 37°C in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Create a standard curve by plotting the mean OD for each standard on the Y-axis against the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended. The signal will be inversely proportional to the concentration.
-
Determine Sample Concentration: Use the standard curve to interpolate the concentration of this compound in the samples.
-
Correction for Dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
Performance Characteristics
Sensitivity
The Limit of Detection (LOD) is the lowest concentration of this compound that can be distinguished from the zero standard. It is calculated as the concentration corresponding to the mean OD of 20 replicates of the zero standard minus two standard deviations.
| Parameter | Value |
| Limit of Detection (LOD) | < 5 pg/mL |
Precision
Precision is determined by the coefficient of variation (CV%) of measurements. Intra-assay precision is the variation within a single assay run, while inter-assay precision is the variation between different runs.[18][19]
| Sample | Replicates (n) | Intra-Assay CV% | Inter-Assay CV% |
| Low | 20 | < 10% | < 15% |
| Medium | 20 | < 10% | < 15% |
| High | 20 | < 10% | < 15% |
| Acceptable CVs are typically ≤10% for intra-assay and ≤15% for inter-assay precision.[18][19] |
Specificity (Cross-Reactivity)
The specificity of the antibody was tested by measuring its cross-reactivity with structurally related molecules.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| PAF C-16:0 | < 5% |
| PAF C-18:0 | < 8% |
| Lyso-PAF C-18:1 | < 0.1% |
| Phosphatidylcholine | < 0.01% |
Recovery
Spike-and-recovery experiments were performed to assess the accuracy of the assay in different biological matrices. Known amounts of this compound were added (spiked) into samples, and the recovery percentage was calculated.[14][18]
| Sample Matrix | Spiked Concentration (pg/mL) | Average Recovery (%) |
| Human Serum | 100, 250, 500 | 85 - 115% |
| Human Plasma (EDTA) | 100, 250, 500 | 85 - 115% |
| Cell Culture Media (RPMI) | 100, 250, 500 | 90 - 110% |
| Acceptable recovery is typically within 80-120%.[14][18] |
Linearity of Dilution
To assess linearity, biological samples containing high concentrations of this compound were serially diluted with Assay Diluent and measured. The results were corrected for the dilution factor.
| Sample Matrix | Dilution Factor | Expected (pg/mL) | Observed (pg/mL) | Linearity (%) |
| Human Serum | 1:2 | 450.0 | 435.5 | 96.8 |
| 1:4 | 225.0 | 231.2 | 102.8 | |
| 1:8 | 112.5 | 108.9 | 96.8 | |
| Acceptable linearity is typically within 85-115% of the expected value. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temp- Contaminated buffer | - Increase wash cycles- Ensure all reagents are at room temperature before use- Use fresh, sterile buffers |
| Poor Standard Curve | - Improper standard dilution- Pipetting error- Plate not read promptly | - Re-prepare standards carefully- Check pipette calibration- Read plate within 30 mins of stopping reaction |
| Low Signal | - Reagents expired or improperly stored- Incorrect incubation time/temp | - Check expiration dates and storage conditions- Ensure adherence to protocol incubation parameters |
| High CV% | - Inconsistent washing- Pipetting inconsistency- Bubbles in wells | - Use an automated washer or ensure consistent manual washing- Use calibrated pipettes- Ensure no bubbles are present before reading |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [myskinrecipes.com]
- 3. academic.oup.com [academic.oup.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. paf c 18 — TargetMol Chemicals [targetmol.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. mybiosource.com [mybiosource.com]
- 11. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to select the right ELISA kit | Biomedica [bmgrp.com]
- 15. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. What ELISA should I choose? | Abcam [abcam.com]
- 19. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
Application Notes: The Use of PAF C-18:1 in Platelet Aggregation Studies
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. PAF exists in several molecular forms, with the C-18:1 variant (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine) being a subject of interest in platelet research. These application notes provide a comprehensive overview of the use of PAF C-18:1 in studying platelet aggregation, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound induces platelet aggregation by binding to the specific PAF receptor (PAFR), a G-protein coupled receptor (GPCR) located on the platelet membrane.[1][2] This interaction initiates a cascade of intracellular signaling events. Upon ligand binding, the activated PAFR couples with Gq proteins, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a series of downstream events.[3] These include platelet shape change, granule secretion (releasing further agonists like ADP and serotonin), and the activation of the fibrinogen receptor, integrin αIIbβ3. The activation of this integrin is the final common pathway for platelet aggregation, enabling the formation of platelet aggregates.[2]
Applications
The study of this compound in platelet aggregation has several key applications in research and drug development:
-
Structure-Activity Relationship Studies: By comparing the platelet-aggregating activity of this compound with other PAF isoforms (e.g., C-16:0), researchers can elucidate the structural requirements for PAF receptor binding and activation.
-
Investigation of PAF Receptor Function: this compound serves as a specific agonist to probe the function and regulation of the PAF receptor in both healthy and diseased states.
-
Screening of PAF Receptor Antagonists: this compound can be used to induce platelet aggregation in high-throughput screening assays designed to identify and characterize novel compounds that act as PAF receptor antagonists. Such compounds have therapeutic potential in a range of inflammatory and thrombotic disorders.
-
Elucidation of Pro-inflammatory and Pro-thrombotic Pathways: As PAF is a key mediator in the interplay between inflammation and thrombosis, this compound is a valuable tool for dissecting the molecular pathways that link these two processes.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in platelet aggregation studies. It is important to note that comprehensive dose-response data, such as EC50 values, for this compound are not as widely reported as for the more common C-16:0 isoform.
| Compound | Organism | Concentration for Aggregation | Antagonist Effect | Reference |
| This compound (sn-1 C18:1(delta 9)-LPC) | Rabbit | 100 µM (for complete aggregation) | Aggregation abolished by 1 µM WEB 2086 | [5] |
| PAF C-16:0 | Rabbit | 1 µM (for complete aggregation) | Aggregation abolished by 1 µM WEB 2086 | [5] |
Note: The data indicates that a higher concentration of this compound is required to induce a similar level of platelet aggregation compared to PAF C-16:0, suggesting a lower potency for the C-18:1 isoform in this specific assay.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay Using this compound
This protocol describes the methodology for measuring this compound-induced platelet aggregation in rabbit platelets using a Chronolog Aggregometer.
A. Materials and Reagents
-
This compound (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine)
-
PAF C-16:0 (for comparison)
-
WEB 2086 (PAFR antagonist)
-
Bovine Serum Albumin (BSA)
-
EDTA (5 mM)
-
Tyrode's buffer, pH 7.4 (containing 2 mM CaCl2)
-
Rabbit whole blood
-
Chronolog Aggregometer or similar instrument
-
Pipettes and sterile consumables
-
Centrifuge
B. Preparation of Platelet Suspension
-
Collect rabbit blood into tubes containing 5 mM EDTA as an anticoagulant.
-
Isolate platelets by centrifugation. The specific speed and time should be optimized to obtain platelet-rich plasma (PRP).
-
Wash the isolated platelets with Tyrode's buffer.
-
Resuspend the washed platelets in Tyrode's buffer (pH 7.4, containing 2 mM CaCl2) to a final concentration of 3–4×10^5 cells/µl.[5]
C. Platelet Aggregation Measurement
-
Pre-warm the platelet suspension to 37°C.
-
Place a cuvette with the platelet suspension into the Chronolog Aggregometer and allow it to stabilize.
-
Add a specific concentration of this compound (e.g., 10 µM, with a maximal concentration of up to 100 µM) to the platelet suspension to induce aggregation.[5]
-
Monitor and record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.[5]
D. Inhibition Studies
-
To test the effect of a PAFR antagonist, pre-incubate the platelet suspension with the inhibitor (e.g., 1 µM WEB 2086) for a specified time before adding this compound.[5]
-
Induce aggregation with this compound as described above and compare the aggregation response to that without the inhibitor.
Visualizations
Caption: Signaling pathway of this compound-induced platelet aggregation.
Caption: Experimental workflow for this compound platelet aggregation assay.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of PAF C-18:1 on Endothelial Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Elevated levels of PAF can lead to a rapid increase in vascular permeability, a critical event in inflammatory responses.[1][2] PAF C-18:1 is a specific isoform of PAF, and understanding its effects on endothelial cell permeability is crucial for the development of targeted therapies for inflammatory diseases. These application notes provide a summary of the effects of PAF on endothelial permeability, detailed experimental protocols to measure these effects, and diagrams of the key signaling pathways and experimental workflows.
Note: The majority of the available literature refers to "PAF" without specifying the acyl chain length. While the C16:0 isoform is the most studied, the information presented here is considered broadly applicable to PAF isoforms, including C-18:1. Researchers should, however, validate these findings for their specific isoform of interest.
Data Presentation
The following table summarizes the quantitative effects of PAF on endothelial cell permeability as reported in the literature. These studies typically utilize in vitro models such as Transendothelial Electrical Resistance (TEER) assays or in situ models measuring hydraulic conductivity.
| Parameter Measured | Endothelial Cell Type | PAF Concentration | Observed Effect | Reference |
| Hydraulic Conductivity (Lp) | Rat Mesenteric Venules | 10 nM | Significant increase in Lp, which was attenuated by an S1PR1 agonist. | [3] |
| Transendothelial Electrical Resistance (TER) | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 1 µM | Enhanced the fMLF-stimulated decrease in TER. | [1] |
| Fluorescein Permeability | Human Coronary Artery Endothelial Cells (HCAECs) | Not Specified | Almost doubled endothelial permeability to fluorescein. | [4] |
Signaling Pathways
The binding of PAF to its G-protein coupled receptor (PAFR) on the surface of endothelial cells initiates a signaling cascade that leads to the destabilization of cell-cell junctions and an increase in permeability.[5] Key events in this pathway include the activation of phospholipase C, leading to an influx of intracellular calcium, and the activation of protein kinase C and RhoA pathways. These events converge on the phosphorylation of myosin light chain and the reorganization of the actin cytoskeleton, resulting in the formation of intercellular gaps.
Caption: this compound signaling pathway leading to increased endothelial permeability.
Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity. A decrease in TEER indicates an increase in paracellular permeability.
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Endothelial cell growth medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
TEER measurement system (e.g., EVOM2™)
-
This compound stock solution
-
Vehicle control (e.g., ethanol)
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell® inserts at a density that will form a confluent monolayer within 2-3 days.
-
Culture: Culture the cells in a humidified incubator at 37°C and 5% CO₂. Change the medium in both the apical and basal chambers every 24-48 hours.
-
Monolayer Integrity Check: Once the cells appear confluent by microscopy, begin monitoring the TEER daily. The monolayer is ready for experimentation when the TEER values stabilize at a high level (typically >20 Ω·cm² for HUVECs).
-
Treatment: On the day of the experiment, replace the medium in both chambers with fresh, pre-warmed medium. Allow the cells to equilibrate for at least 1 hour.
-
Baseline Measurement: Measure the baseline TEER of each well.
-
This compound Addition: Add the desired concentration of this compound to the apical chamber. Add an equivalent volume of the vehicle to the control wells.
-
Time-Course Measurement: Measure the TEER at various time points post-treatment (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Data Analysis: Normalize the TEER values at each time point to the baseline reading for each well. Plot the normalized TEER over time for both control and treated groups.
Caption: Experimental workflow for the TEER assay.
Macromolecular Tracer Assay
This assay directly measures the passage of a labeled macromolecule (e.g., FITC-dextran) across the endothelial monolayer, providing a direct assessment of permeability.
Materials:
-
Confluent endothelial cell monolayers on Transwell® inserts (prepared as in the TEER protocol)
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
Phenol (B47542) red-free medium
-
Fluorometer
-
96-well black plates
Procedure:
-
Preparation: Prepare confluent endothelial monolayers on Transwell® inserts as described for the TEER assay.
-
Medium Change: On the day of the experiment, gently wash the cells and replace the medium in both chambers with phenol red-free medium. Equilibrate for at least 1 hour.
-
Treatment: Add this compound or vehicle control to the apical chamber and incubate for the desired duration (e.g., 1-4 hours).
-
Tracer Addition: Add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes) after adding the tracer, collect a small aliquot (e.g., 50 µL) from the basal chamber. Replace the volume with fresh phenol red-free medium.
-
Fluorescence Measurement: Transfer the collected samples to a 96-well black plate and measure the fluorescence intensity using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the concentration of FITC-dextran in the basal chamber at each time point and plot the cumulative amount that has passed through the monolayer over time.
Logical Relationship Diagram
The following diagram illustrates the cause-and-effect relationship between the application of this compound and the resulting increase in endothelial cell permeability.
Caption: Cause-and-effect relationship of this compound on endothelial permeability.
Conclusion
The study of this compound's effects on endothelial permeability is essential for understanding its role in inflammatory processes and for the development of novel therapeutics. The protocols and information provided in these application notes offer a framework for researchers to investigate these effects in a controlled and quantitative manner. It is recommended to optimize the described protocols for the specific endothelial cell type and experimental conditions being used.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing PAF C-18:1 for High-Throughput Screening of PAF Receptor Antagonists
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).[4][5] The development of PAFR antagonists is a critical area of research for therapeutic intervention in various inflammatory and cardiovascular diseases.[3] PAF C-18:1 is a naturally occurring analog of PAF that functions as a potent PAFR agonist.[6][7][8] Its defined mechanism of action and stability make it an excellent tool for developing and validating screening assays for novel PAFR antagonists. These application notes provide detailed protocols for utilizing this compound in common screening assays.
PAF Receptor Signaling Pathway
Upon binding to the PAF receptor (PAFR), this compound initiates a signaling cascade. The receptor is coupled to a G-protein, which in turn activates Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[1] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), culminating in various downstream cellular responses such as platelet aggregation, inflammation, and neutrophil chemotaxis.[1][4][5] PAF receptor antagonists work by competitively binding to the PAFR, thereby blocking the initiation of this signaling cascade.[3]
Caption: PAF Receptor (PAFR) signaling cascade initiated by this compound.
Application 1: Calcium Mobilization Assay
Principle
This assay measures the ability of a test compound to inhibit this compound-induced increases in intracellular calcium ([Ca2+]i). Cells expressing PAFR are pre-loaded with a calcium-sensitive fluorescent dye. The addition of this compound causes a rapid increase in fluorescence as Ca2+ is released from intracellular stores.[9] A potent antagonist will block this response in a dose-dependent manner.
Experimental Protocol
-
Cell Preparation:
-
Culture human conjunctival epithelial cells (HCECs) or another suitable cell line expressing PAFR in appropriate media.[9]
-
Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Remove culture media from the cells and wash once with the salt solution.
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Screening:
-
Wash the cells twice with the salt solution to remove excess dye.
-
Add the salt solution containing various concentrations of the test antagonist (or a known antagonist like PCA-4248 as a positive control) to the wells.[9] Incubate for 10-20 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.
-
Inject a solution of this compound (final concentration of ~1-10 nM, which is near the EC50) into each well.[9]
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with this compound alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the percent inhibition against the antagonist concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Caption: Workflow for a PAFR antagonist screening using a calcium mobilization assay.
Application 2: Platelet Aggregation Assay
Principle
PAF is a potent activator of platelets, causing them to change shape and aggregate.[1] This process can be monitored by measuring changes in light transmission through a suspension of platelet-rich plasma (PRP). As platelets aggregate, the suspension becomes clearer, increasing light transmission. PAFR antagonists will inhibit this compound-induced platelet aggregation. This assay is particularly relevant for screening compounds with anti-thrombotic potential.
Experimental Protocol
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP and keep it at room temperature for use within 2-3 hours.
-
-
Assay Procedure:
-
Calibrate a light-transmission aggregometer using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Pipette an aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer, allowing it to equilibrate to 37°C for 5 minutes.
-
Add the test antagonist at various concentrations (or a known antagonist like WEB 2086) and incubate for 2-5 minutes.[2]
-
Add this compound to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percent inhibition of aggregation caused by the antagonist compared to the control (this compound alone).
-
Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for PAF agonists and antagonists derived from published literature. These values are crucial for establishing appropriate concentrations in screening assays.
| Compound | Type | Assay | Cell/System Type | Potency / Concentration Used | Reference(s) |
| PAF (general) | Agonist | Calcium Mobilization | HCECs | EC50 = 0.81 nM | [9] |
| This compound | Agonist | Neutrophil Chemotaxis | Human Neutrophils | Less potent than PAF C-16 | [8] |
| This compound | Agonist | Eosinophil Migration | Human Eosinophils | Equipotent to PAF C-16 | [8] |
| Antagonists | |||||
| WEB 2086 | Antagonist | Platelet Aggregation | Rabbit Platelets | Effective blockade observed | [2] |
| WEB 2086 | Antagonist | Neutrophil Adhesion | Human Neutrophils | 30 µM | [10] |
| PCA-4248 | Antagonist | Calcium Mobilization | HCECs | 10 µM for complete blockade | [9] |
| CV-3988 | Antagonist | Gallbladder Contraction | Guinea Pig Gallbladder | Effective inhibition observed | [11] |
| Ginkgolide B | Antagonist | Gallbladder Contraction | Guinea Pig Gallbladder | 100 µM inhibited PAF-18 by 65% | [11] |
This compound is a reliable and physiologically relevant agonist for use in PAF receptor antagonist screening assays. Its ability to consistently activate the PAFR and induce measurable downstream effects, such as calcium mobilization and platelet aggregation, makes it an invaluable tool for researchers in drug discovery. The protocols and data provided herein offer a robust framework for the identification and characterization of novel therapeutic agents targeting the PAF signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Phylligenin and Quebrachitol Isolated from Mitrephora vulpina on Platelet Activating Factor Receptor Binding and Platelet Aggregation | MDPI [mdpi.com]
- 4. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. journals.physiology.org [journals.physiology.org]
Application Note: Extraction and Quantification of PAF C18:1 from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1][2][3] Specifically, the C18:1 variant of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a subject of significant interest in research due to its biological activities.[3][4] Accurate quantification of PAF C18:1 in tissue samples is critical for understanding its role in disease and for the development of targeted therapeutics. However, its low abundance and similarity to other lipid species present analytical challenges.
This application note provides detailed protocols for the extraction, purification, and quantification of PAF C18:1 from tissue samples, primarily utilizing the well-established Folch or Bligh & Dyer lipid extraction methods, followed by solid-phase extraction (SPE) for purification and mass spectrometry for sensitive detection.
Overview of Methodologies
The extraction and analysis of PAF from complex tissue matrices involve several key steps:
-
Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents.
-
Lipid Extraction: Use of a chloroform (B151607)/methanol solvent system to efficiently extract total lipids, including PAF, from the homogenate.[5][6][7]
-
Purification: Removal of non-lipid contaminants and fractionation of the lipid extract to isolate PAF from other lipid classes using Solid-Phase Extraction (SPE).[8][9][10]
-
Quantification: Sensitive and specific measurement of PAF C18:1, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]
Below is a workflow diagram illustrating the overall process.
Experimental Protocols
Two classic methods, Folch and Bligh & Dyer, are widely used for total lipid extraction from tissues.[5][6][13] The choice often depends on the water content of the tissue; the Bligh & Dyer method is an adaptation particularly suitable for tissues with high water content.[14][15]
-
Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol.[16][17] Use a volume that is 20 times the weight of the tissue sample (e.g., 20 mL for 1 g of tissue).[14][17]
-
Filtration/Centrifugation: After homogenization for at least 3 minutes, filter the homogenate through a Whatman No. 1 filter paper or centrifuge to separate the liquid extract from the solid tissue residue.[14][16]
-
Washing: Transfer the filtrate to a separating funnel. Add 0.2 volumes of 0.9% NaCl solution (or distilled water).[16] For example, for 20 mL of extract, add 4 mL of saline solution.
-
Phase Separation: Mix vigorously and then centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the mixture into two distinct phases.[13][16]
-
Collection: The lower phase, which consists primarily of chloroform and contains the purified lipids, should be carefully collected.[6][16] This phase constitutes approximately 60% of the total volume.[5][6] The upper aqueous phase contains non-lipid contaminants and can be discarded.[16]
-
Drying: Evaporate the collected chloroform phase to dryness under a stream of nitrogen or using a rotary evaporator.[17]
-
Storage: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store under nitrogen at -20°C or -80°C until further processing.[17]
B. Bligh & Dyer Method [5][13][15]
-
Homogenization: For a sample containing approximately 1 g of tissue (assuming ~80% water), add it to a homogenizer with 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. The final solvent ratio of chloroform:methanol:water should be approximately 1:2:0.8, creating a single-phase system.[14][15]
-
Phase Separation: To the monophasic mixture, add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of water and mix again for another minute.[14][15] This induces the formation of a biphasic system.
-
Centrifugation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.[14][15]
-
Re-extraction (Optional but Recommended): To ensure quantitative recovery, re-extract the remaining tissue residue with additional chloroform. Combine this chloroform extract with the first one.[14]
-
Drying and Storage: Dry the combined chloroform extracts under nitrogen and store as described in the Folch method.
Following total lipid extraction, SPE is used to separate PAF from other lipid classes. C18 cartridges are commonly employed for this purpose.[8][10][18]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 5 mL of methanol, followed by 5 mL of water through it.[8]
-
Sample Loading: Re-dissolve the dried total lipid extract in a small volume of a suitable solvent and apply it to the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interfering compounds. A typical wash sequence is 5 mL of water, followed by 5 mL of 1:1 (v/v) methanol:water.[8]
-
Elution: Elute the PAF-containing fraction from the cartridge using 5 mL of methanol.[8] Other protocols may use different solvent systems for elution depending on the specific lipid classes being separated.[9][10]
-
Drying: Evaporate the eluted fraction to dryness under a stream of nitrogen. The sample is now enriched with PAF and ready for quantification.
LC-MS/MS provides the high sensitivity and specificity required for accurate PAF quantification.[11][12]
-
Sample Preparation: Reconstitute the purified, dried PAF extract in a suitable mobile phase for injection.
-
Chromatography: Perform reversed-phase liquid chromatography (RPLC) using a C18 column (e.g., Phenomenex Onyx monolithic C-18).[10][11]
-
Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
Detection Mode: Detection can be performed in either positive or negative ion mode.
-
Positive Ion Mode: Monitor for the transition of the precursor ion to the characteristic product ion m/z 184 (phosphocholine headgroup).[11] However, this can be subject to interference from isobaric lysophosphatidylcholines (LPCs).[11][12]
-
Negative Ion Mode: Monitor for PAF-specific transitions, such as the acetate (B1210297) adduct [M+CH3COO]⁻. For 16:0 PAF, this involves monitoring the transition from the precursor ion m/z 582.5 to the fragment ion m/z 466.4.[11]
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-16:0 PAF) to construct a calibration curve and accurately quantify the amount of endogenous PAF C18:1 in the sample.[12][19] The detection limit can be as low as 1 pg (1.9 fmol) of PAF.[12]
Data Presentation
Quantitative analysis allows for the comparison of PAF levels across different tissue types or experimental conditions. The table below presents example data on PAF concentration changes in gerbil brain regions following transient ischemia, demonstrating the type of quantitative results that can be obtained using these protocols.[19]
| Brain Region | PAF Concentration (% of Control) at 1 Hour Reperfusion |
| Hippocampus | 211% |
| Cortex | 168% |
| Thalamus | 169% |
| Data adapted from a study on PAF levels in gerbil brain tissue post-ischemia.[19] |
PAF Signaling Pathway
PAF exerts its biological effects by binding to a specific G-protein-coupled receptor (GPCR) on the cell surface, known as the PAF receptor (PAFR).[3][20] This binding initiates a cascade of intracellular signaling events.
The diagram below outlines the primary PAF signaling pathway.
References
- 1. PAF C-18:1 [myskinrecipes.com]
- 2. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. aocs.org [aocs.org]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aquaculture.ugent.be [aquaculture.ugent.be]
- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 16. Lipid extraction by folch method | PPTX [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of PAF C-18:1 Solubility in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator crucial for investigating a wide array of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. However, its lipophilic nature presents significant challenges in achieving stable and reproducible concentrations in aqueous buffers essential for in vitro and in vivo studies. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues of PAF C-18:1, ensuring the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an ether lipid with a long 18-carbon alkyl chain at the sn-1 position, making it inherently hydrophobic. This long hydrocarbon tail resists interaction with polar water molecules in aqueous buffers, leading to low solubility, aggregation, and precipitation.
Q2: What is the critical micelle concentration (CMC) of this compound?
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is not recommended as it often leads to the formation of insoluble aggregates and an inaccurate final concentration. The preferred method is to first dissolve it in an organic solvent.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C for no longer than 24-48 hours.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | - Final concentration exceeds solubility limit.- Inadequate initial dissolution in organic solvent.- Rapid addition to the aqueous buffer. | - Ensure the final concentration is below the solubility limit for the specific buffer.- Confirm complete dissolution in the organic solvent before dilution.- Add the organic stock solution dropwise to the vortexing aqueous buffer to facilitate mixing. |
| Inconsistent experimental results | - Aggregation of this compound in the working solution.- Degradation of this compound over time.- Adsorption to plasticware. | - Use a carrier protein like BSA to maintain a monomeric state.- Prepare fresh working solutions for each experiment.- Use low-adhesion microcentrifuge tubes and pipette tips. |
| Low or no biological activity | - Inaccurate concentration due to precipitation or aggregation.- Use of an inactive (hydrolyzed) form of this compound. | - Visually inspect the working solution for any signs of precipitation.- Confirm the purity and integrity of the this compound stock.- Follow the recommended preparation protocol carefully. |
Quantitative Solubility Data
The solubility of this compound in aqueous solutions is limited and can be influenced by the buffer composition, pH, and the presence of carrier proteins. While comprehensive quantitative data is scarce, the following table summarizes available information and provides general guidelines.
| Solvent/Buffer | Approximate Solubility | Notes |
| Ethanol (B145695) | ≥ 10 mg/mL | A common solvent for preparing stock solutions. |
| DMSO | ≥ 10 mg/mL | Another suitable organic solvent for stock solutions. |
| DMF | ≥ 10 mg/mL | Can also be used for initial dissolution. |
| PBS (pH 7.2) | Sparingly soluble | Direct dissolution is difficult. Use of a carrier is recommended. |
| Water | Sparingly soluble | Prone to aggregation and precipitation. |
| Aqueous Buffer with 0.1% BSA | Significantly improved | BSA acts as a carrier, preventing aggregation and improving dispersion. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution with BSA
This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer using Bovine Serum Albumin (BSA) as a carrier to enhance solubility and stability.
Materials:
-
This compound solid
-
Anhydrous ethanol (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, HEPES, TRIS-HCl)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, low-adhesion microcentrifuge tubes
-
Nitrogen gas source
Procedure:
-
Prepare BSA-containing buffer: Dissolve fatty acid-free BSA in the desired aqueous buffer to a final concentration of 0.1% (w/v). For example, add 1 mg of BSA to 1 mL of buffer. Gently mix to dissolve.
-
Prepare a stock solution of this compound: In a glass vial, dissolve the this compound solid in anhydrous ethanol to a convenient stock concentration (e.g., 1 mg/mL). Ensure it is completely dissolved.
-
Aliquot and evaporate: In a low-adhesion microcentrifuge tube, aliquot the desired amount of the this compound stock solution. Evaporate the ethanol to dryness under a gentle stream of nitrogen gas. A thin lipid film should be visible at the bottom of the tube.
-
Reconstitute with BSA-containing buffer: Add the appropriate volume of the 0.1% BSA-containing buffer to the dried this compound to achieve the desired final concentration.
-
Vortex: Vortex the tube vigorously for 1-2 minutes to ensure the this compound is fully dispersed in the buffer. The solution should be clear.
-
Use immediately: It is recommended to use the freshly prepared aqueous working solution for your experiments to ensure maximum bioactivity.
PAF Signaling Pathway
This compound exerts its biological effects primarily through the G-protein coupled PAF receptor (PAFR). Activation of PAFR triggers a cascade of intracellular signaling events, leading to various cellular responses.
By understanding the physicochemical properties of this compound and adhering to proper handling and preparation techniques, researchers can minimize solubility-related issues and obtain reliable and reproducible data in their investigations of this important lipid mediator.
Improving stability of PAF C-18:1 in experimental solutions
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability and performance of PAF C-18:1 in experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with this compound.
Q1: What are the primary causes of this compound instability in experimental solutions?
This compound is a bioactive lipid susceptible to degradation from several sources. The primary causes of instability are:
-
Chemical Hydrolysis: The acetyl group at the sn-2 position is vulnerable to both acid and base-catalyzed hydrolysis. This reaction converts the active this compound into its inactive precursor, Lyso-PAF C-18:1.[1][2] Alkaline conditions, in particular, can lead to rapid inactivation.[1]
-
Enzymatic Degradation: Biological samples such as plasma, serum, or cell lysates contain enzymes called PAF acetylhydrolases (PAF-AH) that specifically hydrolyze the acetyl group at the sn-2 position, inactivating the molecule.[2][3][4] The half-life of PAF in serum can be as short as 30 seconds due to this enzymatic activity.[4]
-
Oxidation: The oleoyl (B10858665) group (C18:1) at the sn-1 position contains a double bond that is susceptible to oxidation.[5][6] This can lead to the formation of lipid peroxides and other oxidized species, which may have altered biological activity or be inactive.[6]
-
Physical Adsorption and Solubility: As a lipid, this compound has limited solubility in aqueous buffers and a tendency to adsorb to the surfaces of plasticware and glassware.[7] This is especially problematic at low micromolar concentrations, leading to a significant reduction in the effective concentration of the molecule in solution.[7]
Q2: How should I prepare and store my this compound stock solution to ensure maximum stability?
Proper preparation and storage of stock solutions are critical for preserving the integrity of this compound.
Answer: Stock solutions should be prepared in an anhydrous organic solvent. Ethanol (B145695) is a common and effective choice.[8][9] The solution should be stored tightly sealed at -20°C to minimize solvent evaporation and prevent degradation.[9][10] Under these conditions, this compound is stable for at least two years.[9]
Table 1: Solubility and Storage Recommendations for this compound
| Solvent | Reported Solubility | Recommended Storage (Stock Solution) | Stability |
| Ethanol | ≥10 mg/mL[9] | -20°C[9][10] | ≥ 2 years[9] |
| DMSO | ≥10 mg/mL[9] | -20°C[11] | Not specified, but expected to be high |
| DMF | ≥10 mg/mL[9] | -20°C | Not specified, but expected to be high |
| Aqueous Buffer (PBS, pH 7.2) | Up to 20 mg/mL*[9] | 4°C | 24-48 hours[7] |
*Note: High concentrations in aqueous buffers likely represent a fine dispersion or micellar suspension rather than a true solution. For most biological applications, using a carrier protein is recommended for concentrations above the low micromolar range.
Q3: My this compound is showing low or inconsistent activity in my cell-based assay. What are the likely causes and how can I troubleshoot this?
Answer: Low or inconsistent activity is a common issue, often stemming from the molecule's instability and physical properties. The logical workflow below can help you troubleshoot the problem. Key areas to investigate are the preparation of the working solution, potential degradation during the experiment, and adsorption to labware. Using low-adsorption plasticware and preparing solutions fresh for each experiment are crucial first steps.
Q4: How can I improve the solubility and stability of this compound in aqueous solutions like PBS or cell culture media?
Answer: The most effective method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, preventing micelle formation and reducing adsorption to surfaces, thereby keeping the lipid monomeric and bioavailable.[7][12] Prepare the working solution immediately before use, as the stability of PAF in aqueous solutions, even with BSA, is limited compared to organic stock solutions.[7] A detailed method is provided in Protocol 2.
Q5: What experimental conditions should I control to minimize this compound degradation during my assay?
Answer: Controlling the experimental environment is key to obtaining reproducible results. Pay close attention to the factors listed in the table below.
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Recommendation | Rationale |
| pH | Maintain a neutral pH (7.0 - 7.4). | Avoids acid and base-catalyzed hydrolysis of the sn-2 acetyl ester bond.[7] |
| Temperature | Perform incubations at a controlled, constant temperature (e.g., 37°C). Avoid repeated freeze-thaw cycles of aqueous solutions. | Higher temperatures can accelerate the rate of hydrolysis and oxidation.[13][14] |
| Solution Age | Always prepare working solutions fresh from a frozen organic stock immediately before the experiment. | This compound degrades in aqueous media over time (stable for ~24-48 hours at 4°C).[7] |
| Labware | Use low-protein-binding polypropylene (B1209903) tubes and plates. If glassware must be used, consider siliconizing it. | Minimizes loss of material due to adsorption to surfaces, a significant issue at low concentrations.[7] |
| Biological Matrix | When using serum or cell lysates, be aware of endogenous PAF acetylhydrolase (PAF-AH) activity. | PAF-AH will rapidly degrade this compound.[2][3] Consider using specific inhibitors if compatible with the assay. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (lyophilized powder or as supplied by manufacturer)
-
Anhydrous ethanol (200 proof)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to the vial to achieve a final concentration of 10 mM (Molecular Weight of this compound is 549.7 g/mol ).
-
Cap the vial tightly and vortex for 30-60 seconds until the lipid is fully dissolved.
-
Flush the headspace of the vial with inert gas before re-capping.
-
Label the vial clearly and store it at -20°C.
Protocol 2: Preparation of a Working Solution using BSA Complexation
This protocol describes the preparation of a 10 µM working solution of this compound complexed with BSA for use in aqueous buffers or cell culture media.
Materials:
-
10 mM this compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or desired experimental buffer, pH 7.2
-
Sterile, low-binding polypropylene tubes
Procedure:
-
Prepare a 1% (w/v) BSA solution by dissolving 10 mg of fatty acid-free BSA per 1 mL of PBS. Ensure the BSA is fully dissolved. If using for cell culture, sterile-filter this solution.
-
Warm the 1% BSA solution to 37°C.
-
To prepare 1 mL of a 10 µM working solution, add 999 µL of the 1% BSA solution to a sterile polypropylene tube.
-
While gently vortexing the BSA solution, slowly add 1 µL of the 10 mM this compound stock solution drop-wise into the solution. Adding the lipid stock to the vortexing aqueous solution is critical for proper complexation.
-
Continue to vortex for an additional 60 seconds.
-
Incubate the solution at 37°C for 15-30 minutes to allow for complete complexation.
-
This 10 µM working solution is now ready to be diluted to the final desired concentration in your experimental buffer or media. Use this solution immediately.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[15][16] Binding of this compound to its receptor initiates a signaling cascade that leads to a variety of cellular responses, including inflammation, chemotaxis, and platelet aggregation.[1][17][18] The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[19]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Platelet activating factor stimulates arachidonic acid release in differentiated keratinocytes via arachidonyl non-selective phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAF | Cyberlipid [cyberlipid.gerli.com]
- 6. tandfonline.com [tandfonline.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. atsjournals.org [atsjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [myskinrecipes.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PAF C-18:1 Concentration for Maximal Cell Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Platelet-Activating Factor (PAF) C-18:1.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and how does it function?
A1: this compound (1-O-stearyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent agonist for the Platelet-Activating Factor Receptor (PAF-R).[1] As a structural analog of PAF, its long C-18:1 acyl chain enhances its interaction with lipid bilayers and membrane fluidity.[1] Upon binding to the G-protein-coupled PAF receptor, it initiates a variety of intracellular signaling cascades, leading to cellular responses such as platelet activation, inflammation, and immune cell modulation.[2][3] It is widely used in biochemical research to investigate these signaling pathways.[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific response being measured. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) has been reported. For instance, in human conjunctival epithelial cells (HCECs), detectable increases in intracellular calcium were observed at 0.1 nM, with maximal responses for PI turnover and calcium mobilization occurring at 100 nM.[4] For cytokine release (IL-6, IL-8, GM-CSF) in the same cells, the optimal range was between 10 nM and 1 µM.[4] In contrast, studies on gallbladder muscle strips showed responses from 10 ng/ml (approximately 18 nM) up to 10,000 ng/ml (approximately 18 µM).[5] It is crucial to perform a dose-response curve for your specific experimental system.
Q3: How should I prepare and handle this compound?
A3: this compound is a lipid and should be handled with care to avoid degradation. It is typically dissolved in a suitable organic solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock solution can then be diluted in your aqueous experimental buffer or medium to the final desired concentration. It is important to ensure the final concentration of the organic solvent in your assay is minimal and does not affect the cells, which should be checked with a vehicle control. Due to its lipid nature, PAF can adhere to plastic surfaces, so using low-retention labware can be beneficial.
Q4: Can high concentrations of this compound be toxic to cells?
A4: Yes, high concentrations of this compound can lead to diminished responses or cytotoxicity. In studies with human conjunctival epithelial cells, PAF concentrations of 10 µM resulted in significantly reduced cytokine release compared to lower concentrations (10 nM–1 µM), presumably due to toxic effects.[4] Similarly, in cultured human smooth muscle cells, PAF concentrations of 25 µM decreased cell viability by over 90%.[6] Therefore, it is essential to include viability assays (e.g., MTT or LDH release) when testing higher concentration ranges.
Troubleshooting Guide
Problem: I am not observing any cellular response after stimulating with this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Concentration Range | The concentration used may be too low or too high (leading to toxicity). Perform a broad dose-response experiment, for example, from 1 nM to 10 µM, to identify the optimal range for your specific cell type and endpoint. |
| Receptor Desensitization | PAF receptors can desensitize rapidly upon agonist binding. In some cell types, a second treatment with PAF may only generate 0-20% of the initial response, even after extensive washing.[4] Ensure that you are measuring the initial response and avoid multiple stimulations on the same cells if desensitization is observed. |
| Low or Absent PAF Receptor Expression | The cell line or primary cells you are using may not express the PAF receptor at sufficient levels. Verify PAF receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry. |
| Degradation of this compound | PAF can be degraded by enzymes like PAF acetylhydrolase. Ensure proper storage of your stock solution (typically at -20°C or -80°C). Prepare fresh dilutions in buffer or media immediately before use. |
| Assay Endpoint Timing | The timing of your measurement may not be optimal. PAF-induced responses like calcium mobilization are very rapid (peaking within 30-60 seconds),[4] while cytokine release may require several hours (e.g., 24 hours).[4] Perform a time-course experiment to determine the optimal time point for your assay. |
Problem: I am observing high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health or Density | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments. Cell stress or confluence can significantly alter cellular responses. |
| Improper Mixing of this compound | Due to its lipophilic nature, PAF may not disperse evenly in aqueous solutions. After diluting the stock solution, vortex or gently pipette the final solution to ensure homogeneity before adding it to the cells. |
| Vehicle (Solvent) Effects | The solvent used for the PAF stock solution (e.g., ethanol, DMSO) may have effects on its own. Always include a vehicle control in your experiments where cells are treated with the same final concentration of the solvent as the PAF-treated samples. |
Quantitative Data Summary
Table 1: Exemplary Dose-Response Data for PAF Analogs
| Cell/Tissue Type | PAF Analog | Concentration Range | Measured Response | Optimal/Maximal Concentration | Reference |
| Guinea Pig Gallbladder | PAF C-18 | 10 - 10,000 ng/mL | Muscle Contraction | 10,000 ng/mL | [5] |
| Human Conjunctival Epithelial Cells (HCECs) | PAF | 0.1 nM - 10 µM | Intracellular Ca²⁺ Mobilization | 100 nM | [4] |
| Human Conjunctival Epithelial Cells (HCECs) | PAF | 1 nM - 10 µM | IL-6, IL-8, GM-CSF Release | 10 nM - 1 µM | [4] |
| Human Smooth Muscle Cells | PAF | up to 50 µmol/L | Cytotoxicity (MTT assay) | >25 µmol/L (toxic) | [6] |
Table 2: IC₅₀ Values of PAF Receptor Antagonists
| Antagonist | Cell Type | PAF Concentration Used | Measured Response | IC₅₀ | Reference |
| CV-3988 | HCECs | 1 µM | Cytokine Release | 4.6–8.6 µM | [4] |
| PCA-42481 | HCECs | 1 µM | Cytokine Release | 4.6–8.6 µM | [4] |
| WEB2170 | THP-1 Monocytes | 40 µM | Choline Release (PLD activity) | <10 µM (90% inhibition) | [3] |
Experimental Protocols
1. General Cell Stimulation for Dose-Response Analysis
-
Cell Plating: Seed cells in an appropriate multi-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a serum-free or low-serum medium for 2-18 hours before stimulation.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from your stock solution in the appropriate assay buffer or medium. Also, prepare a vehicle control containing the highest concentration of solvent used.
-
Stimulation: Remove the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time for your specific assay (e.g., 5 minutes for signaling events, 24 hours for cytokine release).
-
Assay: Proceed with your specific endpoint measurement (e.g., cell lysis for protein analysis, collection of supernatant for ELISA, or measurement of intracellular calcium).
2. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
-
Cell Preparation: Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy/plate reading.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
Baseline Measurement: Measure the basal fluorescence intensity for a short period (e.g., 1-2 minutes) to establish a stable baseline.
-
Stimulation and Measurement: Add the desired concentration of this compound and immediately begin recording the fluorescence intensity over time. The response is typically rapid, peaking within 30-60 seconds and lasting for several minutes.[4]
-
Data Analysis: The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
3. Cytokine Release Assay (ELISA)
-
Cell Stimulation: Follow the "General Cell Stimulation" protocol (Protocol 1), typically using a 24-well or 48-well plate and an incubation time of 6-24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Centrifugation: Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
ELISA: Use the clarified supernatant to perform a specific enzyme-linked immunosorbent assay (ELISA) for your cytokine of interest (e.g., IL-6, IL-8) according to the kit manufacturer's instructions.
-
Quantification: Determine the concentration of the cytokine in your samples by comparing their absorbance values to a standard curve generated with known amounts of the recombinant cytokine.
Visualizations
Caption: Canonical this compound signaling pathway via the Gq protein-coupled PAF receptor.
Caption: Workflow for optimizing this compound concentration for maximal cell response.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
Technical Support Center: PAF C-18:1 Mass Spectrometry Analysis
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for PAF C-18:1 in LC-MS/MS analysis?
A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, loss of analyte during cleanup steps, or the presence of interfering substances can significantly reduce signal. Phospholipids, in particular, are known to cause ion suppression.[1]
-
Poor Ionization Efficiency: PAF species can be analyzed in both positive and negative ion modes. The choice of ionization mode, mobile phase composition, and additives (e.g., ammonium (B1175870) acetate) are critical for maximizing the formation of desired precursor ions.[2][3]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.[1] This is a significant issue in bioanalysis.
-
Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as collision energy, cone voltage, and selection of precursor/product ion pairs (SRM transitions) will result in poor sensitivity.
-
Low Abundance in Samples: PAF is a potent, low-abundance signaling lipid, and its levels can be inherently low in biological samples, especially under basal conditions.[2]
Q2: Should I use positive or negative ion mode for this compound analysis?
A2: Both positive and negative ion modes can be used for PAF analysis, and the optimal choice may depend on your specific instrumentation and sample matrix.
-
Positive Ion Mode: This is a common approach where this compound is detected as a protonated molecule [M+H]+ or other adducts.[3] A characteristic product ion for phosphocholine-containing lipids is m/z 184.[4][5] However, a major challenge in positive mode is the potential for isobaric interference from more abundant lysophosphatidylcholines (LPCs), which can have the same precursor and product ions.[2]
-
Negative Ion Mode: This mode can offer greater specificity. PAF can form acetate (B1210297) adducts [M+CH3COO]- when ammonium acetate is present in the mobile phase.[2] Collision-induced dissociation of this adduct can yield a unique product ion, reducing interference from other phospholipids.[2] However, some studies have reported lower sensitivity in negative ion mode compared to positive ion mode.[6]
Q3: What are the recommended SRM transitions for this compound?
A3: The specific m/z values for Selected Reaction Monitoring (SRM) transitions will depend on the ionization mode and the adduct formed.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Positive | 550 | 184 | Corresponds to the phosphocholine (B91661) headgroup.[4][5] |
| Negative | 608.5 (acetate adduct) | 492.4 | Represents the loss of methyl acetate and part of the sn-2 acetate group.[2] |
It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Troubleshooting Guides
Issue 1: No detectable this compound peak or extremely low signal-to-noise ratio.
This guide will walk you through a systematic approach to diagnose and resolve a complete or near-complete loss of signal.
Detailed Steps:
-
Mass Spectrometer Performance Check: Directly infuse a known concentration of a this compound standard into the mass spectrometer.
-
No Signal: The issue is likely with the instrument itself. Check the tuning and calibration, clean the ion source, and ensure the detector is functioning correctly.
-
Signal Observed: The instrument is working. The problem lies with your sample or the LC separation.
-
-
Evaluate Matrix Effects: Prepare a sample from your biological matrix and spike in a known amount of this compound after the extraction process. Inject this into the LC-MS system.
-
No/Low Signal: This strongly suggests ion suppression from the sample matrix.[1] To mitigate this, you can try diluting your sample, improving the chromatographic separation to resolve this compound from interfering compounds, or using specialized sample preparation products like phospholipid removal plates.[1]
-
Signal Observed: This indicates that the issue is not ion suppression but is likely occurring during your sample preparation procedure.
-
-
Review Sample Preparation Protocol:
-
Extraction Efficiency: Use a stable isotope-labeled internal standard (e.g., d4-16:0 PAF) added at the very beginning of your sample preparation to monitor recovery.[2] Low recovery of the internal standard points to problems with your extraction or cleanup steps.
-
Analyte Stability: Ensure that samples are handled properly to prevent degradation by PAF acetylhydrolases.[2]
-
Reagent Quality: Verify the purity of all solvents and reagents used.
-
Issue 2: Poor peak shape and inconsistent retention time.
Poor chromatography can negatively impact sensitivity and reproducibility.
References
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PAF C-18:1 HPLC Analysis
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1 High-Performance Liquid Chromatography (HPLC) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and prevent common artifacts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the HPLC analysis of PAF C-18:1.
Q1: I am observing split or shoulder peaks for my this compound standard. What are the potential causes and how can I fix this?
Peak splitting, where a single compound appears as two or more joined peaks, can significantly complicate data interpretation.[1][2] Several factors can cause this issue:
-
Co-elution of Isobars: The most common issue in PAF analysis is the co-elution of structurally similar or isobaric lipids (molecules with the same mass). For instance, 1-radyl-2-hydroxy-sn-glycero-3-phosphocholines (Lyso-PC) can be isobaric with certain PAF species and interfere with quantification.[3][4] An improved HPLC method may be necessary to resolve these compounds.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (e.g., higher organic content in reversed-phase) than the initial mobile phase, it can cause peak distortion.[1][6] Whenever possible, dissolve your sample in the starting mobile phase or a weaker solvent.[6]
-
Column Issues: A void at the head of the column or contamination on the column frit can cause the sample to travel through different paths, resulting in a split peak.[1][6] This may necessitate flushing or replacing the guard or analytical column.[1]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can also lead to peak splitting.[1][2] Consider using a column oven and a mobile phase pre-heater to maintain a consistent temperature.
To diagnose the issue, first try reducing the injection volume. If the split peak resolves into two distinct peaks, it suggests co-elution, which requires method optimization (e.g., adjusting the gradient or mobile phase composition).[1]
Q2: My chromatogram shows broad peaks, which is affecting my resolution and sensitivity. What should I do?
Peak broadening can be caused by several factors, often related to the sample, column, or system setup.[2]
-
Column Overload: Injecting too large a sample volume or too high a concentration can lead to column overload and peak broadening.[6] Try diluting your sample or reducing the injection volume.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[6] Use shorter, narrower tubing where possible.[7]
-
Incompatible Injection Solvent: As with peak splitting, a sample solvent that is much stronger than the mobile phase can cause broad peaks.[6]
-
Column Contamination or Degradation: Contaminants strongly retained on the column can interfere with analyte interaction, leading to broader peaks. A deteriorating column will also lose efficiency. Flushing the column with a strong solvent like isopropanol (B130326) or replacing it may be necessary.[6]
Q3: I am struggling with baseline noise and drift in my chromatogram. How can I get a stable baseline?
An unstable baseline can make it difficult to accurately integrate peaks, especially for low-abundance analytes like PAF. Common causes include:
-
Mobile Phase Issues: Inadequately degassed mobile phase can introduce air bubbles into the system, causing baseline noise. Ensure thorough degassing. Also, ensure mobile phase components are fully mixed and of high purity. Contaminants in the mobile phase can cause a drifting baseline, particularly during gradient elution.[8]
-
Pump Malfunction: Problems with the pump, such as failing seals or check valves, can lead to pressure fluctuations and a noisy baseline.[8]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting or noisy baseline. Flushing the column is a recommended solution.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can also be a source of baseline instability.[8]
Q4: What are "ghost peaks" and how can I prevent them from appearing in my PAF analysis?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection. They are typically caused by:
-
Contamination: Contamination can originate from the sample, the mobile phase, the injection system, or carryover from a previous, highly concentrated sample.[9]
-
Sample Carryover: If the injector is not adequately washed between runs, remnants of a previous sample can be injected, creating ghost peaks. Ensure your injector wash solvent is strong enough to remove all analytes.
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can concentrate on the column at the beginning of a gradient and then elute as the organic concentration increases. Using high-purity (HPLC or LC-MS grade) solvents is crucial.
A systematic approach of running blank injections after replacing or cleaning individual components (e.g., new mobile phase, cleaning the injector) can help identify the source of the contamination.
Data & Protocols
Table 1: Common Isobaric Interferences in PAF Analysis
Accurate PAF quantification requires distinguishing it from isobaric species. While C18:1 PAF does not have common isobaric LPCs, other PAF species do, which highlights the importance of chromatographic separation.
| PAF Species | Mass (m/z) [M+H]⁺ | Common Isobaric Interference | Mass (m/z) [M+H]⁺ |
| 16:0 PAF | 524.36 | 18:0 Lyso-PC | 524.36 |
| 18:0 PAF | 552.40 | 20:0 Lyso-PC | 552.40 |
Data synthesized from literature discussing challenges in PAF analysis.[3][4]
Experimental Protocol: this compound Extraction and HPLC-MS/MS Analysis
This protocol provides a general workflow for the analysis of this compound from biological samples. Optimization will be required depending on the specific sample matrix and instrumentation.
1. Lipid Extraction (Modified Bligh-Dyer Method) a. To your biological sample (e.g., cell pellet, plasma), add a mixture of chloroform (B151607) and methanol (B129727) to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).[10] An internal standard, such as d4-16:0 PAF, should be added at the beginning of the extraction to account for sample loss.[3] b. Vortex the mixture vigorously for 2-5 minutes and allow it to stand for 30 minutes to ensure complete extraction.[11][12] c. Centrifuge the sample to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the extracted lipids under a stream of nitrogen gas and store at -70°C until analysis.[10]
2. HPLC Separation a. Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[11][13] b. Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[3][11][13] c. Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[11][13] d. Flow Rate: 0.4 mL/min.[11][13] e. Gradient:
- Start at 35% B.
- Ramp to 80% B over 2 minutes.
- Ramp to 100% B over 5 minutes and hold for 7 minutes.[13]
- Return to initial conditions and allow the column to re-equilibrate. f. Injection Volume: 2-10 µL.[11][13] g. Column Temperature: 50°C.[13]
3. Mass Spectrometry Detection (ESI-MS/MS) a. Ionization Mode: Electrospray Ionization (ESI), Positive or Negative. Negative ion mode can sometimes offer better specificity by forming acetate adducts and avoiding interference from choline-containing lipids.[3] b. Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). c. SRM Transitions (Negative Ion Mode Example):
- 18:1 PAF: Precursor ion (m/z 608.5, [M+CH3COO]⁻) → Product ion (m/z 492.4).[3]
- Internal Standard (d4-16:0 PAF): Precursor ion (m/z 586.5, [M+CH3COO]⁻) → Product ion (m/z 470.4).[3]
Visual Guides
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing common HPLC peak shape artifacts.
Sample Preparation Workflow to Minimize Artifacts
Caption: Key steps in the sample preparation workflow for PAF analysis.
Differentiating PAF from Isobaric Interferences
Caption: Using chromatography and MS/MS to resolve PAF from isobars.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ashpublications.org [ashpublications.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Navigating the Stability of PAF C-18:1: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing PAF C-18:1 (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine), ensuring its integrity during storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges associated with the degradation of this potent lipid mediator.
Frequently Asked questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The universally recommended storage condition for this compound is at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] Many commercial suppliers guarantee stability for at least one to two years under these conditions.
Q2: What are the primary causes of this compound degradation?
A2: The degradation of this compound is primarily driven by two chemical processes:
-
Oxidation: The vinyl ether bond at the sn-1 position and the double bond in the C-18:1 acyl chain are highly susceptible to attack by reactive oxygen species (ROS).[2] This can be initiated by exposure to air (oxygen), light, or contaminating metal ions.
-
Hydrolysis: The acetyl group at the sn-2 position can be hydrolyzed, particularly in the presence of moisture and acidic or basic conditions, leading to the formation of Lyso-PAF C-18:1.
Q3: Can I store this compound in solution? If so, what solvent is best?
A3: Yes, this compound can be stored in solution at -20°C. Anhydrous ethanol (B145695) is a commonly used solvent. However, for long-term storage, it is crucial to use high-purity, anhydrous solvents and to purge the vial with an inert gas before sealing to minimize oxidation and hydrolysis. Solutions should be prepared fresh when possible, and prolonged storage in solution should be validated for stability.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be indicated by a loss of biological activity in your experiments (e.g., reduced platelet aggregation or cell signaling response). Analytically, degradation can be confirmed by techniques such as thin-layer chromatography (TLC) or, more definitively, by liquid chromatography-mass spectrometry (LC-MS/MS), which can identify and quantify the parent compound and its degradation products.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of Biological Activity | Degradation of this compound due to improper storage (temperature fluctuations, exposure to air/light). | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed vial, preferably under an inert atmosphere. 2. Prepare Fresh Stock: If possible, use a fresh, unopened vial of this compound to prepare a new stock solution. 3. Perform Analytical Check: If the issue persists, analyze the suspected degraded sample and a fresh sample by LC-MS/MS to compare the abundance of the parent compound and look for degradation products. |
| Inconsistent Experimental Results | Partial degradation of the stock solution over time. Frequent freeze-thaw cycles. Contamination of the stock solution. | 1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes upon preparation. 2. Use High-Purity Solvents: Ensure that solvents used for preparing solutions are anhydrous and of high purity to prevent hydrolysis and oxidative degradation. 3. Inert Atmosphere: After aliquoting, flush each vial with an inert gas (argon or nitrogen) before sealing. |
| Appearance of Unexpected Peaks in Analytical Data (e.g., LC-MS) | Presence of degradation products such as Lyso-PAF, oxidized PAF species, or aldehydes. | 1. Identify Degradation Products: Compare the masses of the unexpected peaks with the theoretical masses of potential degradation products (see Table 1). 2. Review Handling Procedures: Assess your sample preparation and handling workflow for potential exposure to air, light, or non-inert materials. 3. Forced Degradation Study: To confirm the identity of degradation peaks, a small-scale forced degradation study can be performed on a fresh sample (e.g., by exposure to air or a mild acid) and the resulting chromatogram compared to your experimental sample. |
Quantitative Data on Degradation Products
While specific quantitative data on the degradation rate of this compound under various conditions is limited in publicly available literature, the primary degradation products can be predicted based on its chemical structure.
Table 1: Potential Degradation Products of this compound
| Degradation Product | Chemical Change | Expected Molecular Weight (Monoisotopic) |
| Lyso-PAF C-18:1 | Hydrolysis of the sn-2 acetyl group | 507.369 g/mol |
| Oxidized this compound (epoxide) | Epoxidation of the C-18:1 double bond | 565.395 g/mol |
| Oxidized this compound (diol) | Dihydroxylation of the C-18:1 double bond | 583.406 g/mol |
| Aldehyde fragments | Cleavage of the vinyl ether bond or oxidative cleavage of the C-18:1 chain | Variable |
Experimental Protocols
Protocol for Assessing this compound Stability by LC-MS/MS
This protocol outlines a general procedure for monitoring the stability of a this compound stock solution over time.
1. Materials:
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Internal Standard (IS): e.g., d4-PAF C-16:0
-
Autosampler vials with inert caps
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL).
-
Purge the vial with argon or nitrogen, seal tightly, and store at -20°C. This is your "Time 0" sample.
3. Sample Preparation for Analysis:
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stock solution.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL) in an appropriate solvent mixture.
-
Add a known concentration of the internal standard to each sample.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent ion of this compound and a specific fragment ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1). Also, monitor for the parent and fragment ions of the expected degradation products and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Compare the ratios over time to determine the percentage of this compound remaining.
-
Analyze for the appearance and increase of degradation product peaks.
Visualizations
Signaling and Degradation Logic
Caption: Troubleshooting logic for this compound stability.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Putative Degradation Pathway of this compound
Caption: Key degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Plasmalogen degradation by oxidative stress: production and disappearance of specific fatty aldehydes and fatty alpha-hydroxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
High background in PAF C-18:1 ELISA troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Platelet-Activating Factor (PAF) C-18:1 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a PAF C-18:1 ELISA?
High background refers to elevated signal or optical density (OD) readings in the negative control wells (wells without the analyte).[1][2] This non-specific signal can interfere with the accurate quantification of this compound and may lead to false-positive results.[1] An acceptable blank or negative control OD reading is typically below 0.2.[3]
Q2: My negative control wells have high OD values. What are the most common causes?
High background in an ELISA is often multifactorial. The most common culprits include:
-
Insufficient Washing: Failure to remove all unbound antibodies and reagents is a primary cause of high background.[4][5]
-
Ineffective Blocking: If the blocking buffer fails to saturate all unoccupied sites on the plate, the detection antibody can bind non-specifically.[6][7]
-
Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can lead to non-specific binding.[8]
-
Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that generate a signal.[1][2][8] This includes microbial contamination or cross-contamination between wells.[1][2]
-
Prolonged Incubation or High Temperature: Exceeding the recommended incubation times or temperatures can increase non-specific binding.[1][9]
-
Substrate Issues: The substrate solution may have deteriorated or was not colorless before use.[2] Also, waiting too long to read the plate after adding the stop solution can elevate the background.[4]
Q3: How can I determine if my washing technique is adequate?
Insufficient washing can leave residual unbound reagents, causing a false positive signal. To ensure proper washing, you should:
-
Verify Washer Performance: Ensure that your plate washer is well-maintained and that all ports dispense and aspirate correctly.[2]
-
Increase Wash Volume and Cycles: Use a sufficient volume to cover the entire well surface, typically around 300-400 µL per well for a 96-well plate.[2][10][11] Increasing the number of wash cycles (e.g., from 3 to 5) can also help.[5][10][11]
-
Incorporate a Soak Step: Adding a 5-minute soak with the wash buffer after the final wash cycle can be highly effective at removing trapped unbound protein.[10]
-
Ensure Complete Aspiration: After the final wash, tap the inverted plate on an absorbent paper towel to remove any remaining buffer.[4][10]
Q4: I suspect my blocking step is insufficient. How can I optimize it?
The goal of blocking is to prevent non-specific binding of assay components to the well surface.[12] If blocking is inadequate:
-
Increase Incubation Time: Extend the blocking incubation period, for example, from 1 hour at room temperature to overnight at 4°C.[6]
-
Change Blocking Agent: Not all blocking buffers are suitable for every assay.[7] Consider testing alternative blocking agents. Common options are listed in the table below.
-
Optimize Concentration: The optimal concentration for protein-based blockers is typically between 1-5%.[6][12]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Optimizing the Wash Step
This protocol helps determine the optimal number of wash cycles to reduce background without significantly decreasing the specific signal.
Methodology:
-
Prepare your this compound ELISA plate as usual, up to the first washing step.
-
Designate sets of wells (in triplicate) to receive a different number of washes (e.g., 3, 4, 5, and 6 cycles). Include positive control (high this compound concentration) and negative control (zero analyte) wells for each set.
-
For each cycle, fill the wells completely with wash buffer (e.g., 300 µL) and then aspirate.
-
After the designated number of washes for each set, proceed with the subsequent steps of your ELISA protocol.
-
Analyze the results by comparing the signal-to-noise ratio (OD of positive control / OD of negative control) for each wash condition. The optimal number of washes will yield a low background in the negative control wells while maintaining a strong signal in the positive control wells.
Protocol 2: Checkerboard Titration for Antibody Optimization
This experiment is crucial for finding the ideal concentrations of both capture and detection antibodies to maximize the signal-to-noise ratio.[13]
Methodology:
-
Coat the Plate: Coat the rows of a 96-well plate with serial dilutions of the capture antibody (e.g., 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL).[3]
-
Block the Plate: Block the entire plate using your standard blocking protocol.
-
Add Analyte: Add a constant, high concentration of the this compound standard to all wells, except for a set of blank wells which will receive only sample diluent.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody. Add each dilution to the columns of the plate. This creates a grid where each well has a unique combination of capture and detection antibody concentrations.
-
Develop and Read: Complete the remaining ELISA steps (e.g., adding enzyme conjugate, substrate) and read the plate.
-
Analyze: Identify the combination of concentrations that provides the highest signal for the this compound standard with the lowest signal in the blank wells. This is your optimal antibody concentration pair.
Data Tables
Table 1: Common Blocking Buffers for ELISA
| Blocking Agent | Typical Concentration | Buffer Base | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | PBS or TBS | A commonly used, general-purpose blocker.[6][12] |
| Non-fat Dry Milk | 1-5% | PBS or TBS | Cost-effective, but may contain phosphoproteins that can interfere with phospho-specific antibodies.[6] |
| Normal Serum | 5-10% | PBS or TBS | Use serum from the same species as the secondary antibody to prevent cross-reactivity. |
| Commercial Blockers | Varies | Proprietary | Often optimized for high performance and stability, reducing background and producing sharper standard curves.[3] |
Table 2: Recommended Starting Ranges for Wash Optimization
| Parameter | Recommended Range | Rationale |
| Wash Volume | 300 - 400 µL/well | Ensures the entire surface area of the well is washed.[2][10] |
| Number of Cycles | 3 - 5 cycles | A good starting point is 3 cycles; increase if background is high.[5][11] |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% | Helps remove loosely bound proteins and acts as a secondary blocking agent.[7][14] |
| Soak Time (Optional) | 2 - 5 minutes | A final soak step can effectively remove trapped unbound reagents.[10] |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. biocompare.com [biocompare.com]
- 6. hiyka.com [hiyka.com]
- 7. bosterbio.com [bosterbio.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 10. corning.com [corning.com]
- 11. bosterbio.com [bosterbio.com]
- 12. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 13. bosterbio.com [bosterbio.com]
- 14. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
Technical Support Center: Navigating Cell Viability Challenges with PAF C-18:1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues encountered when using high concentrations of Platelet-Activating Factor (PAF) C-18:1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and what is its biological role?
Platelet-Activating Factor (PAF) C-18:1 is a naturally occurring bioactive phospholipid.[1] It is involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cell signaling.[1][2] this compound exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types.[2][3]
Q2: Why am I observing decreased cell viability at high concentrations of this compound?
High concentrations of this compound can induce cytotoxicity and apoptosis in a dose-dependent manner. This is a known effect and is mediated through the activation of the PAF receptor, leading to downstream signaling cascades that can initiate programmed cell death.
Q3: What are the typical cytotoxic concentration ranges for this compound?
The cytotoxic concentrations of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes reported cytotoxic effects of PAF C18 at a concentration of 100 µM in different cell lines.
| Cell Line | Concentration (µM) | Observed Effect on Cell Viability | Reference |
| U-2 OS | 100 | ~50% reduction | [4] |
| HT1080 | 100 | ~60% reduction | [4] |
| HUVEC | 100 | ~70% reduction | [4] |
| HK2 | 100 | ~40% reduction | [4] |
Q4: How does this compound induce apoptosis?
At high concentrations, this compound binding to its receptor can trigger an apoptotic cascade. This process involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[5][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, PAF has been shown to enhance the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[5]
Q5: What is the solubility and stability of this compound in cell culture media?
This compound is typically supplied as a solution in ethanol.[1][7] It is soluble in organic solvents such as ethanol, DMSO, and DMF. For cell culture experiments, it is crucial to first dissolve this compound in an appropriate organic solvent and then make further dilutions in the culture medium. It is important to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1%). The stability of this compound in aqueous solutions can be limited, and it is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| Excessive Cell Death Even at Low Concentrations | - Cell line is highly sensitive to this compound. - Incorrect calculation of final concentration. - Solvent toxicity. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. - Double-check all calculations for dilutions. - Include a solvent control (vehicle) in your experimental setup to rule out toxicity from the solvent used to dissolve this compound. |
| Inconsistent Results Between Experiments | - Variability in this compound preparation. - Inconsistent cell seeding density. - Differences in incubation times. | - Prepare fresh dilutions of this compound for each experiment from a stock solution. - Ensure consistent cell numbers are seeded in each well/dish. - Standardize the incubation time with this compound across all experiments. |
| No Observed Effect on Cell Viability at High Concentrations | - Cell line is resistant to this compound-induced apoptosis. - Inactive this compound. - Insufficient incubation time. | - Confirm the expression of the PAF receptor on your cell line. - Check the expiration date and storage conditions of your this compound stock. - Perform a time-course experiment to determine the optimal duration of exposure. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cell viability and apoptosis in response to this compound treatment.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well plate
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
High concentrations of this compound binding to the PAF receptor (PAFR) can initiate a signaling cascade leading to apoptosis. This involves the activation of G-proteins (Gq and Gi), which in turn activate downstream effectors. A key consequence is the release of cytochrome c from the mitochondria, which then activates caspase-9 and the subsequent caspase cascade, ultimately leading to programmed cell death.
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the key steps for investigating the cytotoxic effects of this compound on a specific cell line.
Caption: Workflow for cytotoxicity assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platelet-activating factor (PAF) enhances apoptosis induced by ultraviolet radiation in corneal epithelial cells through cytochrome c-caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in PAF C-18:1 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Platelet-Activating Factor (PAF) C-18:1 bioassays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and what is its role in bioassays?
This compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent analog of the lipid mediator Platelet-Activating Factor.[1] It functions as a strong agonist for the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] In bioassays, it is used to stimulate PAF-R to study cellular signaling pathways, particularly those involved in inflammation, immune responses, and platelet activation.[3] Its long acyl chain enhances its interaction with lipid bilayers, influencing membrane dynamics and receptor accessibility.[2]
Q2: My dose-response curve is flat, indicating no response to this compound. What are the likely causes?
A lack of response can stem from several sources. The primary suspects are an inactive ligand, issues with the cells, or problems with the assay setup.
-
Inactive Ligand: The this compound may have degraded due to improper storage or handling. It is also possible the ligand concentration was miscalculated.[4]
-
Cellular Issues: The cells may not be expressing the PAF receptor at sufficient levels, or the cells themselves may be unhealthy or non-viable. Using cells at a high passage number can also lead to diminished responses.[4]
-
Assay Setup: Incorrect buffer composition, missing co-factors, or a malfunctioning plate reader can all lead to a lack of signal.
Q3: I'm observing a high background signal in my assay wells, even without adding this compound. What could be the cause?
High background signal can be caused by constitutive (ligand-independent) activity of the PAF receptor, which can occur if the receptor is overexpressed in your cell line.[4] Another common cause is non-specific binding of assay reagents to the wells or the cells.[4] Finally, contamination of the cell culture or reagents with bacteria or other substances can also produce a high background reading.
Q4: My results show significant well-to-well and day-to-day variability. How can I improve reproducibility?
Variability is a common challenge in cell-based assays and can be attributed to multiple factors.[5]
-
Procedural Inconsistencies: Minor differences in incubation times, temperatures, and pipetting technique can introduce significant variability.[4][5] Calibrating pipettes regularly and using consistent, low-passage number cells are critical.[4]
-
Reagent Variability: Batch-to-batch differences in serum, media, or assay kits are a major source of variation.[6] It is advisable to test new lots of reagents against old ones.
-
Cell Health and Density: Ensure that cells are seeded uniformly and are in a healthy, logarithmic growth phase. Over-confluent or starved cells will respond differently.
Q5: What are the critical storage and handling guidelines for this compound?
This compound is a lipid and is susceptible to degradation. Proper storage is essential for maintaining its bioactivity.
-
Storage: It should be stored at -20°C in a dry, airtight container.[3][7] Stability information suggests it can be stable for at least two years under these conditions.[8]
-
Handling: After dissolving, aliquot the solution to minimize freeze-thaw cycles. When preparing for an assay, it is often redissolved in a buffer containing a carrier protein like bovine serum albumin (BSA) to maintain solubility and stability in aqueous solutions.[9] Always handle with care to avoid contamination.[8]
Section 2: Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues.
Guide 1: Troubleshooting No or Low Signal
If your assay yields a flat or very weak dose-response curve, follow this diagnostic workflow.
Guide 2: Reducing High Background and Improving Reproducibility
High background noise and poor reproducibility can mask real results. Use the following table to identify and mitigate common sources of variability.
| Issue | Potential Cause | Recommended Action | Citation |
| High Background Signal | Constitutive receptor activity | Use a cell line with lower receptor expression or treat with a known inverse agonist to reduce basal activity. | [4] |
| Non-specific binding | Increase the number of wash steps. Include a control with a high concentration of an unlabeled ligand. | [4] | |
| Reagent or media contamination | Use fresh, sterile reagents. Test media for contamination. | ||
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a single-cell suspension before plating. Pipette gently to avoid disturbing seeded cells. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | [4] | |
| "Edge effects" in plates | Avoid using the outer wells of the plate, or ensure they are filled with PBS to maintain humidity. | ||
| High Day-to-Day Variability | Inconsistent cell culture conditions | Use cells from the same passage number for all experiments. Monitor cell confluency and health closely. | [4] |
| Reagent lot-to-lot differences | Qualify new lots of serum, media, and critical reagents before use in critical experiments. | [6] | |
| Environmental fluctuations | Ensure incubators and water baths are maintaining stable temperatures. | [5] |
Section 3: Key Experimental Protocols & Data
Protocol: General PAF Bioassay Workflow (Calcium Flux Example)
This protocol provides a generalized workflow for a this compound bioassay using a calcium flux readout, a common downstream indicator of PAF-R activation.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test | PLOS One [journals.plos.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Generation of platelet activating factor (PAF) by a human lung epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for PAF C-18:1 treatment of cells
Welcome to the technical support center for researchers utilizing Platelet-Activating Factor (PAF) C-18:1 in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for PAF C-18:1 treatment?
A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific biological response being measured. Short incubation times are often sufficient for rapid signaling events, while longer incubations may be necessary for observing downstream effects like cytokine release or apoptosis. For instance, a 5-minute pretreatment has been found to be optimal for stimulating leukotriene B4 release in alveolar macrophages[1]. In contrast, time-dependent effects on cell viability and gene expression have been observed at 6, 12, and 24 hours in other cell types[2][3]. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: What is a typical concentration range for this compound treatment?
A2: this compound is a potent lipid mediator and is biologically active at concentrations ranging from nanomolar (nM) to micromolar (µM)[4]. For example, concentrations as low as 10⁻¹⁴ M can trigger signaling cascades[5]. In studies on neuronal cells, PAF concentrations of 0.1-1 µM have been shown to induce apoptosis[6]. However, high concentrations (e.g., 10 µM) can lead to cytotoxicity and reduced cell viability over long incubation periods[7]. A dose-response experiment is crucial to identify the optimal concentration that elicits the desired effect without causing unwanted toxicity in your cell line.
Q3: How should I prepare and handle this compound for my experiments?
A3: this compound is a lipid and should be handled with care to ensure its stability and activity. It is typically dissolved in an organic solvent like ethanol (B145695) or a mixture of chloroform (B151607) and methanol. For cell culture experiments, it is essential to prepare a stock solution in a suitable solvent and then dilute it to the final working concentration in your culture medium. Ensure that the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High levels of cell death or unexpected cytotoxicity.
| Possible Cause | Troubleshooting Suggestion |
| This compound concentration is too high. | High concentrations of PAF can lead to necrosis rather than apoptosis[6]. Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to determine the optimal non-toxic concentration for your specific cell line and assay. A 24-hour exposure to 10 µM PAF has been shown to cause a total loss of cell viability in human conjunctival epithelial cells[7]. |
| Incubation time is too long. | Prolonged exposure to this compound, even at lower concentrations, can induce cytotoxicity. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the shortest incubation time that yields a significant response. |
| Cell line is particularly sensitive to this compound. | Different cell lines exhibit varying sensitivities to PAF. Review the literature for protocols using your specific cell line. If information is unavailable, start with a lower concentration range and shorter incubation times. |
| Solvent toxicity. | The solvent used to dissolve this compound may be causing cell death. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent-related cytotoxicity. |
Issue 2: No observable effect or weak response after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| This compound concentration is too low. | The concentration of this compound may be insufficient to elicit a detectable response. Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short for the desired endpoint. | Downstream events like cytokine secretion or changes in gene expression may require longer incubation periods. For cytokine release in human conjunctival epithelial cells, a 24-hour incubation was used[7]. Increase the incubation time and perform a time-course analysis. |
| Degradation of this compound. | PAF can be degraded by enzymes like PAF acetylhydrolase (PAF-AH) present in serum or secreted by cells[5]. Consider using a serum-free medium for the treatment period or including a PAF-AH inhibitor, if appropriate for your experiment. |
| Cells are not responsive to this compound. | The cells may lack the specific PAF receptor (PAFR). Verify the expression of PAFR in your cell line using techniques like RT-PCR, Western blotting, or flow cytometry. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and overall health. Cells that are over-confluent or have been passaged too many times may respond differently. |
| Inconsistent preparation of this compound solution. | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Ensure thorough mixing before adding to the cells. |
| Presence of interfering substances. | Components in the serum or media supplements could interfere with this compound activity. If possible, conduct experiments in a defined, serum-free medium. |
Experimental Protocols & Data
Table 1: Recommended Incubation Times and Concentrations for this compound Treatment
| Cell Type | Assay | Concentration | Incubation Time | Reference |
| Alveolar Macrophages | Leukotriene B4 Release | 0.1 - 10.0 µM | 5 minutes (pretreatment) | [1] |
| Human Conjunctival Epithelial Cells | Cytokine Release (IL-6, IL-8, GM-CSF) | 10 nM - 1 µM | 24 hours | [7] |
| Neuronal Cells | Apoptosis | 0.1 - 1 µM | Not specified | [6] |
| Differentiated Keratinocytes (HaCaT) | Arachidonic Acid Release | 20 µM | 60 minutes | [5] |
| THP-1 (monocyte-like) | PAF Production | 10 µM | 24 hours | [1] |
| Cerebellar Granule Neurons | Neuronal Migration | 100 nM - 1 µM | 24 hours | [8] |
| Human Eosinophils | Eicosanoid Generation | 2 - 20 µM | 10 minutes (pretreatment) | [9] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways & Visualizations
This compound primarily exerts its effects through the G-protein coupled PAF receptor (PAFR). Activation of PAFR can trigger multiple downstream signaling cascades.
PAF Receptor (PAFR) Signaling Cascade
Activation of the PAF receptor by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can lead to a variety of cellular responses, including inflammation, apoptosis, and cell migration[4][10].
Caption: PAFR signaling pathway.
Experimental Workflow: Cytokine Release Assay
This workflow outlines the key steps for measuring cytokine release from cells treated with this compound.
Caption: Cytokine release assay workflow.
Troubleshooting Logic: Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent results.
References
- 1. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 2. researchrepository.ul.ie [researchrepository.ul.ie]
- 3. Frontiers | Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Platelet activating factor stimulates arachidonic acid release in differentiated keratinocytes via arachidonyl non-selective phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Interference from other lipids in PAF C-18:1 quantification
Welcome to the technical support center for the quantification of Platelet-Activating Factor (PAF) C-18:1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on interference from other lipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when quantifying PAF C-18:1 by mass spectrometry?
A1: The most significant challenge in the accurate quantification of this compound is interference from other structurally similar or isobaric lipid species. Key interfering lipids include:
-
Lysophosphatidylcholines (LPCs): LPCs are a major source of isobaric interference. For instance, certain LPC species can have the same mass-to-charge ratio (m/z) as this compound, making them difficult to distinguish by mass spectrometry alone, especially in positive ion mode where they can share common fragment ions.[1]
-
Other PAF Molecular Species: While you are targeting this compound, the presence of other PAF species like PAF C-16:0 or C-18:0 can potentially interfere if not properly separated chromatographically.
-
Formylated Lipids: Novel lipid species such as stearoyl-formyl-glycerophosphocholine and oleoyl-formyl-glycerophosphocholine have been identified as potential interferences in the measurement of PAF by LC-MS/MS.[2]
-
Plasmalogen Analogs: Plasmenylcholine analogs of PAF could also present as a potential artifact in the analysis.[1]
Q2: How can I minimize interference from other lipids in my this compound analysis?
A2: A multi-faceted approach combining chromatographic separation and specific mass spectrometry techniques is crucial:
-
Chromatographic Separation: The use of reversed-phase liquid chromatography (RPLC) is highly recommended to separate this compound from interfering lipids prior to detection.[1]
-
Mass Spectrometry Ionization Mode: Employing negative ion mode electrospray ionization (ESI) can be advantageous. In negative ion mode, PAF can form specific acetate (B1210297) adducts that yield unique product ions upon fragmentation, aiding in its distinction from isobaric LPCs.[1]
-
Tandem Mass Spectrometry (MS/MS): Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) significantly enhance specificity and sensitivity by monitoring for a specific precursor-to-product ion transition unique to this compound.[1]
-
Sample Preparation: A robust lipid extraction method, such as the Bligh and Dyer method, is essential to efficiently extract PAF while minimizing the co-extraction of interfering substances.[3]
Q3: What is the recommended internal standard for this compound quantification?
A3: The use of a stable isotope-labeled internal standard is critical for accurate quantification. A deuterated PAF analog, such as d4-16:0 PAF, is commonly used.[1] This internal standard is added to the sample at the beginning of the extraction process to account for sample loss during preparation and for variations in ionization efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or resolution for this compound | Inadequate chromatographic separation from other lipids. | Optimize the RPLC gradient and column chemistry to improve the separation of PAF from interfering species like LPCs. |
| High background noise or interfering peaks at the same m/z as this compound | Co-elution of isobaric lipids. | Switch to negative ion mode ESI-MS/MS and monitor for a specific this compound transition.[1] Further optimize the chromatographic method to achieve baseline separation. |
| Inconsistent or low recovery of this compound | Inefficient lipid extraction or degradation of PAF during sample preparation. | Ensure the lipid extraction protocol (e.g., Bligh and Dyer) is performed correctly and at low temperatures to prevent degradation. Use a deuterated internal standard to normalize for recovery. |
| Signal suppression or enhancement | Matrix effects from the biological sample. | Dilute the sample extract to reduce the concentration of interfering matrix components. Ensure the internal standard is chemically similar to the analyte to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh and Dyer Method)
This protocol is a standard method for extracting lipids, including PAF, from biological samples.[3]
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to separate the phases. The lower organic phase will contain the lipids.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: PAF Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound using RPLC-MS/MS.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), preferably in negative ion mode.
-
Detection: Tandem mass spectrometer (e.g., triple quadrupole).
-
Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for the specific precursor ion and a characteristic product ion for this compound and the internal standard. For example, in negative ion mode, monitor for the acetate adduct precursor and a specific fragment ion.[1]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Quantitative Data Summary
The following table summarizes representative quantitative parameters for PAF analysis by LC-MS/MS, highlighting the sensitivity of the method.
| PAF Species | Detection Limit (fmol) | Linear Range (pg) | Reference |
| 16:0 PAF | 1.9 | 1 - 1,000 | [2] |
| 18:0 PAF | Not specified | Not specified | [2] |
| 18:1 PAF | Not specified | Not specified | [2] |
| General PAF | 100 | Not specified | [1] |
Visualizations
Signaling Pathway
Caption: PAF synthesis via the remodeling pathway and subsequent receptor-mediated signaling.
Experimental Workflow
Caption: A typical workflow for the quantification of this compound from biological samples.
References
Choosing the right solvent for PAF C-18:1
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for Platelet-Activating Factor C-18:1 (PAF C-18:1), along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Platelet-Activating Factor C-18:1 is a naturally occurring, potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation and allergic responses.[1] Structurally, it is a glycerophospholipid with an 18-carbon monounsaturated alkyl ether chain (octadecenyl) at the sn-1 position and an acetyl group at the sn-2 position.[2] Its amphipathic nature, featuring a polar phosphocholine (B91661) head group and a nonpolar lipid tail, dictates its solubility and handling requirements.[3]
Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?
A2: For preparing high-concentration stock solutions, moderately polar organic solvents are recommended. Ethanol (B145695), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are effective choices.[4] A mixture of chloroform (B151607) and methanol (B129727) is also commonly used, particularly for lipid extraction and handling prior to analysis.[5][6] These organic solvents effectively solvate the lipidic tail of the molecule, preventing the formation of micelles or aggregates that can occur in aqueous solutions.
Q3: How can I dissolve this compound for use in cell-based or biological assays?
A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its poor water solubility, which can lead to precipitation and inconsistent results.[7] The standard method involves first dissolving the lipid in a minimal amount of an organic solvent like ethanol. This stock is then diluted into an aqueous buffer containing a carrier protein, most commonly Bovine Serum Albumin (BSA).[6][8] The BSA binds to the this compound, keeping it in solution and facilitating its delivery to cells in a monomeric form.
Q4: Why is my this compound precipitating when I add it to my aqueous buffer?
A4: Precipitation occurs because this compound is a lipid with very low solubility in aqueous solutions.[7] When an organic stock solution is diluted into a buffer without a suitable carrier, the lipid molecules aggregate and fall out of solution. This issue can be resolved by using a carrier protein like BSA in your final buffer or by ensuring the final concentration of the organic solvent is low enough to not cause precipitation while still aiding solubility, though the former is the more robust method.
Q5: Can I store this compound in an aqueous solution?
A5: Storing this compound in aqueous solutions is not recommended for any significant length of time.[9] The molecule is susceptible to hydrolysis, which can lead to a loss of biological activity. For long-term storage, this compound should be kept as a powder or as a stock solution in a suitable organic solvent at -20°C or lower.[10]
Solvent Solubility Data
The following table summarizes the reported solubility of this compound and structurally similar PAF analogs in various solvents.
| Solvent | Concentration | Notes | Citation |
| Ethanol | ≥ 10 mg/mL | Suitable for preparing high-concentration stock solutions. | [4] |
| DMSO | ≥ 10 mg/mL | Suitable for preparing high-concentration stock solutions. | [4] |
| DMF | ≥ 10 mg/mL | Suitable for preparing high-concentration stock solutions. | [4] |
| Chloroform | ≥ 10 mg/mL | Often used in combination with methanol for extraction and handling. | [11] |
| Chloroform:Methanol (1:1, v/v) | Not specified | Standard solvent mixture for initial dissolution before drying and redissolving for assays. | [6] |
| Aqueous Buffer (e.g., PBS) | Poor | Not recommended without a carrier protein. | [4][9] |
| Aqueous Buffer with BSA | Method Dependent | BSA acts as a carrier to maintain solubility and biological availability. | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol describes how to prepare a 1 mM stock solution of this compound in ethanol.
Materials:
-
This compound (powder form)
-
Anhydrous Ethanol (≥99.5%)
-
Glass vial with a PTFE-lined cap
-
Micro-syringe or calibrated pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of ethanol required. The molecular weight of this compound (C₂₈H₅₆NO₇P) is approximately 549.7 g/mol . To make a 1 mM solution from 1 mg of PAF:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 549.7 g/mol ) / 0.001 mol/L = 0.00182 L = 1.82 mL
-
-
Carefully add the calculated volume of anhydrous ethanol to the vial containing the this compound powder.
-
Seal the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store the stock solution at -20°C. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can minimize oxidation.
Protocol 2: Preparation of an Aqueous Working Solution for Biological Assays
This protocol details the preparation of a 10 µM this compound working solution in a saline buffer containing BSA.
Materials:
-
1 mM this compound stock solution in ethanol (from Protocol 1)
-
Sterile saline solution (e.g., 0.9% NaCl)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile conical tubes
Procedure:
-
Prepare a BSA-saline solution. A common concentration is 2.5 mg/mL. To make 10 mL, dissolve 25 mg of BSA in 10 mL of sterile saline.[6][8]
-
Warm the BSA-saline solution to 37°C to aid in the solubilization of this compound.
-
In a separate sterile tube, add the required volume of the 1 mM this compound stock solution. To make 1 mL of a 10 µM working solution, you will need 10 µL of the 1 mM stock.
-
While gently vortexing the warm BSA-saline solution, slowly add the 10 µL of the this compound stock solution. Adding the lipid to the vortexing aqueous solution helps ensure rapid dispersion and binding to BSA, preventing precipitation.
-
Continue to vortex for another 30-60 seconds.
-
This working solution should be prepared fresh before each experiment for optimal activity. Do not store aqueous solutions of PAF.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility limit in the aqueous medium. This is common when diluting an organic stock directly into a buffer without a carrier. | Prepare the aqueous working solution in a buffer containing a carrier protein like fatty acid-free BSA (see Protocol 2).[6][8] Ensure the final concentration of the organic solvent from the stock solution is minimal (typically <0.5%). |
| Low or No Biological Activity | 1. Degradation: The acetyl group at the sn-2 position is prone to hydrolysis, rendering the molecule inactive. 2. Adsorption: this compound can adsorb to plastic surfaces, reducing the effective concentration. 3. Aggregation: Without a carrier, PAF forms micelles in aqueous solution that are not biologically active. | 1. Use freshly prepared working solutions for each experiment. Store stock solutions properly at -20°C or below in an appropriate organic solvent. 2. Use glass or polypropylene (B1209903) labware. Pre-coating tubes with the BSA buffer can sometimes help. 3. Always use a carrier like BSA for biological assays to ensure PAF is monomeric and available to bind its receptor.[7] |
| Inconsistent Results | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock or working solution. 2. Variable Purity: The purity of the this compound can affect its potency. 3. Pipetting Errors: Inaccurate pipetting of the viscous organic stock or small volumes can lead to large variations in concentration. | 1. Visually inspect all solutions for clarity. If needed, briefly sonicate the organic stock solution. Ensure the BSA solution is warm when adding the PAF stock. 2. Purchase high-purity this compound from a reputable supplier. 3. Use calibrated pipettes designed for small volumes. When preparing working solutions, perform serial dilutions if necessary to work with larger, more accurate volumes. |
Visual Guide: Solvent Selection Workflow
The following diagram outlines the decision-making process for choosing the correct solvent or system for this compound based on the intended application.
Caption: Workflow for selecting the appropriate solvent for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scispace.com [scispace.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. atsjournals.org [atsjournals.org]
- 11. PAF (C18) | 74389-69-8 [chemicalbook.com]
Navigating Lot-to-Lot Variability of Synthetic PAF C-18:1: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing synthetic Platelet-Activating Factor (PAF) C-18:1, ensuring experimental reproducibility is paramount. However, inherent lot-to-lot variability in synthetic lipids can introduce significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower users to proactively address and manage these variations in their experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes with a New Lot of PAF C-18:1
Encountering inconsistent or unexpected results after switching to a new lot of synthetic this compound is a common issue. This guide provides a systematic approach to identify and resolve potential problems.
Initial Assessment
| Question | Possible Cause | Recommended Action |
| Did you re-validate the concentration of the new lot? | Inaccurate concentration due to supplier error or degradation. | Perform an independent concentration determination using techniques like HPLC-CAD (Charged Aerosol Detector) or LC-MS/MS. Compare with the concentration stated on the Certificate of Analysis. |
| How was the new lot stored and handled upon receipt? | Improper storage can lead to degradation. This compound is typically stored at -20°C.[1][2][3][4] | Review your lab's storage and handling procedures. Ensure the new lot was immediately stored at the recommended temperature and protected from light and repeated freeze-thaw cycles. |
| Was the solvent from the new lot completely and properly evaporated before reconstitution in your experimental buffer? | Residual solvent (e.g., ethanol) can interfere with cellular assays. | Ensure complete evaporation of the shipping solvent under a stream of nitrogen before dissolving the lipid in a buffer appropriate for your experiment. |
| Have you observed any visual differences in the product (e.g., color, turbidity) upon reconstitution? | Potential issues with solubility or purity. | Document any visual inconsistencies. Contact the supplier's technical support with the lot number and your observations. |
Experimental Workflow for Troubleshooting
In-Depth Troubleshooting Steps
| Issue | Detailed Troubleshooting Protocol |
| Reduced or No Biological Activity | 1. Confirm Receptor Expression: Ensure the cell line or primary cells used in the assay express the PAF receptor (PAFR).[5][6] 2. Cell Viability and Passage Number: Check the health and passage number of your cells. High passage numbers can lead to altered receptor expression and signaling responses. 3. Assay Positive Control: Include a known potent PAF receptor agonist (e.g., PAF C-16) as a positive control to confirm the assay is performing as expected. 4. Dose-Response Curve: Perform a full dose-response curve with the new lot and compare the EC50 value to that of a previously validated lot. A significant shift in the EC50 indicates a difference in potency. |
| Increased or Off-Target Effects | 1. Purity Assessment: Analyze the purity of the new lot using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of impurities, such as oxidized species or isomers, can lead to unexpected biological activity.[7] 2. Negative Controls: Include appropriate vehicle controls in your experiments to rule out any effects of the solvent or buffer. 3. Receptor Specificity: Use a specific PAF receptor antagonist (e.g., WEB 2086) to confirm that the observed effects are mediated through the PAF receptor.[8][9] |
Frequently Asked Questions (FAQs)
1. What are the common causes of lot-to-lot variability in synthetic this compound?
Several factors can contribute to variability between different batches of synthetic this compound:
-
Purity: The percentage of the desired molecule can vary. Impurities may include starting materials, byproducts of the synthesis, or degradation products.
-
Isomeric Purity: The presence of different positional or stereoisomers can affect biological activity.
-
Oxidation: The unsaturated acyl chain in this compound is susceptible to oxidation, which can alter its structure and function.
-
Quantification: Inaccuracies in the quantification of the material by the manufacturer can lead to discrepancies in concentration.
2. How should I store and handle synthetic this compound to minimize degradation?
Proper storage and handling are critical for maintaining the integrity of this compound.
-
Storage Temperature: Store at -20°C or lower in a non-frost-free freezer.[1][2][3][4]
-
Formulation: It is often supplied in an organic solvent like ethanol.[1]
-
Aliquoting: Upon receipt, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, overlaying the solution with an inert gas like argon or nitrogen can help prevent oxidation.
3. What analytical methods can be used to assess the quality of a new lot of this compound?
Several analytical techniques can be employed to verify the quality and concentration of your synthetic this compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both identification and quantification.[7][10] It can also be used to detect impurities.
-
Thin Layer Chromatography (TLC): A simpler method to assess purity by comparing the new lot to a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the molecule.
Quantitative Data Summary
| Parameter | Typical Specification | Significance |
| Purity (by HPLC/TLC) | ≥95%[1] | Higher purity minimizes the risk of off-target effects from contaminants. |
| Molecular Weight | 549.7 g/mol [1] | Confirms the correct chemical identity. |
| Storage Temperature | -20°C[1][2][3][4] | Essential for long-term stability and prevention of degradation. |
| Stability | ≥ 2 years (when stored properly)[1][3] | Provides a timeframe for expected performance. |
4. How does this compound exert its biological effects?
This compound acts by binding to the G-protein coupled PAF receptor (PAFR).[5][11] This binding initiates a cascade of intracellular signaling events.
PAF Receptor Signaling Pathway
Upon binding of this compound to its receptor, G-proteins such as Gq/11 and Gi/o are activated.[12] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission.[5][12]
By implementing a rigorous quality control and validation process for each new lot of synthetic this compound, researchers can significantly improve the reliability and reproducibility of their experimental data. When in doubt, always contact the manufacturer's technical support for guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing PAF C-18:1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Platelet-Activating Factor (PAF) C-18:1, along with troubleshooting guides and frequently asked questions for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing PAF C-18:1?
This compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Under these conditions, it is stable for at least two years.[2][4]
2. How should I dissolve this compound?
This compound is soluble in a variety of organic solvents and aqueous buffers. For stock solutions, organic solvents such as ethanol (B145695), methanol (B129727), chloroform, DMF, and DMSO are recommended.[1][4][5] It is sparingly soluble in aqueous buffers; for physiological experiments, it can be dissolved in PBS (pH 7.2).[2][4] To improve solubility in aqueous solutions, it is advisable to first dissolve it in a small amount of organic solvent and then dilute it with the aqueous buffer.
3. What are the primary applications of this compound in research?
This compound is a naturally occurring phospholipid involved in inflammatory and immune responses.[4][5] It is widely used in biochemical research to study cell signaling pathways, particularly those involving platelet activation, inflammation, and immune cell migration.[3] It serves as a key molecule for investigating the role of platelet-activating factors in conditions like asthma, allergic reactions, and cardiovascular diseases.[3]
4. How does the activity of this compound compare to other PAF analogs?
This compound is generally less potent than PAF C-16 and PAF C-18 in inducing neutrophil chemotaxis.[4][5] However, it is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration.[4][5]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2][3] |
| Stability | ≥ 2 years (at -20°C) | [2][4] |
| Molecular Weight | 549.7 g/mol | [3][4] |
| Purity | ≥95% | [4][6] |
| Solubility in DMF | 10 mg/ml | [4][5] |
| Solubility in DMSO | 10 mg/ml | [4][5] |
| Solubility in Ethanol | 10 mg/ml | [4][5] |
| Solubility in PBS (pH 7.2) | Approximately 20 mg/ml | [2][4] |
| Solubility in Water | 20 mg/ml | [4] |
Experimental Protocols
1. General Workflow for Cell-Based Assays
A general workflow for utilizing this compound in cell-based assays, such as neutrophil or eosinophil migration assays, is outlined below. This involves preparing a stock solution, diluting it to the desired working concentration, and then applying it to the cells of interest.
Caption: General experimental workflow for using this compound in cell-based assays.
2. PAF Extraction from Brain Tissue for Analysis
This protocol describes the extraction of PAF from brain tissue for subsequent analysis, such as by Gas Chromatography/Mass Spectrometry (GC/MS).
-
Brain tissue homogenates are prepared.
-
The homogenates are centrifuged at 10,000g for 10 minutes at 4°C.
-
The resulting supernatants are applied to a C-18 packed cartridge that has been pre-conditioned with methanol and water.[7]
-
The cartridge is washed with water followed by a methanol/water solution.[7]
-
The PAF-containing fraction is then eluted with methanol.[7]
Troubleshooting Guide
Q1: I am not observing the expected cellular response after applying this compound.
-
Check the storage and handling: Ensure that the this compound has been stored correctly at -20°C and protected from light. Improper storage can lead to degradation.
-
Verify the solvent and dilution: Confirm that the solvent used is appropriate and that the final concentration in your assay is correct. This compound has limited solubility in aqueous solutions, and precipitation can occur if not properly dissolved. Consider preparing fresh dilutions for each experiment.
-
Consider the PAF analog potency: Remember that this compound can be less potent than other analogs like PAF C-16 for certain responses, such as neutrophil chemotaxis.[4][5] You may need to adjust the concentration accordingly.
-
Cell health and receptor expression: Ensure that the cells you are using are healthy and express the PAF receptor.
Q2: My this compound solution appears cloudy or has precipitated.
-
Re-dissolve the solution: Gently warm the solution and vortex to try and redissolve the precipitate.
-
Use a different solvent: If precipitation persists in an aqueous buffer, consider preparing a more concentrated stock solution in an organic solvent like ethanol or DMSO and then diluting it further in your assay medium.
-
Prepare fresh solutions: It is best practice to prepare fresh working solutions from a stock for each experiment to avoid issues with stability and solubility over time.
Q3: How can I confirm the identity and purity of my this compound?
-
Analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography/Mass Spectrometry (GC/MS) can be used to confirm the identity and purity of this compound.[7][8][9] These methods can also be used to quantify the amount of PAF in a sample.
Signaling Pathway
This compound exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to various cellular responses, including platelet aggregation, inflammation, and immune cell activation.
Caption: Simplified signaling pathway of this compound via the PAF receptor.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. biocompare.com [biocompare.com]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of PAF C-16:0 and PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a critical mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2][3] PAF is not a single molecule but a family of structurally related lipids, with the length and saturation of the alkyl chain at the sn-1 position influencing their biological potency and receptor affinity. Among the most common endogenous forms are 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-16:0) and its oleyl counterpart, PAF C-18:1.
This guide provides an objective comparison of the biological activities of PAF C-16:0 and this compound, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies and to provide a deeper understanding of their distinct functional roles.
Quantitative Data Comparison
The biological potency of PAF analogues is highly dependent on the structure of the sn-1 alkyl chain. PAF C-16:0 is generally recognized as the most potent endogenous form for many, but not all, cellular responses. The following table summarizes the key differences in the biological activities of PAF C-16:0 and this compound based on available experimental evidence.
| Biological Activity | PAF C-16:0 | This compound | Key Findings |
| Platelet Aggregation | More Potent | Less Potent | PAF C-16:0 is a more potent inducer of platelet aggregation compared to PAF C-18 analogues.[1][4] |
| Neutrophil Chemotaxis | High Potency | Low Potency | The rank order of chemotactic potency for neutrophils is C-16:0 > C-18:0 > C-18:1.[5] PAF C-16:0 induces neutrophil migration at significantly lower doses than C-18:1.[5] |
| Eosinophil Migration | Potent | Equipotent | In contrast to neutrophils, this compound is equipotent to PAF C-16:0 in promoting eosinophil migration.[6] |
| Apoptotic Signaling (in Neurons) | Anti-apoptotic (via PAFR) | Pro-apoptotic (via PAFR) | When signaling through the PAF receptor (PAFR), C-16:0 is anti-apoptotic, while C-18 PAF is pro-apoptotic.[7] In the absence of PAFR, C-16:0 can activate caspase-7.[7][8] |
| Vascular Permeability | Potent Inducer | Less Characterized | PAF C-16:0 is a known potent inducer of increased vascular permeability.[9] |
Signaling Pathways and Experimental Workflows
General PAF Signaling Pathway
PAF exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) known as the PAF receptor (PAFR), located on the plasma membrane of target cells.[2] This interaction initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events culminate in a variety of cellular responses.[2][10]
General Experimental Workflow for Comparison
To compare the biological activities of PAF C-16:0 and this compound, a standardized workflow is essential. This typically involves isolating primary cells, treating them with varying concentrations of each PAF analogue, and measuring a specific functional outcome.
Detailed Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of PAF analogues to induce the clumping of platelets, a key event in thrombosis.
-
Cell Preparation:
-
Collect whole blood (e.g., from rabbit) into a tube containing an anticoagulant like 5 mM EDTA.[11]
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
-
Isolate platelets from the PRP by centrifugation at a higher speed.[11]
-
Wash the platelet pellet with a modified Tyrode's buffer (pH 7.4) and resuspend them in the same buffer containing 2 mM CaCl₂ to a final concentration of 3-4 x 10⁵ cells/µl.[11]
-
-
Aggregation Measurement:
-
Pre-warm the platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into a cuvette in a light aggregometer.
-
Add a specific concentration of PAF C-16:0 or this compound to the cuvette to initiate aggregation.
-
Monitor the change in light transmittance through the cuvette for approximately 5 minutes. As platelets aggregate, the suspension becomes clearer, increasing light transmittance.[11]
-
The rate and extent of aggregation are recorded to determine the potency of each analogue.
-
Neutrophil Migration (Chemotaxis) Assay
This assay quantifies the directed movement of neutrophils towards a chemoattractant, such as PAF.
-
Cell Preparation:
-
Isolate human neutrophils from peripheral blood using standard density gradient centrifugation techniques.
-
For quantification, label the neutrophils with a radioactive marker like ⁵¹Cr.[5]
-
-
Migration Setup (Boyden Chamber):
-
Use a chemotaxis chamber that consists of an upper and a lower well separated by a microporous filter (e.g., 3-µm pore size). The filter can be coated with an endothelial cell monolayer (e.g., HUVEC) to better mimic physiological conditions.[5]
-
Place the chemoattractant (PAF C-16:0 or this compound at various concentrations) in the lower well.
-
Add the labeled neutrophil suspension to the upper well.
-
-
Quantification:
-
Incubate the chamber at 37°C for a set period (e.g., 15-45 minutes) to allow for cell migration.[5]
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Quantify the number of migrated cells on the underside of the filter or in the lower well by measuring the radioactivity (in the case of ⁵¹Cr labeling) or by cell counting.
-
The results are expressed as the percentage of total cells that migrated in response to the chemoattractant.
-
Conclusion
The evidence clearly demonstrates that PAF C-16:0 and this compound, despite their close structural similarity, possess distinct and sometimes opposing biological activities. PAF C-16:0 is a significantly more potent activator of platelets and neutrophils, two key cell types in inflammation and thrombosis.[1][4][5] Conversely, this compound exhibits comparable potency to C-16:0 in stimulating eosinophil migration, indicating receptor and signaling pathway nuances that are cell-type specific.[6]
Perhaps most strikingly, these analogues can trigger different apoptotic pathways in neuronal cells, with PAF C-16:0 acting as a survival signal and C-18 PAF promoting cell death when mediated by the PAF receptor.[7] These functional divergences underscore the critical importance for researchers to consider the specific molecular species of PAF in their experimental designs, as the choice between C-16:0 and C-18:1 can lead to profoundly different biological outcomes.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paf c 18 — TargetMol Chemicals [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAF C-18:1 and PAF C-18:0 in PAF Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two endogenous analogs of Platelet-Activating Factor (PAF), namely PAF C-18:1 and PAF C-18:0, in the activation of the PAF receptor (PAF-R). This analysis is supported by experimental data on their differential effects on cell signaling pathways and functional responses.
Introduction to PAF Analogs
Platelet-Activating Factor is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The canonical and most potent form of PAF is C-16:0 PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). However, other endogenous PAF analogs exist, differing in the length and saturation of the alkyl chain at the sn-1 position of the glycerol (B35011) backbone. These structural variations, such as in this compound and PAF C-18:0, lead to differing affinities for the PAF receptor and, consequently, variations in their biological activity.[1] Understanding these differences is crucial for research into PAF-mediated signaling and for the development of targeted therapeutics.
Comparative Biological Activity
Experimental data from studies on human neutrophils indicate a clear difference in the potency of these two PAF analogs.
Table 1: Comparative Potency of PAF Analogs in Human Neutrophil Activation
| PAF Analog | Relative Potency for Lysosomal Enzyme Secretion | Relative Potency for O₂⁻ Production |
| This compound | ≥ PAF C-16:0 | High |
| PAF C-18:0 | Significantly less potent than C-16:0 and C-18:1 | 10-fold less active than C-16:0 and C-18:1 |
Data summarized from Pinckard et al., 1992.[2][3]
The rank order of potency for inducing both lysosomal enzyme secretion and superoxide (B77818) production in human neutrophils is This compound ≥ PAF C-16:0 >> PAF C-18:0 .[2] This indicates that the presence of a double bond in the sn-1 alkyl chain of this compound confers a significantly higher biological activity compared to the saturated PAF C-18:0. It is reasonable to extrapolate that a similar trend in potency would be observed in PAF-R-mediated platelet activation and subsequent calcium mobilization.
PAF Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR), PAF initiates a cascade of intracellular signaling events. The PAF receptor is coupled to Gq and Gi proteins.[1] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events are central to the physiological responses induced by PAF, including platelet aggregation and inflammatory cell activation.
Experimental Protocols
To quantitatively assess the differential activity of this compound and PAF C-18:0, standardized in vitro assays measuring platelet aggregation and intracellular calcium mobilization are employed.
Platelet Aggregation Assay
This assay measures the ability of PAF analogs to induce the clumping of platelets, a key event in thrombosis.
Experimental Workflow: Platelet Aggregation Assay
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Aggregation Measurement: Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in a light transmission aggregometer. A baseline light transmission is established.
-
Agonist Addition: Varying concentrations of this compound or PAF C-18:0 are added to the PRP to induce aggregation.
-
Data Acquisition: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage for each concentration is determined. A dose-response curve is generated by plotting the percentage of aggregation against the log concentration of the PAF analog. The EC50 value (the concentration that elicits 50% of the maximal response) is then calculated for each analog to compare their potencies.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAF receptor activation.
Experimental Workflow: Calcium Mobilization Assay
Detailed Methodology:
-
Cell Preparation: Platelets are isolated and washed, or a cell line stably expressing the PAF receptor is used.
-
Dye Loading: The cells are incubated with a cell-permeant fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Fluorescence Measurement: The dye-loaded cells are placed in a cuvette or a microplate well in a spectrofluorometer or a fluorescence plate reader.
-
Baseline Reading: A baseline fluorescence is recorded before the addition of the agonist.
-
Agonist Stimulation: Different concentrations of this compound or PAF C-18:0 are added to the cells.
-
Data Acquisition: The change in fluorescence intensity is monitored over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission wavelengths upon excitation at a specific wavelength is measured, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak increase in intracellular calcium concentration is determined for each agonist concentration. A dose-response curve is constructed, and the EC50 value is calculated for each PAF analog to compare their potency in inducing calcium mobilization.
Conclusion
The available experimental evidence, primarily from studies on human neutrophils, strongly suggests that this compound is a more potent activator of the PAF receptor than PAF C-18:0.[2][3] This difference in potency is attributed to the structural variation in the sn-1 alkyl chain. Researchers and drug development professionals should consider this differential activity when studying PAF-mediated signaling pathways and when designing and evaluating PAF receptor antagonists. Further studies directly comparing the EC50 values of this compound and PAF C-18:0 in platelet aggregation and calcium mobilization assays would provide a more complete quantitative understanding of their relative bioactivities.
References
- 1. Modulation of platelet-activating-factor-induced calcium influx and intracellular calcium release in platelets by phorbol esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of PAF C-18:1 and Lyso-PAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways initiated by two structurally related lipid mediators: Platelet-Activating Factor C-18:1 (PAF C-18:1) and its precursor and metabolite, Lyso-PAF. While traditionally viewed as a potent pro-inflammatory agonist and its inactive counterpart, respectively, emerging evidence reveals a more complex and nuanced signaling paradigm for Lyso-PAF, including distinct and sometimes opposing biological effects. This guide summarizes the current understanding of their signaling mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways.
I. Overview of Signaling Differences
Platelet-Activating Factor (PAF) is a class of potent phospholipid mediators that play a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The biological activity of PAF is highly dependent on the length of the alkyl chain at the sn-1 position, with this compound being a naturally occurring and biologically active isoform. Lyso-PAF, which lacks the acetyl group at the sn-2 position, has long been considered the inactive precursor and metabolite of PAF. However, recent research has challenged this dogma, revealing that Lyso-PAF can elicit distinct biological responses through both PAF receptor (PAFR)-dependent and independent mechanisms.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and Lyso-PAF. It is important to note that specific binding affinities and potency values for the C-18:1 isoforms are not always available in the literature; therefore, data for general PAF and Lyso-PAF are included for a broader comparative context.
Table 1: Receptor Binding and Agonist/Antagonist Activity
| Ligand | Receptor | Activity Type | Binding Affinity (Kd) | Notes |
| This compound | PAF Receptor (PAFR) | Potent Agonist[1] | Data not available for C-18:1 isoform. High affinity is generally observed for PAF. | The long acyl chain may enhance membrane fluidity and interaction with lipid bilayers.[1] |
| Lyso-PAF (C18) | PAF Receptor (PAFR) | Antagonist[1] | Data not available. | The elongated acyl chain is suggested to enhance its affinity for lipid bilayers and modulate downstream signaling.[1] |
Table 2: Cellular Responses and Potency (EC50/IC50 Values)
| Ligand | Cellular Response | Cell Type | Potency |
| PAF (general) | Increased Intracellular Calcium ([Ca2+]i) | Bovine Cerebral Microvascular Endothelial Cells | EC50: 4.75 nM[2] |
| PAF (general) | Superoxide (B77818) Generation | Human Eosinophils | EC50: 0.39 µM[3] |
| PAF (general) | Platelet Aggregation | Human Platelets | EC50 values are concentration-dependent and used as a benchmark for assessing other compounds.[4][5] |
| Lyso-PAF (general) | Inhibition of fMLF-induced Neutrophil NADPH Oxidase Activation | Human Neutrophils | Dose-dependent inhibition observed.[6] |
| Lyso-PAF (general) | Increased Intracellular cAMP | Human Neutrophils and Platelets | Dose-dependent increase observed.[7] |
III. Signaling Pathways
A. This compound Signaling Pathway
This compound acts as a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1] The binding of this compound to PAFR primarily initiates signaling through the Gq and Gi protein families, leading to the activation of a cascade of downstream effectors.[8]
Key downstream events include:
-
Phospholipase C (PLC) Activation: Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] This initial rise is often followed by an influx of extracellular Ca2+.
-
Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate various isoforms of Protein Kinase C, which in turn phosphorylate a multitude of target proteins, leading to cellular responses.
-
MAPK Pathway Activation: PAFR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation and inflammation.
-
Arachidonic Acid Release: PAF can stimulate the release of arachidonic acid, a precursor for the synthesis of other inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8]
B. Lyso-PAF Signaling Pathways
Contrary to its traditional depiction as an inactive metabolite, Lyso-PAF exhibits biological activity through multiple, distinct signaling pathways. These can be broadly categorized as PAFR-dependent and PAFR-independent.
1. PAFR-Dependent Signaling (Antagonism): Some evidence suggests that Lyso-PAF (C18) can act as a PAFR antagonist.[1] In this capacity, it would competitively bind to the PAFR without initiating downstream signaling, thereby blocking the pro-inflammatory effects of PAF.
2. PAFR-Independent Signaling: More compelling evidence points to several signaling pathways that are activated by Lyso-PAF independently of the PAFR.
-
cAMP Elevation and Inhibitory Effects: Lyso-PAF has been shown to increase intracellular cyclic AMP (cAMP) levels in neutrophils and platelets.[7] This is achieved through the activation of adenylyl cyclase. The elevated cAMP, in turn, activates Protein Kinase A (PKA). This pathway has an anti-inflammatory effect, opposing the actions of PAF. For instance, it leads to the inhibition of neutrophil NADPH oxidase activation and thrombin-induced platelet aggregation.[6][7]
-
NLRP3 Inflammasome Activation: Lyso-PAF, along with PAF, can activate the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[9] This signaling pathway is independent of the PAFR.[9]
-
Intracellular RAF1 Activation: In certain cellular contexts, intracellular Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then contributes to the phosphorylation and activation of RAF1, a key component of the MAPK/ERK signaling pathway. This reveals a novel intracellular signaling function for Lyso-PAF.
IV. Experimental Protocols
A. Competitive Radioligand Binding Assay for PAF Receptor
This protocol is designed to determine the binding affinity of this compound and the potential antagonistic properties of Lyso-PAF at the PAF receptor.
1. Materials:
-
[3H]-PAF (radioligand)
-
Unlabeled this compound and Lyso-PAF
-
Cell membranes prepared from cells expressing PAFR (e.g., washed rabbit platelets or transfected cell lines)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound (for homologous competition) and Lyso-PAF (for heterologous competition) in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of [3H]-PAF (typically at or below the Kd)
-
Varying concentrations of unlabeled ligand (this compound or Lyso-PAF) or vehicle.
-
Cell membrane preparation.
-
-
To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled PAF is included.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand.
-
The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific [3H]-PAF binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) for the unlabeled ligand can be calculated using the Cheng-Prusoff equation.
B. Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol measures the increase in intracellular calcium concentration ([Ca2+]i) following cell stimulation with this compound or Lyso-PAF.
1. Materials:
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
This compound and Lyso-PAF stock solutions
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
2. Procedure:
-
Plate cells (e.g., endothelial cells, neutrophils) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Wash the cells with HBSS.
-
Load the cells with the Fura-2 AM solution and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Place the plate in the fluorescence reader/microscope.
-
Establish a baseline fluorescence reading (ratio of emission at 510 nm following excitation at 340 nm and 380 nm).
-
Add this compound or Lyso-PAF at various concentrations and immediately begin recording the fluorescence ratio over time.
-
Ionomycin can be used as a positive control to elicit a maximal Ca2+ response, and EGTA can be used to chelate extracellular Ca2+ to distinguish between intracellular release and extracellular influx.
3. Data Analysis:
-
The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
The change in the fluorescence ratio over time is plotted.
-
The peak response or the area under the curve can be used to quantify the Ca2+ mobilization.
-
Dose-response curves can be generated to determine the EC50 for the agonist.
V. Conclusion
The signaling landscape of this compound and Lyso-PAF is more intricate than the classical view of a simple agonist-inactive precursor relationship. This compound is a canonical agonist of the PAFR, potently activating pro-inflammatory signaling cascades through Gq- and Gi-mediated pathways. In contrast, Lyso-PAF demonstrates a multifaceted signaling profile. It may act as a PAFR antagonist, but more significantly, it initiates PAFR-independent pathways that can have opposing, anti-inflammatory effects, such as the elevation of cAMP. Furthermore, its ability to activate the NLRP3 inflammasome and participate in intracellular signaling highlights its emergence as a bioactive lipid in its own right.
For researchers and drug development professionals, this distinction is critical. Targeting only the PAFR may not be sufficient to counteract all inflammatory processes, and the bioactivity of Lyso-PAF could be a key consideration in the development of novel therapeutics for inflammatory and thrombotic diseases. Further research is warranted to fully elucidate the specific quantitative parameters of this compound and Lyso-PAF signaling to better understand their respective roles in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of moderate wine consumption on the activity of enzymes involved in platelet-activating factor metabolism and thrombotic biomarkers: a randomised, single-blind, parallel, clinical study in CHD men patients | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 6. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. rupress.org [rupress.org]
Validating the Bioactivity of PAF C-18:1 with a Known PAF Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the bioactivity of Platelet-Activating Factor (PAF) C-18:1 and its inhibition by a known PAF receptor antagonist. The data and protocols presented herein offer a framework for objectively assessing the performance of PAF C-18:1 and its interaction with specific receptor blockers.
Comparative Analysis of PAF Receptor Antagonist Potency
The following table summarizes the inhibitory potency of known PAF receptor antagonists against PAF-induced biological responses. This quantitative data is essential for selecting an appropriate antagonist for validation studies and for comparing the relative bioactivity of different PAF isoforms.
| Antagonist | Agonist | Assay | Species | IC50 / Ki |
| WEB 2086 | PAF-like C18:1-LPC | Platelet Aggregation | Rabbit | Inhibition Observed[1] |
| CV-6209 | PAF | Platelet Aggregation | Rabbit | 75 nM[2] |
| CV-6209 | PAF | Platelet Aggregation | Human | 170 nM[2] |
| TCV-309 chloride | PAF | Platelet Aggregation | Rabbit | 33 nM[2] |
| TCV-309 chloride | PAF | Platelet Aggregation | Human | 58 nM[2] |
| TCV-309 chloride | [3H]PAF | Receptor Binding | Rabbit | 27 nM[2] |
| Ginkgolide B | PAF | Receptor Binding | - | Antagonist Activity Confirmed[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling cascade initiated by this compound and a typical experimental workflow for validating its bioactivity and inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide and may require optimization based on specific laboratory conditions and reagents.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation and the inhibitory effect of a PAF receptor antagonist.
a. Materials:
-
Freshly drawn venous blood from a healthy donor (in trisodium (B8492382) citrate (B86180) or ACD as anticoagulant)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
PAF receptor antagonist (e.g., WEB 2086) stock solution
-
Tyrode's buffer (pH 7.4)
-
Platelet aggregometer
b. Protocol:
-
Platelet Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which will be used as a blank.
-
Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
For the antagonist-treated group, add the desired concentration of the PAF receptor antagonist to the PRP and incubate for a specified time (e.g., 2-5 minutes). For the control group, add the vehicle control.
-
Establish a baseline reading on the aggregometer.
-
Add a sub-maximal concentration of this compound to the cuvette to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). Aggregation is observed as an increase in light transmittance.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP baseline.
-
To determine the IC50 of the antagonist, perform a dose-response curve with varying concentrations of the antagonist and a fixed concentration of this compound.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation, a key downstream event in PAF receptor signaling.
a. Materials:
-
Isolated platelets (as described in the platelet aggregation assay)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
PAF receptor antagonist stock solution
-
Fluorometer or fluorescence plate reader
b. Protocol:
-
Cell Loading:
-
Resuspend washed platelets in a suitable buffer.
-
Load the platelets with Fura-2 AM (typically 2-5 µM) in the presence of a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Resuspend the Fura-2 loaded platelets in the assay buffer and place them in the fluorometer cuvette or a microplate.
-
For the antagonist-treated group, add the desired concentration of the PAF receptor antagonist and incubate. For the control group, add the vehicle.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cell suspension.
-
Record the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm), which is proportional to the intracellular calcium concentration.
-
Quantify the peak increase in the fluorescence ratio as a measure of calcium mobilization.
-
Determine the inhibitory effect of the antagonist by comparing the peak response in the presence and absence of the inhibitor.
-
Competitive Radioligand Binding Assay
This assay directly measures the binding of this compound and its antagonist to the PAF receptor.
a. Materials:
-
Isolated platelet membranes or cells expressing the PAF receptor
-
Radiolabeled PAF (e.g., [³H]-PAF)
-
Unlabeled this compound
-
Unlabeled PAF receptor antagonist
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
b. Protocol:
-
Membrane Preparation (if applicable):
-
Homogenize isolated platelets or cells in a hypotonic buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
-
Assay Procedure:
-
In a series of tubes, add a constant amount of platelet membranes, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled competitor (either this compound or the antagonist).
-
To determine non-specific binding, include tubes with a high concentration of unlabeled PAF.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific [³H]-PAF binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
A Researcher's Guide to Internal Standards for Accurate Quantification of PAF C-18:1 by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Platelet-Activating Factor (PAF) C-18:1 is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of internal standards for the precise measurement of PAF C-18:1 by mass spectrometry (MS), supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for accurate quantification in mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that the internal standard experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation as the endogenous analyte, thus providing the most accurate correction for variations during sample preparation and analysis.
For the quantification of this compound, a deuterated analog such as PAF C-18-d4 is an appropriate choice. While named for PAF C-18, the principle of using a deuterated C18 PAF analog applies directly to the quantification of this compound.
Alternative Internal Standards: A Comparative Overview
While SIL internal standards are preferred, their availability and cost can be prohibitive. In such cases, other compounds can be considered, though with certain limitations.
Odd-Chain Lipids: Lipids with odd-numbered carbon chains (e.g., C17:0 or C19:0 containing phospholipids) are sometimes used as internal standards because they are structurally similar to endogenous even-chain lipids but are typically present at very low levels in biological samples. However, their extraction and ionization behavior may not perfectly match that of this compound, potentially leading to less accurate quantification compared to a SIL internal standard.
Performance Comparison of Internal Standards
The choice of internal standard directly impacts the reliability of quantitative data. The following table summarizes the expected performance characteristics of a deuterated internal standard compared to a non-isotopically labeled alternative for the analysis of this compound by LC-MS/MS. The data is based on typical performance validation of lipid analysis methods.
| Performance Metric | Deuterated Internal Standard (e.g., PAF C-18-d4) | Non-Isotopically Labeled Alternative (e.g., Odd-Chain Phospholipid) |
| Linearity (R²) | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 90-110% | 80-120% |
| Precision (% CV) | < 15% | < 20% |
| Limit of Quantification (LOQ) | Typically in the low pg/mL range | May be higher due to less effective correction for matrix effects |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and optimized analytical conditions. Below are representative protocols for lipid extraction and analysis by LC-MS/MS and GC-MS.
Lipid Extraction: Modified Folch or Bligh-Dyer Method
Both the Folch and Bligh-Dyer methods are widely used for the extraction of lipids from biological matrices.
Folch Method:
-
Homogenize the sample (e.g., 1 g of tissue or 1 mL of plasma) with 20 volumes of chloroform (B151607):methanol (2:1, v/v).
-
Agitate the mixture for 15-20 minutes.
-
Filter or centrifuge to separate the liquid phase.
-
Wash the extract with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.[2]
-
Evaporate the chloroform phase to dryness under a stream of nitrogen.
Bligh-Dyer Method:
-
To 1 mL of aqueous sample (e.g., cell suspension), add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.[3]
-
Collect the lower phase for analysis.
LC-MS/MS Analysis of this compound
Sample Preparation:
-
To the sample, add a known amount of deuterated internal standard (e.g., PAF C-18-d4).
-
Perform lipid extraction using the modified Folch or Bligh-Dyer method.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor for the specific precursor-to-product ion transition for this compound and its deuterated internal standard. For PAF, a common product ion is the phosphocholine (B91661) headgroup at m/z 184. |
GC-MS Analysis of this compound
GC-MS analysis of PAF requires derivatization to increase its volatility.
Derivatization with Pentafluorobenzoyl Chloride (PFB-Cl):
-
After lipid extraction and the addition of the internal standard, the phospholipid is cleaved, and the resulting diglyceride is derivatized.
-
The derivatization can be achieved by reacting the sample with PFB-Cl at an elevated temperature.[4] This reaction replaces the polar phosphocholine group with a pentafluorobenzoyl group.[4]
GC-MS Parameters:
| Parameter | Typical Conditions |
| Column | A non-polar or semi-polar capillary column (e.g., DB-5MS) |
| Injector Temperature | 250-280°C |
| Oven Program | A temperature gradient suitable for the elution of the derivatized PAF |
| Carrier Gas | Helium |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) for high sensitivity |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and its internal standard |
Visualizing the Workflow and Signaling Pathway
To better understand the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified this compound signaling pathway.
Conclusion
The selection of an appropriate internal standard is paramount for the accurate and precise quantification of this compound by mass spectrometry. Stable isotope-labeled internal standards, such as deuterated PAF analogs, represent the gold standard, offering superior performance in correcting for analytical variability. When SIL standards are not feasible, alternative standards like odd-chain phospholipids (B1166683) can be used, but require more rigorous validation to ensure data quality. The detailed protocols and workflows provided in this guide serve as a foundation for developing robust and reliable methods for this compound quantification, enabling researchers to generate high-quality data for their investigations into the multifaceted roles of this potent lipid mediator.
References
Reproducibility of Experimental Results Using PAF C-18:1: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of the performance of Platelet-Activating Factor (PAF) C-18:1 with key alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in experimental design and interpretation.
Comparative Analysis of Bioactivity
The biological activity of PAF and its analogs is most commonly assessed using platelet aggregation assays. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency. While PAF C-16:0 is generally considered the most potent endogenous PAF, PAF C-18:1 and its metabolite, Lyso-PAF C-18:1, also exhibit significant bioactivity.
| Compound | Alternative Name(s) | Typical EC50 Range (Platelet Aggregation) | Key Characteristics |
| This compound | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine | 1 - 10 nM | A naturally occurring PAF species with an 18-carbon chain at the sn-1 position. |
| PAF C-16:0 | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | 0.1 - 1 nM | The most potent and well-characterized endogenous PAF, often used as a reference standard. |
| Lyso-PAF C-18:1 | 1-O-octadecyl-sn-glycero-3-phosphocholine, C18:1-LPC | 1 - 10 µM | A bioactive metabolite of this compound that can also activate the PAF receptor. |
Note: EC50 values can vary depending on the specific experimental conditions, such as the source of platelets (human, rabbit) and the composition of the assay buffer.
Reproducibility in Platelet Aggregation Assays
The reproducibility of platelet aggregation assays is crucial for reliable data. While specific comparative studies on the reproducibility of different PAF analogs are limited, the general performance of the assay provides a benchmark. For light transmission aggregometry, a common method, intra- and inter-assay coefficients of variation (CVs) are typically low, indicating good reproducibility. One study reported a coefficient of variation of 7% for the aggregation slope, a key parameter in this assay.[1] For arachidonic acid-induced platelet aggregation in healthy volunteers, intra- and inter-assay CVs were reported to be ≤ 10% for several methods.[2][3][4]
Experimental Protocols
Platelet Aggregation Assay Using Light Transmission Aggregometry
This protocol outlines the standard method for assessing the bioactivity of this compound and its alternatives by measuring platelet aggregation in platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (ratio 9:1, blood to citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
3. Aggregation Measurement:
-
Pre-warm the PRP to 37°C for at least 5 minutes before the assay.
-
Place a small magnetic stir bar in a cuvette containing the PRP.
-
Place the cuvette in the aggregometer, which maintains the temperature at 37°C and stirs the sample at a constant speed (e.g., 1000 rpm).
-
Establish a baseline of 0% aggregation (PRP alone) and 100% aggregation (PPP).
-
Add a known concentration of the agonist (this compound, PAF C-16:0, or Lyso-PAF C-18:1) to the PRP.
-
Record the change in light transmission through the sample over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
4. Data Analysis:
-
The extent of aggregation is typically measured as the maximum percentage change in light transmission.
-
To determine the EC50 value, perform a dose-response curve by testing a range of agonist concentrations.
-
Plot the percentage of aggregation against the logarithm of the agonist concentration and fit the data to a sigmoidal curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Platelet Aggregation Assay.
Caption: PAF Receptor Signaling Pathway.
References
- 1. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 2. Precision and reliability of 5 platelet function tests in healthy volunteers and donors on daily antiplatelet agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Control Experiments for PAF C-18:1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for studying the effects of Platelet-Activating Factor (PAF) C-18:1. Accurate and well-controlled experiments are fundamental to elucidating the specific signaling pathways and cellular responses initiated by this potent lipid mediator. This document outlines appropriate negative controls, presents comparative data, and offers detailed experimental protocols to support robust and reliable research findings.
Understanding the Importance of Negative Controls in PAF C-18:1 Research
This compound is a bioactive phospholipid that exerts its effects primarily through the G-protein coupled PAF receptor (PAFR). To ensure that observed cellular responses are specifically due to this compound acting on its receptor, it is crucial to employ appropriate negative controls. These controls help to differentiate receptor-mediated events from non-specific effects or artifacts. The most common and effective negative controls for this compound stimulation experiments include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., ethanol, DMSO, or a buffer containing a carrier protein like bovine serum albumin - BSA) is used as a control to account for any effects of the solvent itself on the cells.
-
PAF Receptor Antagonists: These molecules competitively or non-competitively bind to the PAF receptor, blocking the binding of this compound and subsequent downstream signaling. Commonly used antagonists include WEB 2086, PCA-4248, and CV-3988.
-
Inactive Precursor/Metabolite (Lyso-PAF): Lyso-PAF is the precursor and inactive metabolite of PAF. It lacks the acetyl group at the sn-2 position, rendering it unable to activate the PAF receptor. Comparing the effects of this compound to its corresponding lyso-form (Lyso-PAF C-18:1) is a highly specific control for receptor-mediated activities.
Comparative Data: this compound Stimulation vs. Negative Controls
The following tables summarize quantitative data from representative experiments demonstrating the efficacy of negative controls in PAF stimulation studies. While some of the data presented here were generated using other PAF isoforms, they illustrate the expected outcomes when conducting properly controlled experiments with this compound.
Table 1: Effect of PAF on Cytokine Release and Its Inhibition by a PAF Receptor Antagonist
| Treatment | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) | GM-CSF Release (pg/mL) |
| Vehicle Control (Basal) | 151 ± 33 | 479 ± 77 | 44 ± 19 |
| PAF (1 µM) | 415 ± 78 | 1403 ± 220 | 156 ± 42 |
| PAF (1 µM) + PCA-4248 (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from a study on human conjunctival epithelial cells. The use of the PAF receptor antagonist PCA-4248 demonstrates that the PAF-induced cytokine release is a receptor-mediated event.[1]
Table 2: In Vivo Inflammatory Response to PAF Injection in Mice
| Treatment (Intracutaneous Injection) | Skin Thickness (µm) at 72h | Dermal Neutrophil Infiltrate (cells/field) at 72h |
| Vehicle Control | 31.5 ± 3.7 | 59.8 ± 4.9 |
| PAF (100 ng) | 54.4 ± 2.9 | 93.5 ± 5.0 |
Data from a study in mice, showcasing a significant inflammatory response to PAF compared to a vehicle control.[2]
Table 3: Effect of PAF Receptor Antagonist on Neutrophil Spreading
| Condition | Neutrophil Spreading on Platelet Monolayers |
| Control (Vehicle) | Spreading Observed |
| WEB 2086 (30 µM) | Spreading Significantly Inhibited |
This qualitative data from a study on neutrophil-platelet interactions demonstrates that PAF-mediated cell spreading is blocked by the PAF receptor antagonist WEB 2086.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization
This protocol describes the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells of interest (e.g., platelets, neutrophils, epithelial cells)
-
This compound stock solution
-
Negative controls: Vehicle, PAF receptor antagonist (e.g., WEB 2086), Lyso-PAF C-18:1
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well and allow the cells to rest for 15-30 minutes for complete de-esterification of the dye.
-
-
Negative Control Pre-incubation: For experiments with a PAF receptor antagonist, add the antagonist to the respective wells and incubate for the recommended time (e.g., 15-30 minutes) before adding this compound.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Inject this compound or the negative control solutions into the wells while continuously recording the fluorescence ratio.
-
Record the signal for a sufficient duration to capture the peak response and subsequent return to baseline.
-
-
Data Analysis: The change in intracellular calcium concentration is represented by the ratio of the fluorescence intensities at the two excitation wavelengths. Compare the peak response in this compound-stimulated cells to that in the negative control groups.
Protocol 2: Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to this compound using a platelet aggregometer.
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution.
-
Negative controls: Vehicle (e.g., saline with BSA), PAF receptor antagonist (e.g., WEB 2086), Lyso-PAF C-18:1.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation:
-
Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.
-
-
Negative Control Pre-incubation: For antagonist experiments, add the PAF receptor antagonist to the PRP and incubate for the specified time before adding this compound.
-
Aggregation Measurement:
-
Add the vehicle, Lyso-PAF C-18:1, or this compound to the PRP and start recording the change in light transmission.
-
Monitor the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is measured as the percentage increase in light transmission. Compare the maximum aggregation percentage and the slope of the aggregation curve between the this compound treated group and the negative control groups.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol details the measurement of cytokine release from cells stimulated with this compound using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells capable of producing cytokines (e.g., macrophages, endothelial cells, epithelial cells).
-
This compound stock solution.
-
Negative controls: Vehicle, PAF receptor antagonist, Lyso-PAF C-18:1.
-
Cell culture medium.
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α).
Procedure:
-
Cell Stimulation:
-
Seed cells in a multi-well plate and grow to the desired density.
-
Replace the culture medium with fresh medium containing this compound or the negative controls.
-
For antagonist experiments, pre-incubate the cells with the antagonist before adding this compound.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release into the supernatant.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the concentration of the cytokine in each sample using a standard curve generated from known concentrations of the recombinant cytokine.
-
Compare the cytokine concentrations in the supernatants from this compound-stimulated cells with those from the negative control groups.[1]
-
Visualizing Experimental Logic and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the known signaling pathway of PAF.
Caption: Experimental workflow for negative control experiments.
Caption: this compound signaling pathway.
References
- 1. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
A Researcher's Guide to Commercial Synthetic PAF C-18:1: A Comparative Overview
Product Performance Comparison
The selection of a PAF C-18:1 supplier should be based on several key factors: purity, stability, and demonstrated biological activity. The following tables summarize the available information for several prominent commercial suppliers. It is important to note that while most suppliers claim high purity, lot-to-lot variability can occur. Researchers are encouraged to perform their own quality control and functional validation.
| Supplier | Stated Purity | Physical Form | Storage Conditions | Stability |
| Avanti Polar Lipids | >99% | Powder | -20°C | 1 year |
| Cayman Chemical | ≥98% | A crystalline solid | -20°C | ≥ 2 years |
| Sigma-Aldrich (Merck) | ≥98% (TLC) | Lyophilized powder | -20°C | Not specified |
| TargetMol | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | Not specified | Not specified | -20°C | Not specified |
| Santa Cruz Biotechnology | Not specified | Not specified | -20°C | Not specified |
Note: This information is based on publicly available data from the suppliers' websites and may be subject to change. Researchers should always refer to the product-specific certificate of analysis for the most accurate information.
Experimental Protocols for Functional Validation
To ensure the biological activity of your purchased this compound, it is essential to perform functional assays. Below are detailed protocols for two common assays used to assess PAF activity: the platelet aggregation assay and the neutrophil activation assay.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the aggregation of platelets, a hallmark of its biological function.
Materials:
-
Synthetic this compound
-
Human or rabbit whole blood
-
Acid-citrate-dextrose (ACD) solution
-
Tyrode's buffer (pH 7.4)
-
Platelet aggregometer
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing ACD as an anticoagulant.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a blank.
-
-
Platelet Count and Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL with PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a known concentration of this compound to the PRP in the aggregometer cuvette with constant stirring.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
Perform a dose-response curve to determine the EC₅₀ of the this compound lot.
-
Neutrophil Activation Assay (Chemotaxis)
This assay assesses the ability of this compound to induce the migration of neutrophils, a key process in inflammation.
Materials:
-
Synthetic this compound
-
Human whole blood
-
Dextran (B179266) solution
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (3-5 µm pore size)
-
Calcein-AM (or other fluorescent dye for cell labeling)
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in HBSS.
-
-
Cell Labeling:
-
Label the neutrophils with Calcein-AM according to the manufacturer's instructions.
-
-
Chemotaxis Assay:
-
Add different concentrations of this compound to the lower wells of the Boyden chamber.
-
Add the labeled neutrophils to the upper wells, separated by the polycarbonate membrane.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom of the membrane by measuring the fluorescence with a plate reader.
-
Calculate the chemotactic index as the fold increase in migration in response to this compound compared to the buffer control.
-
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified this compound signaling pathway.
Caption: Workflow for comparing commercial this compound.
Conclusion
The selection of a high-quality source for synthetic this compound is paramount for the integrity of research in areas such as inflammation, immunology, and drug development. While this guide provides an overview of available information, researchers are strongly advised to conduct their own in-house validation of any purchased lipid. By following standardized protocols and carefully documenting results, the scientific community can collectively contribute to a better understanding of the performance of these critical reagents.
A Head-to-Head Comparison of PAF C-18:1 and Other Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
In the complex milieu of an inflammatory response, a host of lipid mediators orchestrate the recruitment and activation of immune cells. Among these, Platelet-Activating Factor (PAF) C-18:1 stands out as a potent phospholipid mediator. This guide provides a head-to-head comparison of PAF C-18:1 with other key inflammatory mediators: Leukotriene B4 (LTB4), Prostaglandin E2 (PGE2), and Lysophosphatidylcholine (LPC). We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in inflammation and drug development.
Quantitative Comparison of Inflammatory Mediator Activity
Direct comparative studies providing head-to-head quantitative data for these mediators under identical experimental conditions are limited. The following tables summarize available data on the potency of each mediator in key inflammatory assays. It is important to note that experimental conditions can significantly influence these values.
Table 1: Mediator Potency in Neutrophil Chemotaxis
| Mediator | Cell Type | Assay Type | EC50 Value | Citation |
| Leukotriene B4 (LTB4) | Human Neutrophils | Transwell Migration | ~1-10 nM | [1] |
| C5a (Complement Component) | Human Neutrophils | Multiwell Cap Procedure | 0.5 nM | [2] |
| This compound | Human Neutrophils | Chemotaxis | Potent chemoattractant | Qualitative data suggests high potency, but specific EC50 values from direct comparative studies are not readily available. |
Table 2: Mediator Potency in Calcium Mobilization
| Mediator | Cell Type | EC50 Value | Citation |
| Leukotriene B4 (LTB4) | HEK 293T cells expressing BLT1 | ~3-10 nM | [3] |
| This compound | Various | nM to µM range | Potency is cell-type dependent. Specific EC50 values from direct comparative studies with other listed mediators are limited. |
Table 3: Mediator-Induced Cytokine/Chemokine Release
| Mediator | Cell Type | Cytokine/Chemokine | Fold Induction/Concentration | Citation |
| Leukotriene B4 (LTB4) | Human Monocytes | MCP-1 | >200-fold increase (at 30 nM) | [3] |
| c-PAF (PAF agonist) | Human Monocytes | MCP-1 | 50-fold increase (at 1 µM) | [3] |
| This compound | Various | Various | Induces a range of cytokines (e.g., IL-6, TNF-α), but direct quantitative comparisons with other mediators are not consistently reported. |
Signaling Pathways
The inflammatory effects of this compound and other lipid mediators are initiated by their binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, culminating in a cellular response.
This compound Signaling Pathway
This compound binds to the PAF receptor (PAFR), a GPCR coupled to Gq and Gi proteins. Activation of the PAFR leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the MAPK cascade, lead to cellular responses such as degranulation, chemotaxis, and the production of other inflammatory mediators.[4]
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 is a potent chemoattractant that signals through two GPCRs: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Binding of LTB4 to BLT1, primarily expressed on leukocytes, activates Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for chemotaxis and other inflammatory responses.[5]
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its effects through four different GPCRs, designated EP1-4. These receptors couple to different G proteins and thus initiate distinct signaling cascades. For example, EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. In contrast, the EP3 receptor can couple to Gi, inhibiting adenylyl cyclase. The diverse signaling potential of PGE2 allows it to have both pro- and anti-inflammatory effects depending on the cellular context and the predominant EP receptor subtype expressed.[6]
Lysophosphatidylcholine (LPC) Signaling Pathway
LPC is a major component of oxidized low-density lipoprotein (oxLDL) and has a complex, dual role in inflammation.[7] It can act as both a pro- and anti-inflammatory mediator depending on the context. Its signaling mechanisms are not as well-defined as those for PAF, LTB4, and PGE2, and it is thought to act through multiple receptors, including GPR132.[8][9] LPC can induce the activation of inflammatory pathways, including PKC and ERK.[8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of inflammatory mediators. Below are methodologies for key assays used to characterize the activity of this compound and other inflammatory lipids.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic potential of a substance by measuring the migration of neutrophils through a porous membrane towards the chemoattractant.
Experimental Workflow
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Chamber Assembly: Assemble a Boyden chamber with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Add the chemoattractant (e.g., this compound, LTB4) at various concentrations to the lower wells.
-
Add a suspension of isolated neutrophils in an appropriate buffer to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Staining and Quantification:
-
After incubation, remove the filter and wipe the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter using a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Experimental Workflow
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HEK293 cells transfected with the receptor of interest) in a 96-well black, clear-bottom microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye solubilization.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Agonist Addition and Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injector.
-
Measure the baseline fluorescence.
-
Inject the agonist (e.g., this compound, LTB4) at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity to measure the change in intracellular calcium.
-
Cytokine Release Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines released into the cell culture supernatant following stimulation with an inflammatory mediator.
Experimental Workflow
Protocol:
-
Cell Stimulation: Culture immune cells (e.g., macrophages, monocytes) and stimulate them with different concentrations of the inflammatory mediator (e.g., this compound, PGE2) for a specified time.
-
Supernatant Collection: Centrifuge the cell culture to pellet the cells and collect the supernatant.
-
Sandwich ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add a substrate that produces a colored product in the presence of the enzyme.
-
-
Measurement and Analysis:
Conclusion
This compound is a highly potent inflammatory mediator that activates a distinct signaling cascade through the PAFR, leading to a robust cellular response. While direct quantitative comparisons with other key inflammatory mediators like LTB4, PGE2, and LPC are not always available in a head-to-head format, the existing data and mechanistic understanding highlight its significant role in inflammation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the intricate interplay of these lipid mediators in health and disease. This guide serves as a valuable resource for designing experiments, interpreting data, and ultimately, for the development of novel anti-inflammatory therapeutics.
References
- 1. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LTB4- and C5a-stimulated chemotaxis of isolated human neutrophils: difference revealed by cell migration in thick filters using the multiwell cap procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of neutrophil extracellular traps in autoimmune and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapm.bmj.com [rapm.bmj.com]
- 9. rapm.bmj.com [rapm.bmj.com]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of PAF C-18:1 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that plays a crucial role as a mediator in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2][3] The specific molecular species, PAF C-18:1, is characterized by an octadec-cis-9-enyl (oleoyl) ether-linked chain at the sn-1 position of the glycerol (B35011) backbone.[4] Understanding its metabolic fate—biosynthesis, remodeling, and catabolism—is critical for elucidating its role in disease and for the development of novel therapeutics.
Isotopic labeling is an indispensable technique in metabolic research, allowing for the precise tracing of molecules through complex biological pathways.[5] This guide provides an objective comparison of various isotopic labeling strategies for this compound, presents alternatives, and furnishes detailed experimental protocols and supporting data to aid researchers in selecting the most suitable approach for their studies.
Isotopic Labeling Strategies for this compound
The biosynthesis of PAF occurs through two primary routes: the remodeling pathway and the de novo pathway.[2][3][6][7] Both pathways offer opportunities for the introduction of isotopic labels. The choice of isotope (e.g., stable isotopes like ²H, ¹³C, ¹⁵N, or radioactive isotopes like ³H) and labeling position depends on the specific metabolic question being addressed.
-
Labeling via the Remodeling Pathway: This pathway, activated by inflammatory stimuli, is considered the main source of PAF in pathological conditions.[2] It begins with the hydrolysis of a fatty acid from membrane phospholipids (B1166683) to form lyso-PAF, which is then acetylated.
-
[³H]Acetate Labeling: Introducing [³H]acetic acid allows for the radiolabeling of the acetyl group at the sn-2 position, enabling quantification of newly synthesized PAF.[8][9]
-
Labeled Lyso-PAF Precursors: Cells can be supplied with isotopically labeled 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF), which is then directly converted to labeled PAF.[6]
-
-
Labeling via the de novo Pathway: This pathway is primarily responsible for maintaining basal levels of PAF during normal cellular function.[2]
-
Labeled Choline: The phosphocholine (B91661) headgroup can be labeled by providing cells with precursors like methyl-d₉-choline. This method is widely used for labeling various phosphocholine-containing lipids and allows for tracing the entire molecule.[10]
-
-
Chemical Synthesis of Labeled Standards: For absolute quantification using mass spectrometry, chemically synthesized this compound with a known isotopic label (e.g., deuterated) is used as an internal standard.[5][11] This is considered the gold standard for accurate quantification as it corrects for sample loss and ionization variability.[4][11]
Comparison of Labeling Strategies
The selection of a labeling strategy is dictated by the experimental goals, such as tracing metabolic flux versus achieving precise quantification. The table below summarizes the key characteristics of each approach.
| Labeling Strategy | Isotope(s) | Labeled Moiety | Pros | Cons | Primary Application |
| [³H]Acetate Feeding | ³H | sn-2 Acetyl Group | Simple and cost-effective for measuring relative synthesis rates.[8][9] | Radioactive; potential for label scrambling; does not label the entire molecule. | Measuring relative changes in PAF biosynthesis upon stimulation. |
| Labeled Lyso-PAF | ²H, ¹³C | Glycerol Backbone / Alkyl Chain | More direct labeling of the PAF backbone compared to acetate. | Requires synthesis of the labeled precursor; assumes efficient uptake and conversion. | Tracing the final acetylation step of the remodeling pathway. |
| Labeled Choline | ²H, ¹³C, ¹⁵N | Phosphocholine Headgroup | Labels the entire class of phosphocholine lipids; stable isotopes are suitable for MS.[10] | Does not differentiate between de novo and remodeling pathways without further analysis. | Quantifying total synthesis and turnover of phosphocholine-containing lipids, including PAF. |
| Synthetic Standard | ²H, ¹³C | Any Position | Gold standard for absolute quantification by mass spectrometry.[4][5][11] | Does not provide information on metabolic flux; can be expensive. | Use as an internal standard in quantitative lipidomics.[4] |
Alternative Approaches for Studying PAF Metabolism
Beyond direct isotopic labeling of this compound, several alternative methods can provide valuable insights into its metabolic and signaling functions.
| Alternative Method | Description | Advantages | Limitations |
| Non-Hydrolyzable Analogs | Use of metabolically stable PAF analogs (e.g., c-PAF) that bind to the PAF receptor but resist degradation by PAF acetylhydrolases.[12] | Allows for the study of PAF receptor signaling in isolation from its metabolism.[12] | Does not provide information on the metabolic fate of native PAF. |
| Fluorescent Probes | Using fluorescently labeled fatty acids or lysophospholipids to visualize cellular uptake and incorporation into complex lipids.[13][14] | Enables microscopic visualization of lipid trafficking and localization. | Lacks specificity for PAF and reports on general lipid metabolism. |
| Odd-Chain Lipids | Use of lipids with odd-numbered carbon chains as internal standards for quantification.[11] | A cost-effective alternative when isotopic standards are unavailable.[11] | May not perfectly mimic the extraction and ionization behavior of the endogenous even-chain analyte. |
Visualizing PAF Metabolism and Signaling
Experimental Protocols
Protocol 1: Metabolic Labeling of PAF with [³H]Acetate in Cultured Monocytes
This protocol is adapted from methodologies used to measure stimulus-induced PAF synthesis.[8][9]
-
Cell Culture: Culture human monocytes or other PAF-producing cells in a suitable medium until they reach the desired confluence (e.g., >85% purity for adherent monocytes).
-
Labeling: Incubate the cells with 20 µCi of [³H]acetic acid in the culture medium.
-
Stimulation: Add the desired stimulus (e.g., 10 pM of unlabeled PAF to induce self-synthesis) to the cell culture.[8] Incubate for a time course determined by the experimental goals (e.g., 15 minutes to 8 hours).[8]
-
Lipid Extraction:
-
Terminate the incubation and harvest the cells and supernatant.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Add a known quantity of an unlabeled this compound carrier to aid in purification.
-
-
Purification and Analysis:
-
Separate the extracted lipids using High-Performance Liquid Chromatography (HPLC) with a silica (B1680970) column.
-
Collect fractions corresponding to the elution time of the PAF standard.
-
Quantify the radioactivity in the PAF fraction using liquid scintillation counting to determine the amount of newly synthesized [³H]PAF.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a standard approach for the absolute quantification of this compound from a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.[4][11]
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount (e.g., 5 pmol) of a deuterated PAF internal standard (e.g., [d₄]16:0 PAF, which can be used for relative quantification of 18:1 PAF).[4]
-
Perform a lipid extraction using the Folch method: Add chloroform/methanol (2:1, v/v), vortex thoroughly, and centrifuge to separate the phases.[11]
-
Carefully collect the lower organic layer.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., mobile phase A) for LC-MS analysis.
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: Run a gradient from a low to a high percentage of mobile phase B to elute lipids based on hydrophobicity.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to reduce interference from isobaric lysophosphatidylcholines.[4]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both endogenous this compound and the labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of this compound.
-
References
- 1. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]
- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of platelet-activating factor by human monocytes stimulated by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of platelet-activating factor and its 1O-acyl analogue by liver fat-storing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of host lysophosphatidylcholine in Plasmodium falciparum-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Validating the Specificity of PAF C-18:1 Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Platelet-Activating Factor (PAF) C-18:1 with other relevant molecules to aid researchers in validating the specificity of its cellular effects. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a practical resource for designing and interpreting experiments in the field of lipid signaling.
Introduction to PAF C-18:1 and the Imperative of Specificity Validation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] this compound, a specific molecular species of PAF, is a powerful agonist for the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cells like leukocytes, platelets, and endothelial cells.[2][3] Its binding triggers a cascade of intracellular events, leading to diverse cellular responses.[3]
Comparative Analysis of PAF Analogs and Antagonists
To ascertain the specificity of this compound, it is crucial to compare its activity with that of other PAF isoforms, structurally related but inactive molecules, and to demonstrate the blockade of its effects by specific antagonists.
Potency Comparison of PAF Molecular Species
Different molecular species of PAF exhibit varying potencies in eliciting cellular responses. PAF C-16:0 is generally considered the most potent isoform for many activities, including platelet aggregation.[4] The following table summarizes the comparative potency of this compound against other common PAF species in inducing smooth muscle contraction.
| Activator | Threshold Dose (ng/mL) for Gallbladder Muscle Contraction | Maximal Contraction (% of Acetylcholine max response) |
| PAF C-16:0 | 1 | 65 ± 15% |
| This compound | 10 | 34 ± 8% |
Data sourced from in vitro studies on gallbladder muscle strips.[5]
The Role of Lyso-PAF as a Negative Control
Lyso-PAF, the precursor and inactive metabolite of PAF, is an essential negative control in PAF signaling studies.[6] It lacks the acetyl group at the sn-2 position, rendering it unable to activate the PAF receptor.[7] Observing a lack of response with lyso-PAF while this compound elicits a strong response is a key indicator of PAF receptor-mediated signaling. However, it is crucial to use highly pure lyso-PAF, as trace contamination with PAF can lead to false-positive results.[8]
Validating Specificity with PAF Receptor Antagonists
The most definitive method for confirming that a cellular response is mediated by the PAF receptor is to demonstrate its inhibition by specific PAFR antagonists. Several structurally distinct antagonists are available, and using multiple antagonists can further strengthen the evidence.
| Antagonist | Target | IC50 / pA2 Value | Application |
| WEB 2086 (Apafant) | PAF Receptor | IC50: 170 nM (human platelet aggregation) | A potent and widely used PAF receptor antagonist.[9] |
| CV-3988 | PAF Receptor | IC50: ~3-30 µM (rabbit platelet aggregation) | A specific inhibitor of PAF-induced platelet aggregation and hypotension.[10] |
| Ginkgolide B (BN-52021) | PAF Receptor | pA2: 6.38 (rabbit platelet aggregation) | A natural PAF receptor antagonist derived from the Ginkgo biloba tree.[11][12] |
Experimental Protocols for Validating this compound Specificity
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for key assays used to characterize this compound induced cellular responses.
Platelet Aggregation Assay
This assay is a classic method to assess the biological activity of PAF and the efficacy of its antagonists.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound, PAF C-16:0 (positive control), Lyso-PAF (negative control)
-
PAF Receptor Antagonist (e.g., WEB 2086)
-
Aggregometer
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[13]
-
PRP and PPP Preparation:
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to obtain PRP.[14]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 250,000/µL using PPP.[14]
-
Assay Performance:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
For antagonist studies, pre-incubate the PRP with the antagonist for a specified time (e.g., 1 minute for WEB 2086) before adding the agonist.[9]
-
Add the agonist (this compound, PAF C-16:0, or Lyso-PAF) to the cuvette and record the change in light transmission over time.[15]
-
The increase in light transmission corresponds to the degree of platelet aggregation.[14]
-
-
Data Analysis: Determine the dose-response curve for each agonist and the IC50 value for the antagonist.
Intracellular Calcium Mobilization Assay
PAF receptor activation leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.
Materials:
-
Adherent cells expressing PAF receptors (e.g., IEC-6, macrophages)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, Lyso-PAF
-
PAF Receptor Antagonist
-
Fluorescence plate reader or microscope with an injection system
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).[16]
-
Inject the agonist (this compound or Lyso-PAF) and record the change in fluorescence ratio over time.[17]
-
For antagonist studies, pre-incubate the cells with the antagonist before adding this compound.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca2+]i.
Receptor Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the PAF receptor and can be used to determine the affinity of this compound and the inhibitory potency of antagonists.
Materials:
-
Cell membranes or intact cells expressing PAF receptors
-
[3H]PAF (radiolabeled ligand)
-
Unlabeled this compound and other competitors
-
PAF Receptor Antagonist
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the cell membranes, [3H]PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of the test compound (this compound or antagonist).[18]
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filter with ice-cold binding buffer to remove unbound [3H]PAF.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated as total binding minus non-specific binding.
-
Determine the dissociation constant (Kd) for this compound and the inhibition constant (Ki) for the antagonist.
-
Visualizing the Path to Specificity
To further clarify the experimental logic and signaling pathways, the following diagrams have been generated using Graphviz.
Caption: Simplified this compound signaling pathway leading to cellular responses.
Caption: Logical workflow for validating the specificity of this compound induced responses.
By employing the comparative data, detailed protocols, and logical workflows presented in this guide, researchers can confidently validate the specificity of their findings related to this compound, contributing to a more accurate understanding of its role in health and disease.
References
- 1. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of PAF C-18:1 effects in different cell lines
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Platelet-Activating Factor (PAF) C-18:1 across different cell lines. PAF, a potent phospholipid mediator, is implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and cancer progression. The length of the fatty acid at the sn-1 position of the glycerol (B35011) backbone significantly influences its biological activity. This document focuses on the C-18:1 isoform and its differential effects compared to the more commonly studied C-16:0 isoform, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of PAF C-18:1 and its related isoforms on cell viability, apoptosis, and signaling pathways in various cell lines, compiled from multiple studies.
Table 1: Comparative Effects of PAF Isoforms on Neuronal Cell Apoptosis
| Cell Line | Treatment | Concentration | Observed Effect | Data Source |
| Cerebellar Granule Neurons (PAFR +/+) | C-18:1 PAF | 1 µM | Pro-apoptotic | [1] |
| Cerebellar Granule Neurons (PAFR +/+) | C-16:0 PAF | 1 µM | Anti-apoptotic | [1] |
| Cerebellar Granule Neurons (PAFR -/-) | C-18:1 PAF | 1 µM | Caspase-independent cell death | [1] |
| Cerebellar Granule Neurons (PAFR -/-) | C-16:0 PAF | 1 µM | Caspase-7 activation | [1] |
Table 2: Effects of PAF on Cancer Cell Proliferation and Signaling
| Cell Line | Cancer Type | Treatment | Concentration | Observed Effect | Signaling Pathway Implicated | Data Source |
| Non-Small Cell Lung Cancer (NSCLC) cells | Lung Cancer | PAF | Not Specified | Promoted invasion and metastasis | STAT3 | [2] |
| Human Melanoma cells | Skin Cancer | PAF | Not Specified | Promoted tumor growth and metastasis | CREB, ATF-1, MMPs, STAT3, NF-κB | [3][4] |
| Breast Cancer cells | Breast Cancer | PAF | Not Specified | Promoted bone metastases | NF-κB | [2] |
| Ovarian Cancer cells | Ovarian Cancer | PAF | Not Specified | Promoted proliferation | PI3K/JNK | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability and Apoptosis Assays
1. MTT Assay for Cell Viability:
-
Cell Seeding: Plate cells (e.g., 4x10^4 cells/well) in a 96-well plate and culture for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or other compounds for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C in a 5% CO2 atmosphere.
-
Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration and Invasion Assays
1. Wound Healing (Scratch) Assay for Cell Migration:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound (this compound).
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[5]
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target signaling proteins (e.g., phospho-STAT3, total-STAT3, phospho-ERK1/2, total-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Comprehensive Analysis of the Prognostic and Immunological Role of PAFAH1B in Pan-Cancer [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of PAF C-18:1: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Platelet-Activating Factor (PAF) C-18:1, a naturally occurring phospholipid involved in inflammatory responses, requires careful handling and disposal due to its formulation in a flammable solvent and its potential for environmental impact.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of PAF C-18:1, ensuring the safety of laboratory personnel and compliance with regulations.
Core Safety and Hazard Information
This compound is typically supplied as a solution in ethanol (B145695).[1][3] The primary hazards associated with this product are therefore related to the solvent.
Key Hazards:
-
Flammability: The ethanol solvent is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in handling areas.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Environmental Hazard: It is classified as slightly hazardous for water.[1] Large quantities should not be allowed to reach ground water, water courses, or sewage systems.[1]
Quantitative Data on Hazards
The following table summarizes the key hazard classifications for this compound in its common ethanol solution formulation.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquids | GHS02 | Highly flammable liquid and vapor | [1] |
| Eye Irritation | GHS07 | Causes serious eye irritation | [1] |
| Water Hazard Class | 1 | Slightly hazardous for water | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to official regulations and should never be treated as common household garbage.[1] The following is a general procedural workflow for the proper disposal of this substance.
References
Personal protective equipment for handling PAF C-18:1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling PAF C-18:1 (Platelet-Activating Factor C-18:1). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, often supplied as a solution in ethanol (B145695), is a highly flammable liquid and can cause serious eye irritation.[1] Rigorous adherence to PPE protocols is mandatory to mitigate risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[1] |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and in case of fire due to the ethanol solvent.[1] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Step-by-Step Handling and Operational Plan
Follow these procedures to ensure the safe handling of this compound from reception to disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the product in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
-
Keep the container tightly closed to prevent evaporation of the ethanol solvent and to maintain product integrity.[1]
-
Storage temperature should be in accordance with the product insert, typically -20°C.[2][3]
Step 2: Preparation for Use
-
Work in a well-ventilated laboratory or under a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
Step 3: Handling and Use
-
Before use, allow the product to equilibrate to room temperature.
-
Avoid direct contact with skin and eyes.
-
Do not smoke, eat, or drink in the handling area.[1]
-
Wash hands thoroughly after handling.[4]
Step 4: Spill Management
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
For larger spills, ventilate the area and contain the spill. Prevent it from entering drains or waterways.
-
Use personal protective equipment during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: this compound must not be disposed of with household garbage.[1] It should be treated as hazardous chemical waste.
-
Disposal Route: Do not allow the product to reach the sewage system.[1] Dispose of the waste material through a licensed hazardous-waste disposal contractor.
-
Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself, according to official regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
